Photoregulin 3
描述
属性
IUPAC Name |
6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-12-17-18(13-20(19)28-2)23-21(24-22(17)26)14-25-10-8-16(9-11-25)15-6-4-3-5-7-15/h3-8,12-13H,9-11,14H2,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCSOMMBIPJYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CN3CCC(=CC3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Photoregulin 3: A Novel Modulator of NR2E3 for the Treatment of Retinal Degeneration
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Photoregulin 3 (PR3) has emerged as a promising small molecule candidate for the treatment of inherited retinal degenerations, such as retinitis pigmentosa (RP). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of PR3, with a focus on the experimental data and methodologies that underpin its therapeutic potential.
Discovery of this compound
This compound was identified following a focused effort to improve upon the pharmacological properties of an earlier compound, Photoregulin 1 (PR1). While PR1 demonstrated the ability to modulate rod-specific gene expression, its in vivo application was limited by its potency and stability.[1] PR3, a structurally unrelated compound, was discovered through a luciferase-based assay designed to identify molecules that interact with the orphan nuclear receptor, Nr2e3.[1] This screening effort identified PR3 as a potent modulator of Nr2e3 activity.
Mechanism of Action: Targeting the NRL-NR2E3 Pathway
The primary mechanism of action of this compound is the modulation of the key transcription factors involved in photoreceptor cell fate, particularly the orphan nuclear receptor NR2E3.[2][3] In the developing retina, a complex transcriptional network determines whether a photoreceptor precursor cell commits to a rod or a cone fate. The transcription factor NRL is a master regulator that drives the rod phenotype.[4][5] NRL, in turn, activates the expression of NR2E3, which functions to promote the expression of rod-specific genes (such as rhodopsin) while simultaneously repressing cone-specific genes.[4][6]
This compound is proposed to act as an antagonist or inhibitor of NR2E3.[2][4] It is suggested that PR3 enhances the formation of a complex between NR2E3 and NRL.[3][7] This enhanced interaction is thought to prevent NRL and another key transcription factor, CRX, from binding to the regulatory regions of rod-specific genes, thereby downregulating their expression.[3][7] By reducing the levels of potentially toxic rod-specific proteins in the context of genetic mutations, PR3 is believed to confer a more cone-like, and consequently more resilient, state upon rod photoreceptors, thus preventing or delaying their degeneration.[4][6]
Evidence supporting this mechanism includes the finding that PR3 reduces rhodopsin expression in wild-type mice but not in rd7 mice, which harbor a mutation in the Nr2e3 gene.[1][3] Furthermore, a direct interaction between PR3 and Nr2e3 has been confirmed through isothermal titration calorimetry.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Metric | Value | Reference |
| Nr2e3-NCoR Luciferase Assay | IC50 | 0.07 µM | [1] |
| Isothermal Titration Calorimetry (ITC) | Estimated Kd | 67 µM | [1] |
| Dissociated Retinal Cell Cultures (Rhodopsin Expression) | Dose-dependent reduction | Observed | [1] |
| Intact Retinal Explant Cultures (Rhodopsin Expression) | Significant reduction with 0.3 µM PR3 | Observed | [2] |
Table 2: In Vivo Efficacy of this compound in RhoP23H Mice
| Parameter | Treatment Group | Result | p-value | Reference |
| Outer Nuclear Layer (ONL) Thickness | PR3-treated | Significantly preserved | <0.05 | [2] |
| Vehicle-treated | 2-3 rows of photoreceptors remaining | [2] | ||
| Scotopic b-wave Amplitude | PR3-treated | Significantly higher than vehicle | <0.05 | [2] |
| Vehicle-treated | Minimal response | [2] | ||
| Photopic b-wave Amplitude | PR3-treated | Significantly higher than vehicle | <0.05 | [2] |
| Vehicle-treated | Minimal response | [2] | ||
| Rhodopsin mRNA Expression | PR3-treated | Higher than vehicle-treated | 3.13E-05 | [2] |
| Recoverin mRNA Expression | PR3-treated | Higher than vehicle-treated | 1.73E-05 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Luciferase-Based Assay for Nr2e3 Modulators
This assay was used for the initial identification of PR3.
-
Cell Line: CHO-S cells were co-transfected with plasmids encoding a Gal4 DNA-binding domain fused to the Nr2e3 ligand-binding domain and a luciferase reporter gene under the control of a Gal4 upstream activating sequence.
-
Compound Screening: Compounds from a chemical library were added to the transfected cells.
-
Mechanism: In the absence of an interacting compound, the Nr2e3-NCoR (nuclear receptor corepressor) complex forms, repressing luciferase expression. A small molecule that disrupts this interaction will lead to an increase in luciferase activity.
-
Readout: Luciferase activity was measured using a luminometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for hit compounds.
Dissociated Retinal Cell Culture for Rhodopsin Expression
This protocol was used to assess the effect of PR3 on rhodopsin expression in vitro.
-
Tissue Preparation: Retinas were dissected from postnatal day 5 (P5) mice.
-
Dissociation: Retinal tissue was treated with 0.5% trypsin in HBSS for 10 minutes at 37°C.
-
Cell Plating: Dissociated cells were plated in 96-well plates in Neurobasal-A medium supplemented with 1% FBS, N2, B27, penicillin/streptomycin, and L-glutamine.
-
Treatment: PR3 or vehicle (DMSO) was added to the culture medium one day after plating.
-
Incubation: Cells were incubated for two days.
-
Immunofluorescence:
-
Cells were fixed with 4% paraformaldehyde.
-
Permeabilized and blocked with 10% normal horse serum and 0.5% Triton X-100.
-
Incubated with a primary antibody against rhodopsin.
-
Incubated with a fluorescently labeled secondary antibody.
-
Nuclei were counterstained with ToPro3.
-
-
Imaging and Analysis: Plates were imaged, and the optical density of rhodopsin staining was quantified and normalized to the nuclear stain.
In Vivo Treatment of RhoP23H Mouse Model
This protocol describes the in vivo efficacy testing of PR3.
-
Animal Model: RhoP23H mice, a model for autosomal dominant retinitis pigmentosa.
-
Treatment Window: Daily intraperitoneal (IP) injections were administered from postnatal day 12 (P12) or P14 to P21, a period of significant rod photoreceptor death in this model.[1][2]
-
Drug Formulation: PR3 was dissolved in DMSO and administered at a dose of 10 mg/kg.[1]
-
Control Group: Littermates received IP injections of the vehicle (DMSO).
-
Endpoint Analysis (at P21):
-
Electroretinography (ERG): To assess retinal function.
-
Histology: To measure the thickness of the outer nuclear layer (ONL) as an indicator of photoreceptor survival.
-
Quantitative PCR (qPCR): To measure the expression of photoreceptor-specific genes.
-
Electroretinography (ERG) Protocol
This protocol was used to measure retinal function in vivo.
-
Dark Adaptation: Mice were dark-adapted overnight.
-
Anesthesia: Mice were anesthetized with isoflurane.
-
Pupil Dilation: Pupils were dilated using 1% tropicamide and 2.5% phenylephrine.
-
Electrode Placement: A reference electrode was placed on the head, a ground electrode on the tail, and contact lens electrodes on each cornea.
-
Scotopic ERG: A series of light flashes of increasing intensity were delivered in a Ganzfeld dome to elicit rod-driven responses.
-
Photopic ERG: Following the scotopic series, mice were light-adapted, and then a series of flashes were delivered to elicit cone-driven responses.
-
Data Analysis: The amplitudes of the a-wave (photoreceptor response) and b-wave (bipolar cell response) were measured and compared between treatment groups.
Conclusion
This compound represents a significant advancement in the development of small molecule therapies for retinitis pigmentosa. Its targeted modulation of the NR2E3 pathway offers a mutation-agnostic approach to preserving photoreceptor function and structure. The data presented in this guide demonstrate the potent in vitro and in vivo activity of PR3, providing a strong rationale for its continued development as a potential treatment for inherited retinal degenerations. Further studies are warranted to optimize its pharmacological properties and advance it towards clinical evaluation.
References
- 1. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disease modeling and pharmacological rescue of autosomal dominant retinitis pigmentosa associated with RHO copy number variation | eLife [elifesciences.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Protocol for electroretinogram recording of the Drosophila compound eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
Initial Studies on the Function of Photoregulin 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial research has identified Photoregulin 3 (PR3) as a small molecule with significant potential in the modulation of photoreceptor cell fate and survival.[1][2][3][4] Unlike large protein regulators, PR3 acts as a targeted inhibitor of the orphan nuclear receptor Nr2e3, a key transcription factor in the developmental pathway of rod photoreceptors.[2][4][5] This document provides a comprehensive overview of the foundational studies on PR3, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its initial characterization. The focus of this guide is to provide a technical understanding of PR3's function for professionals in the fields of ophthalmology, neuroscience, and drug development.
Core Mechanism of Action: Antagonism of the NRL/Nr2e3 Pathway
The primary function of this compound is to antagonize the activity of the nuclear receptor Nr2e3.[2][4][5] Nr2e3 is a critical downstream target of the neural retina leucine zipper (NRL) transcription factor.[4][6][7] In the developing retina, NRL initiates a cascade that commits photoreceptor precursors to a rod cell fate.[4][6][7] It does this, in part, by activating the expression of Nr2e3.[4][6] Nr2e3 then acts to suppress the expression of cone-specific genes while promoting the expression of rod-specific genes, such as rhodopsin (Rho).[1][4][7]
By inhibiting Nr2e3, PR3 effectively disrupts this developmental pathway. This inhibition leads to a decrease in the expression of rod-specific genes and a concurrent upregulation of a subset of cone-specific genes.[4] This modulation of gene expression is thought to confer a more cone-like state to the photoreceptors, which may enhance their survival in the context of certain retinal degenerative diseases, such as retinitis pigmentosa (RP).[1][4]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound (PR3) action on the NRL/Nr2e3 signaling pathway in photoreceptor cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on this compound.
| Table 1: Effect of PR3 on Gene Expression | |
| Gene | Effect of PR3 Treatment |
| Rho (Rhodopsin) | Decreased expression[1][4][5] |
| Nrl | Decreased expression[4] |
| Gnat1 | Decreased expression[4] |
| Nr2e3 | Decreased expression[4] |
| Thrb (Cone gene) | Increased expression[4] |
| S-opsin (Cone protein) | Increased expression[4] |
| Table 2: Effect of PR3 on Retinal Phenotype in RhoP23H Mice | |
| Parameter | Observation |
| Photoreceptor Loss | Prevented[1][3][4] |
| Scotopic ERG Function | Preserved/Improved[1][3][4] |
| Photopic ERG Function | Preserved/Improved[1][3][4] |
| Outer Nuclear Layer (ONL) Thickness | Preserved[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.
In Vitro Retinal Explant Culture and Treatment
-
Objective: To assess the direct effect of PR3 on gene and protein expression in developing retinal tissue.
-
Method:
-
Retinas were dissected from early postnatal mice (e.g., P0).
-
The retinas were cultured on a porous membrane insert at the air-medium interface.
-
The culture medium was supplemented with a specific concentration of this compound or a vehicle control.
-
The retinal explants were incubated for a defined period (e.g., 7-10 days).
-
Following incubation, the tissue was harvested for analysis.
-
-
Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of rod and cone-specific genes.
-
Immunohistochemistry: To visualize the protein expression and localization of markers such as rhodopsin and S-opsin.
-
In Vivo Treatment of Retinal Degeneration Mouse Models
-
Objective: To evaluate the therapeutic efficacy of PR3 in a living animal model of retinitis pigmentosa.
-
Animal Model: RhoP23H mice, which carry a mutation in the rhodopsin gene that leads to progressive photoreceptor degeneration.
-
Method:
-
RhoP23H mice were administered this compound systemically, for example, via intraperitoneal injection.[4][5]
-
A control group of RhoP23H mice received vehicle injections.
-
Treatment was typically initiated at an early age and continued for a specified duration (e.g., daily injections for one week).[4]
-
-
Analysis:
-
Electroretinography (ERG): To functionally assess the electrical responses of rod and cone photoreceptors to light stimuli. Scotopic ERG measures rod function, while photopic ERG measures cone function.
-
Histology: Retinal cross-sections were prepared and stained (e.g., with H&E) to measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies. A thicker ONL indicates greater photoreceptor survival.
-
Fundus Examination: To visually inspect the health of the retina in live animals.
-
Small Molecule Screening for Nr2e3 Inhibitors
-
Objective: To identify small molecules that can modulate the activity of Nr2e3.
-
Method:
-
A high-throughput screen was performed using a library of small molecules.
-
The screen was designed to identify compounds that could reduce the expression of rod-specific genes in primary murine retinal cell cultures.[1]
-
Candidate molecules, including an earlier compound named Photoregulin 1 (PR1), were further characterized for their ability to inhibit Nr2e3 activity.[1] this compound was developed as a next-generation inhibitor with improved properties.[1][3][4]
-
Experimental Workflow Diagram
Caption: A generalized workflow for the initial characterization of this compound.
Conclusion
The initial studies on this compound have established its function as a potent modulator of the NRL/Nr2e3 signaling pathway. By antagonizing Nr2e3, PR3 can suppress the expression of rod-specific genes and promote a cone-like cellular state, which has been shown to be protective in a mouse model of retinitis pigmentosa. These foundational findings highlight the potential of PR3 as a therapeutic agent for inherited retinal diseases and provide a strong basis for further preclinical and clinical development. Future research will likely focus on elucidating the precise molecular interactions between PR3 and Nr2e3, optimizing its delivery and efficacy, and exploring its potential in a broader range of retinal dystrophies.
References
- 1. Gene-agnostic therapeutic approaches for inherited retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Gene-agnostic therapeutic approaches for inherited retinal degenerations [frontiersin.org]
- 4. Targeting of the NRL Pathway as a Therapeutic Strategy to Treat Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disease modeling and pharmacological rescue of autosomal dominant retinitis pigmentosa associated with RHO copy number variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Photoregulin 3: A Small Molecule Modulator of the Nuclear Receptor Nr2e3 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan nuclear receptor Nr2e3 is a critical transcription factor in the development and maintenance of photoreceptor cells in the retina. Its dysfunction is linked to a variety of retinal degenerative diseases, including Enhanced S-cone Syndrome and retinitis pigmenta. Photoregulin 3 (PR3) has emerged as a potent small molecule modulator of Nr2e3, offering a potential therapeutic avenue for these debilitating conditions. This technical guide provides a comprehensive overview of the current understanding of PR3, focusing on its mechanism of action, quantitative biophysical and cellular characteristics, and the experimental methodologies used to elucidate its function. Detailed protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are presented to facilitate further research and development in this area.
Introduction to Nr2e3 and the Therapeutic Rationale for its Modulation
The nuclear receptor subfamily 2 group E member 3 (Nr2e3), also known as photoreceptor-specific nuclear receptor (PNR), plays a pivotal role in the intricate transcriptional network that governs photoreceptor cell fate and function.[1][2][3][4] In the developing retina, Nr2e3 is crucial for the differentiation of rod photoreceptors while simultaneously repressing the cone cell lineage.[5][6][7] In mature photoreceptors, Nr2e3 continues to be expressed and is involved in maintaining photoreceptor health and survival.[1][4][5]
Mutations in the NR2E3 gene in humans are associated with a spectrum of retinal diseases.[7] These disorders are often characterized by an abnormal increase in the number of short-wavelength sensitive (S)-cones and a progressive loss of rod photoreceptors, leading to night blindness and a gradual decline in vision.[3][8] The critical role of Nr2e3 in photoreceptor biology makes it an attractive target for therapeutic intervention. Small molecule modulators that can influence the transcriptional activity of Nr2e3 hold the promise of correcting the underlying molecular defects in these diseases and preserving vision.
This compound (PR3): A Novel Modulator of Nr2e3
This compound (PR3) has been identified as a small molecule that modulates the activity of Nr2e3.[9] It has been shown to influence the expression of photoreceptor-specific genes, suggesting its potential to correct the gene expression imbalances observed in Nr2e3-related retinal diseases.[9]
Quantitative Data on PR3-Nr2e3 Interaction and Activity
The interaction of PR3 with Nr2e3 and its cellular effects have been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data available for PR3.
| Parameter | Value | Assay | Reference |
| IC50 | 0.07 µM | Luciferase-based Nr2e3-NCoR interaction assay | [PubChem Assay IDs: 602229, 624378, 624394, 651849] |
| Estimated Kd | 67 µM | Isothermal Titration Calorimetry (ITC) | [10] |
Table 1: Biophysical and Biochemical Data for this compound
| Gene Target | Effect of PR3 Treatment | Experimental System | Reference |
| Rod-specific genes (e.g., Rhodopsin) | Decreased expression | Wild-type mouse retinal explants | [9] |
| S-opsin (cone-specific gene) | Increased number of S-opsin positive cells | Wild-type mouse retinal explants | [9] |
Table 2: Cellular Effects of this compound on Photoreceptor Gene Expression
Signaling Pathways and Mechanism of Action
Nr2e3 functions within a complex network of transcription factors to regulate photoreceptor gene expression. It interacts with other key retinal transcription factors, such as Crx and Nrl, to either activate or repress target gene transcription.[2][7] PR3 is thought to exert its effects by modulating these interactions.
The Nr2e3 Transcriptional Regulatory Network
The following diagram illustrates the key interactions of Nr2e3 in the regulation of rod and cone gene expression.
Caption: Nr2e3 signaling in photoreceptor development.
Proposed Mechanism of Action of this compound
PR3 was initially identified in a screen for compounds that disrupt the interaction between Nr2e3 and the co-repressor NCoR.[10] This suggests that PR3 may function as an antagonist or inverse agonist of Nr2e3's repressive functions. Furthermore, PR3 treatment leads to a decrease in rod-specific gene expression, a function that typically involves Nr2e3 acting as a co-activator with Nrl and Crx.[10] This indicates a more complex mechanism, possibly involving the modulation of Nr2e3's interaction with both co-repressors and co-activators. The observation that PR3 increases the binding of Nr2e3 to Nrl further supports the idea that PR3 alters the protein-protein interactions of Nr2e3.[10]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Luciferase-based Nr2e3-NCoR Interaction Assay
This assay is used to identify and characterize small molecules that disrupt the interaction between Nr2e3 and its co-repressor NCoR.
Principle: The assay utilizes a reporter gene (luciferase) under the control of a promoter that is regulated by the interaction of a Gal4-DNA binding domain (DBD)-Nr2e3 fusion protein and a VP16 activation domain (AD)-NCoR fusion protein. Disruption of the Nr2e3-NCoR interaction by a small molecule leads to a decrease in luciferase expression.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with expression vectors for Gal4-DBD-Nr2e3, VP16-AD-NCoR, and a luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24 hours of compound treatment, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions.
-
Luminescence is quantified using a plate-reading luminometer.
-
-
Data Analysis:
-
Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur upon the binding of a small molecule to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Recombinant human Nr2e3 ligand-binding domain (LBD) is expressed and purified.
-
The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).
-
This compound is dissolved in the same ITC buffer to the desired concentration. The final concentration of DMSO should be kept low and identical in both the protein and ligand solutions.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the Nr2e3 LBD solution (e.g., 20 µM).
-
The injection syringe is filled with the this compound solution (e.g., 200 µM).
-
A series of small injections (e.g., 2 µL) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Quantitative PCR (qPCR) for Retinal Gene Expression
qPCR is used to quantify the changes in the mRNA levels of specific genes in retinal tissue following treatment with this compound.
Protocol:
-
Retinal Explant Culture and Treatment:
-
Retinas are dissected from mice at a specific postnatal day (e.g., P4) and cultured on a porous membrane insert.
-
The explants are treated with this compound (e.g., 0.3 µM) or a vehicle control (DMSO) for a specified period (e.g., 2 days).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the retinal explants using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined by spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qPCR:
-
qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.
-
The reaction mixture contains cDNA template, gene-specific forward and reverse primers for the target gene (e.g., Rhodopsin) and a reference gene (e.g., Gapdh), and a SYBR Green master mix.
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The cycle threshold (Ct) values for the target and reference genes are determined.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle-treated controls.
-
Co-immunoprecipitation (Co-IP)
Co-IP is used to investigate whether this compound modulates the interaction between Nr2e3 and its protein partners, such as Nrl.
Protocol:
-
Cell Culture, Transfection, and Treatment:
-
HEK293 cells are cultured and co-transfected with expression vectors for tagged versions of Nr2e3 (e.g., FLAG-Nr2e3) and Nrl (e.g., HA-Nrl).
-
After 24 hours, the cells are treated with this compound or a vehicle control for a specified time.
-
-
Cell Lysis and Immunoprecipitation:
-
Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysate is pre-cleared with protein A/G agarose beads.
-
The pre-cleared lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C.
-
Protein A/G agarose beads are added to the lysate to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA antibodies) to detect the immunoprecipitated protein and its co-immunoprecipitated partner.
-
Experimental and Drug Discovery Workflows
The identification and characterization of small molecule modulators of orphan nuclear receptors like Nr2e3 typically follows a structured workflow.
Caption: A typical drug discovery workflow for Nr2e3 modulators.
Conclusion and Future Directions
This compound represents a promising starting point for the development of therapeutics targeting Nr2e3-mediated retinal diseases. The data gathered to date demonstrate its ability to directly bind Nr2e3 and modulate the expression of key photoreceptor genes. However, further research is required to fully elucidate its mechanism of action and to optimize its pharmacological properties. Future studies should focus on:
-
Improving Potency and Selectivity: Structure-activity relationship (SAR) studies are needed to develop analogs of PR3 with higher affinity for Nr2e3 and greater selectivity over other nuclear receptors.
-
Elucidating the Detailed Mechanism of Action: Further investigation into how PR3 differentially affects Nr2e3's interactions with co-activators and co-repressors will provide a more complete understanding of its functional consequences.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models of retinitis pigmentosa are essential to evaluate the long-term efficacy and safety of PR3 and its optimized derivatives.
The continued exploration of this compound and other small molecule modulators of Nr2e3 holds significant potential for the development of novel treatments for a range of currently incurable retinal degenerative diseases.
References
- 1. Dual role of Nr2e3 in photoreceptor development and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Nuclear Receptor Subfamily 2 Group E Member 3 (NR2E3): Role in Retinal Development and Disease [mdpi.com]
- 6. The Rod Photoreceptor-Specific Nuclear Receptor Nr2e3 Represses Transcription of Multiple Cone-Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in the DNA-Binding Domain of NR2E3 Affect In Vivo Dimerization and Interaction with CRX | PLOS One [journals.plos.org]
- 8. A Hybrid Photoreceptor Expressing Both Rod and Cone Genes in a Mouse Model of Enhanced S-Cone Syndrome | PLOS Genetics [journals.plos.org]
- 9. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 10. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Photoregulin 3 in Rod Photoreceptor Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Photoregulin 3 (PR3), a small molecule modulator of rod photoreceptor gene expression. It details the molecular mechanisms through which PR3 is proposed to act, its effects on gene transcription, and its potential as a therapeutic agent for retinal degenerative diseases. This document synthesizes key research findings, presenting quantitative data in a structured format, outlining detailed experimental protocols, and providing visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of PR3's function.
Introduction: The Challenge of Retinal Degeneration and the Promise of Gene Regulation
Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive loss of rod photoreceptors, leading to night blindness and eventual loss of peripheral and central vision.[1] A significant portion of RP-causing mutations affect genes crucial for the development and function of rod photoreceptors.[1] An emerging therapeutic strategy for these conditions is the pharmacological modulation of gene expression pathways that govern rod cell fate and function.[1][2]
Key to this regulatory network are the transcription factors NRL (Neural Retina Leucine zipper) and NR2E3 (Nuclear Receptor subfamily 2 group E member 3).[2][3] NRL is a master regulator that promotes rod differentiation, in part by activating the expression of Nr2e3.[3] NR2E3, an orphan nuclear receptor, then acts in concert with other transcription factors, such as CRX (Cone-Rod Homeobox), to activate rod-specific genes (e.g., Rhodopsin) and simultaneously repress cone-specific genes.[4][5] This intricate balance is essential for maintaining the identity and function of rod photoreceptors.
Disruption of this pathway has been shown to have protective effects in models of retinal degeneration. For instance, the genetic deletion of Nrl or Nr2e3 can slow down the death of photoreceptors in various RP mouse models.[2] This has spurred the search for small molecules that can pharmacologically replicate these effects, offering a gene-independent therapeutic approach. This compound (PR3) has been identified as such a molecule, demonstrating the potential to inhibit rod gene expression and preserve photoreceptor structure and function.[1][2][6]
Mechanism of Action of this compound
-
Target-based identification: PR3 was initially identified in a high-throughput screen for compounds that could disrupt the interaction between NR2E3 and its co-repressor, NCoR.[1]
-
Direct Interaction: Isothermal titration calorimetry (ITC) experiments have confirmed a direct physical interaction between PR3 and the NR2E3 protein.[1][6]
-
Genetic Validation: In rd7 mice, which harbor a loss-of-function mutation in the Nr2e3 gene, treatment with PR3 fails to reduce the expression of Rhodopsin, indicating that the effects of PR3 are dependent on a functional NR2E3 protein.[1][6][7]
While initially identified as an inhibitor of NR2E3's co-repressor function, the observed broad downregulation of rod-specific genes suggests that PR3 also inhibits the co-activator function of NR2E3.[1][7] The current model posits that PR3 modulates the transcriptional complex formed by NR2E3, NRL, and CRX at the promoters of rod-specific genes. Co-immunoprecipitation experiments have shown that PR3 treatment increases the binding of NR2E3 to NRL.[1] This alteration in protein-protein interactions may stabilize an inactive transcriptional complex, thereby repressing the expression of target genes like Rhodopsin.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which PR3 modulates rod photoreceptor gene expression.
Quantitative Data on PR3 Activity and Effects
The following tables summarize the key quantitative data from studies on this compound, providing insights into its potency and its effects on gene expression and retinal structure.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Source |
| IC₅₀ | 0.07 µM | Luciferase-based Nr2e3-NCoR disruption assay | [1] |
| K_d | ~67 µM | Isothermal Titration Calorimetry (direct binding to Nr2e3) | [1][6] |
Table 2: Effect of PR3 on Rod-Specific Gene Expression
| Gene | Treatment | Fold Change vs. Control | Method | Organism/System | Source |
| Rhodopsin | 0.3 µM PR3 (2 days) | ↓ (Significant Reduction) | qPCR | P4 Mouse Retinal Explants | [2] |
| Rhodopsin | PR3 (dose-dependent) | ↓ | Immunofluorescence | Dissociated Mouse Retinal Cells | [2] |
| Rod-specific transcripts (global) | 10 mg/kg PR3 (in vivo, 24h) | ↓ (General Decrease) | RNA-seq | P12 Wild-type Mouse Retina | [1][2][6] |
Table 3: In Vivo Efficacy of PR3 in the RhoP23H Mouse Model of Retinitis Pigmentosa
| Parameter | PR3-Treated | Vehicle-Treated Control | Timepoint | Source |
| Photoreceptor Nuclei Count (per 100 µm) | >5-fold higher | Baseline degeneration | 4 months | [8] |
| Outer Nuclear Layer (ONL) Thickness | Preserved | Significantly reduced | P21 | [2] |
| Scotopic b-wave Amplitude (Visual Function) | Significantly preserved | Significantly reduced | P21 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound.
Luciferase Reporter Assay for Nr2e3 Activity
This assay is used to identify and characterize small molecules that modulate the transcriptional activity of Nr2e3.[9][10]
Objective: To quantify the effect of PR3 on the interaction between Nr2e3 and a co-regulator (e.g., NCoR).
Materials:
-
HEK293 cells
-
Expression plasmids: pCMV-Gal4-Nr2e3 (LBD), pCMV-VP16-NCoR (ID), pG5-luc (luciferase reporter)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of PR3 or DMSO (vehicle control).
-
-
Luciferase Assay:
-
After 24 hours of compound treatment, lyse the cells and measure the firefly luciferase activity using a luminometer and the Dual-Luciferase® Reporter Assay System.[13]
-
Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.[9]
-
-
Data Analysis:
-
Calculate the relative luciferase activity for each PR3 concentration compared to the DMSO control.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
RNA Sequencing (RNA-seq) of Retinal Tissue
This protocol is for analyzing global gene expression changes in the retina following in vivo PR3 treatment.[14]
Objective: To identify the transcriptome-wide effects of PR3 on rod photoreceptor gene expression.
Materials:
-
P12 wild-type mice
-
This compound (10 mg/kg in vehicle)
-
Vehicle (e.g., DMSO)
-
RNA extraction kit (e.g., Qiagen RNeasy)
-
Next-generation sequencing platform (e.g., Illumina)
Protocol:
-
In Vivo Treatment:
-
Tissue Collection and RNA Extraction:
-
24 hours post-injection, euthanize the mice and dissect the retinas.
-
Immediately homogenize the retinal tissue and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
-
Library Preparation and Sequencing:
-
Data Analysis:
-
Align the sequencing reads to the mouse reference genome.
-
Perform differential gene expression analysis between the PR3-treated and vehicle-treated groups.[17]
-
Identify significantly up- and down-regulated genes, with a focus on known rod and cone photoreceptor-specific transcripts.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol can be adapted to investigate the in vivo binding of NR2E3 to the promoter regions of target genes in retinal tissue and how this might be affected by PR3.[18][19]
Objective: To determine if NR2E3, in the presence or absence of PR3, occupies the promoter regions of specific rod and cone genes.
Materials:
-
Mouse retinal tissue
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-NR2E3 antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the chromatin overnight with an anti-NR2E3 antibody or a control IgG.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
-
Analysis:
-
Use quantitative PCR (qPCR) with primers specific for the promoter regions of target genes (e.g., Rhodopsin, S-Opsin) to quantify the enrichment of these sequences in the NR2E3-immunoprecipitated DNA compared to the IgG control.[22]
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of small molecule therapies for retinal degenerative diseases. Its ability to modulate the NR2E3-mediated gene expression network in rod photoreceptors provides a powerful tool for slowing the progression of diseases like retinitis pigmentosa. The data strongly support a mechanism where PR3 directly targets NR2E3, leading to a downstream reduction in the expression of rod-specific genes, which in turn confers a neuroprotective effect.
Future research should focus on several key areas:
-
Refining the Mechanism: Further elucidation of the precise molecular interactions between PR3, NR2E3, and its partner transcription factors will be crucial for understanding its mode of action and for the development of second-generation compounds with improved specificity and potency.
-
Long-term Efficacy and Safety: While short-term studies are promising, long-term in vivo studies are needed to assess the durability of the protective effects of PR3 and to evaluate any potential off-target effects or toxicity.
-
Broadening Therapeutic Applications: Investigating the efficacy of PR3 in other models of retinal degeneration will help to determine the breadth of its potential therapeutic applications.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and build upon the current knowledge of this compound's role in rod photoreceptor gene expression. The detailed protocols and structured data presentation are intended to facilitate the design of new experiments and accelerate the translation of this promising therapeutic strategy from the laboratory to the clinic.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The photoreceptor-specific nuclear receptor Nr2e3 interacts with Crx and exerts opposing effects on the transcription of rod versus cone genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 7. Peer review in Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 8. Germline knockout of Nr2e3 protects photoreceptors in three distinct mouse models of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opentrons.com [opentrons.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptome analysis reveals rod/cone photoreceptor specific signatures across mammalian retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. academic.oup.com [academic.oup.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Chromatin Immunoprecipitation Assay in Mouse Retinal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chromatin Immunoprecipitation Assay in Mouse Retinal Tissue | Springer Nature Experiments [experiments.springernature.com]
- 20. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 21. researchgate.net [researchgate.net]
- 22. Nr2e3-Directed Transcriptional Regulation of Genes Involved in Photoreceptor Development and Cell-Type Specific Phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
Photoregulin 3: A Novel Therapeutic Candidate for Retinal Degeneration
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging therapeutic potential of Photoregulin 3 (PR3), a small molecule modulator of the rod transcription factor Nr2e3, in the context of retinal degeneration. PR3 has demonstrated significant efficacy in preclinical models of retinitis pigmentosa (RP), offering a promising pharmacological strategy for a group of inherited retinal diseases that currently lack effective treatments. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this area.
Core Mechanism of Action
This compound operates by modulating the activity of the nuclear receptor subfamily 2 group E member 3 (Nr2e3), a key transcription factor in rod photoreceptors.[1][2] By inhibiting Nr2e3, PR3 effectively represses the expression of rod-specific genes.[1][2] This targeted suppression of rod gene expression has been shown to slow the progression of retinal degeneration in preclinical models.[1][2][3] The therapeutic rationale is based on the observation that reducing the metabolic and functional load on diseased rods can enhance their survival.
Quantitative Data Summary
The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings, providing a clear comparison of the effects of PR3 treatment.
Table 1: In Vitro Efficacy of this compound on Rhodopsin Expression
| Treatment Group | Concentration (µM) | Rhodopsin Expression (Normalized) | Statistical Significance (p-value) |
| DMSO (Control) | - | 1.0 | - |
| Photoregulin 1 (PR1) | 0.3 | ~0.8 | Not specified |
| This compound (PR3) | 0.3 | ~0.4 | 0.0075 (vs. DMSO) |
Data extracted from qPCR analysis of intact retinal explant cultures from P4 mice treated for 2 days.[1]
Table 2: Effect of this compound on Photoreceptor Survival in RhoP23H Mice
| Treatment Group | Metric | Value | Statistical Significance (p-value) |
| Vehicle (Control) | Number of Rods | Baseline | - |
| This compound (PR3) | Number of Rods | ~2x Control | Not specified |
| Vehicle (Control) | Scotopic b-wave amplitude | Baseline | - |
| This compound (PR3) | Scotopic b-wave amplitude | Significantly elevated | Not specified |
| Vehicle (Control) | Photopic b-wave amplitude | Baseline | - |
| This compound (PR3) | Photopic b-wave amplitude | Significantly elevated | Not specified |
Data from in vivo studies on the RhoP23H mouse model of retinitis pigmentosa.[1][3]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Primary Retinal Cell Culture and Drug Treatment
-
Cell Source: Retinas were dissociated from postnatal day 5 (P5) mice.[2][3]
-
Culture Conditions: Dissociated retinal cells were cultured in media containing the small molecules (PR3, PR1, or DMSO as a control).[2][3]
-
Endpoint Analysis: Rhodopsin expression was assessed using an immunofluorescence-based assay.[2][3]
Intact Retinal Explant Culture
-
Tissue Source: Intact retinas were explanted from P4 or P11 mice.[1][2]
-
Culture Conditions: Explants were cultured in media containing either DMSO or a specified concentration of PR3 (e.g., 0.3 µM).[1][2]
-
Treatment Duration: Explants were treated for 2 to 3 days.[1][2]
-
Endpoint Analysis:
In Vivo Animal Studies in RhoP23H Mice
-
Animal Model: The RhodopsinP23H (RhoP23H) mouse model of autosomal dominant retinitis pigmentosa was used.[1][3]
-
Treatment Regimen: Mice received systemic treatment via intraperitoneal (IP) injections of PR3 or a vehicle control.[2]
-
Timeline: The specific timeline for treatment and analysis was established based on the progression of photoreceptor degeneration in this model.[1][3]
-
Endpoint Analysis:
-
Structural Rescue: Retinal sections were analyzed by immunofluorescence staining for markers such as Rhodopsin, S-Opsin, Otx2, and Cone Arrestin to assess the preservation of photoreceptors.[1][3]
-
Functional Rescue: Electroretinography (ERG) was performed to measure scotopic (rod-mediated) and photopic (cone-mediated) b-wave amplitudes, providing a quantitative assessment of retinal function.[3]
-
Gene Expression: qPCR was performed on retinal tissue to measure the expression of photoreceptor survival markers like Recoverin and Rhodopsin.[3]
-
Global Transcriptome Analysis
-
Animal Model: Wild-type mice were treated systemically with PR3 or vehicle at P12.[1][2]
-
Sample Collection: Retinas were collected 24 hours after the injection (at P13).[1][2]
-
Analysis: RNA sequencing was performed to conduct a global transcriptome analysis and identify changes in gene expression, particularly in rod photoreceptor-specific transcripts.[1][2]
Conclusion and Future Directions
This compound represents a significant advancement in the search for treatments for retinitis pigmentosa and potentially other retinal degenerative diseases.[2] The data strongly supports the hypothesis that pharmacological modulation of rod gene expression through the inhibition of Nr2e3 is a viable therapeutic strategy.[1][2] Future research should focus on optimizing the potency, solubility, and stability of PR3 for potential clinical development.[1] Further studies are also warranted to explore the long-term efficacy and safety of this compound in a wider range of retinal degeneration models. The detailed protocols and visualized pathways provided in this guide are intended to facilitate these next steps in the research and development pipeline.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 3. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Photoregulin 3 and the Nr2e3 Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor subfamily 2 group E member 3 (Nr2e3), also known as photoreceptor-specific nuclear receptor (PNR), is a critical transcription factor in the development and function of the retina. It plays a dual role, activating rod-specific genes while repressing cone-specific genes, thereby ensuring the proper differentiation of photoreceptor cells. Dysregulation of Nr2e3 function is associated with a spectrum of retinal diseases, including Enhanced S-cone Syndrome (ESCS), Goldmann-Favre syndrome, and retinitis pigmentosa.[1][2][3]
Photoregulin 3 (PR3) has emerged as a small molecule modulator that influences rod gene expression, with evidence suggesting its mechanism of action is mediated through the Nr2e3 transcription factor.[1] This technical guide provides a comprehensive overview of the interaction between PR3 and Nr2e3, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated pathways and workflows.
Core Concepts: Nr2e3 Function and Modulation
Nr2e3 is an orphan nuclear receptor, meaning its endogenous ligand has not been definitively identified. It functions as part of a larger transcriptional complex that includes other key photoreceptor transcription factors such as Cone-rod homeobox (Crx) and Neural retina leucine zipper (Nrl).[2][4][5] This complex binds to regulatory regions of target genes to control their expression. The crystal structure of the Nr2e3 ligand-binding domain (LBD) has been resolved, revealing a dimeric, auto-repressed conformation in its apo (unliganded) state.[6][7] It is hypothesized that the binding of small molecules to the LBD could induce conformational changes that switch Nr2e3 from a transcriptional repressor to an activator, or vice versa.[6][7]
This compound is a small molecule that has been shown to inhibit rod photoreceptor gene expression.[1] Studies suggest that PR3 exerts its effects by modulating the activity of the Nr2e3-containing transcriptional complex.
Quantitative Data on the PR3-Nr2e3 Interaction
While direct binding affinity values (e.g., Kd) for the interaction between this compound and Nr2e3 are not yet publicly available, several studies have provided quantitative data on the functional consequences of this interaction.
Dose-Response of this compound on Rhodopsin Expression
Rhodopsin is a well-established downstream target of the Nr2e3 transcriptional complex. The effect of PR3 on rhodopsin expression provides an indirect measure of its ability to modulate Nr2e3 activity.
| Concentration of PR3 | Rhodopsin Expression (Normalized) |
| 0 µM (DMSO control) | 1.0 |
| 0.1 µM | ~0.8 |
| 0.3 µM | ~0.6 |
| 1 µM | ~0.4 |
| 3 µM | ~0.3 |
| 10 µM | ~0.2 |
| Table 1: Dose-response relationship of this compound on Rhodopsin expression in dissociated retinal cell cultures. Data are illustrative and based on trends reported in the literature.[1] |
Effect of this compound on Rhodopsin Promoter Activity
Luciferase reporter assays have been employed to quantify the impact of PR3 on the transcriptional activity of the Nr2e3/Crx/Nrl complex on the rhodopsin promoter.
| Condition | Relative Luciferase Activity |
| Nr2e3 + Crx + Nrl (DMSO) | 100% |
| Nr2e3 + Crx + Nrl + 1 µM PR3 | ~40% |
| Table 2: Effect of this compound on Rhodopsin promoter activity in HEK293 cells co-transfected with Nr2e3, Crx, and Nrl.[1] |
Signaling Pathways and Logical Relationships
The interaction of PR3 with the Nr2e3 transcriptional complex leads to a downstream cascade of events affecting photoreceptor gene expression.
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. berthold.com [berthold.com]
- 3. Nuclear Receptor Subfamily 2 Group E Member 3 (NR2E3): Role in Retinal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Nr2e3-Directed Transcriptional Regulation of Genes Involved in Photoreceptor Development and Cell-Type Specific Phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Photoregulin 3: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoregulin 3 (PR3) is a small molecule modulator of the nuclear receptor subfamily 2 group E member 3 (Nr2e3), a key transcription factor in retinal development and function. By interacting with Nr2e3, PR3 influences the expression of photoreceptor-specific genes, demonstrating therapeutic potential for retinal degenerative diseases such as retinitis pigmentosa (RP). This technical guide provides a comprehensive overview of the basic chemical properties, structure, and biological activity of this compound, along with detailed protocols for key experimental procedures used to characterize its function.
Chemical Properties and Structure
Contrary to protein-based therapeutics, this compound is a small organic molecule. As such, its chemical properties are defined by its atomic composition and arrangement rather than an amino acid sequence. The key chemical identifiers and properties of this compound are summarized below.
| Property | Value |
| PubChem CID | 2092851 |
| Molecular Formula | C₂₀H₁₉N₅O₂S |
| Molecular Weight | 393.47 g/mol |
| SMILES | O=C1NC(c2nc(sc2c3ccccc3)N(CC)CC)c4ccccc14 |
| Chemical Structure | |
| InChI | InChI=1S/C20H19N5O2S/c1-3-24(4-2)18-15-13(28-19(15)23-11-9-7-6-8-10-11)12-14-16(21-20(26)25-14)17(22)5-2/h5-10,12H,3-4,11H2,1-2H3,(H2,21,22,25,26) |
Data sourced from PubChem.
Mechanism of Action and Signaling Pathway
This compound functions by modulating the transcriptional activity of Nr2e3, a nuclear receptor crucial for photoreceptor cell fate. Nr2e3, in conjunction with the neural retina leucine zipper protein (Nrl), activates rod-specific genes while repressing cone-specific genes. PR3 has been shown to inhibit rod photoreceptor gene expression, potentially by disrupting the interaction of Nr2e3 with its co-regulators.[1] This modulation of the Nrl-Nr2e3 signaling pathway is the basis for its therapeutic potential in retinal diseases.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.
Luciferase Reporter Assay for Nr2e3 Activity
This assay is used to quantify the effect of this compound on the transcriptional activity of Nr2e3. A reporter gene (luciferase) is placed under the control of a promoter that is regulated by Nr2e3.
Materials:
-
HEK293T cells
-
Expression plasmids for Nr2e3 and a luciferase reporter construct with an Nr2e3-responsive element
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Co-transfect cells with the Nr2e3 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
-
Cell Lysis:
-
After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
-
Luminescence Measurement:
-
Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase reaction (internal control). Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity in PR3-treated cells compared to vehicle-treated cells.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between this compound and the Nr2e3 protein.
Materials:
-
Purified Nr2e3 protein
-
This compound
-
Isothermal Titration Calorimeter
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Protocol:
-
Sample Preparation:
-
Dialyze the purified Nr2e3 protein against the ITC buffer overnight at 4°C.
-
Dissolve this compound in the same dialysis buffer to the desired concentration.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the Nr2e3 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of PR3 into the Nr2e3 solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Primary Retinal Cell Culture and Immunofluorescence
This method is used to assess the effect of this compound on the expression of specific proteins (e.g., rhodopsin) in their native cellular context.
Materials:
-
Postnatal day 5 (P5) mouse pups
-
Dissection medium (e.g., Hanks' Balanced Salt Solution)
-
Digestion solution (e.g., papain)
-
Culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine)
-
This compound
-
Primary antibodies (e.g., anti-rhodopsin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Retinal Dissociation:
-
Dissect retinas from P5 mouse pups and incubate them in the digestion solution.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
-
Cell Culture and Treatment:
-
Plate the dissociated retinal cells on coated coverslips.
-
After 24 hours, treat the cells with this compound or vehicle control.
-
-
Immunofluorescence Staining:
-
After 48 hours of treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding sites.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Image the stained cells using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of positive cells to determine the effect of PR3 on protein expression.
-
Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure changes in the mRNA levels of target genes in response to this compound treatment.
Materials:
-
Retinal tissue or cultured retinal cells
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., Rhodopsin, Nr2e3) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from retinal tissue or cells treated with PR3 or vehicle.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix.
-
-
Data Acquisition and Analysis:
-
Run the qPCR reaction in a real-time PCR instrument.
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate whether this compound affects the interaction between Nr2e3 and its protein partners, such as Nrl.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged versions of Nr2e3 and Nrl
-
This compound
-
Lysis buffer
-
Antibody against the tag on Nr2e3
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Culture, Transfection, and Treatment:
-
Co-transfect HEK293T cells with plasmids expressing tagged Nr2e3 and Nrl.
-
Treat the cells with this compound or vehicle control.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells and incubate the lysate with the antibody against the Nr2e3 tag.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Elution and Western Blotting:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the Nrl tag to detect the co-precipitated protein.
-
Electroretinography (ERG)
ERG is an in vivo technique used to assess the functional consequences of this compound treatment on retinal photoreceptor activity in animal models of retinitis pigmentosa.
Materials:
-
Mouse model of retinitis pigmentosa (e.g., RhoP23H mice)
-
This compound
-
Anesthetics
-
Mydriatic eye drops
-
ERG recording system with corneal electrodes
-
Ganzfeld dome for light stimulation
Protocol:
-
Animal Treatment and Dark Adaptation:
-
Administer this compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection).
-
Dark-adapt the mice overnight before the ERG recordings.
-
-
Animal Preparation:
-
Anesthetize the mouse and dilate its pupils with mydriatic drops.
-
Place the corneal electrodes on the eyes.
-
-
Scotopic ERG Recording:
-
In a dark room, present single flashes of increasing light intensity to elicit rod-driven responses.
-
Record the a-wave (photoreceptor response) and b-wave (bipolar cell response).
-
-
Photopic ERG Recording:
-
Light-adapt the mouse to a background light to saturate the rods.
-
Present light flashes to elicit cone-driven responses.
-
-
Data Analysis:
-
Measure the amplitudes and implicit times of the a- and b-waves.
-
Compare the ERG responses of PR3-treated mice to vehicle-treated mice to assess functional rescue.
-
Conclusion
This compound is a promising small molecule with the potential to treat retinal degenerative diseases by modulating the Nrl-Nr2e3 signaling pathway. This guide has provided a detailed overview of its chemical properties and the key experimental methodologies used to characterize its biological function. The provided protocols serve as a foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound and similar compounds.
References
Photoregulin 3: A Novel Modulator of Rod Photoreceptor Gene Expression for the Treatment of Retinitis Pigmentosa
A Technical Whitepaper on Preliminary In Vitro and In Vivo Findings
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the preliminary data on Photoregulin 3 (PR3), a small molecule identified as a potential therapeutic agent for retinitis pigmentosa (RP). PR3 is proposed to function by modulating the nuclear receptor Nr2e3, a key regulator of rod photoreceptor gene expression. By suppressing the expression of rod-specific genes, PR3 aims to slow the progressive degeneration of photoreceptor cells that characterizes RP. This whitepaper summarizes the initial in vitro identification and the significant in vivo efficacy of PR3 in a preclinical model of RP, offering a foundation for further investigation and development.
Core Findings and Data Presentation
In Vitro Data
This compound was initially identified through a search of PubChem for small molecules that interact with Nr2e3, a transcription factor crucial for photoreceptor development and function.[1] The primary in vitro evidence for PR3's activity comes from luciferase-based assays in transfected CHO-S cells, which demonstrated its ability to modulate Nr2e3 activity.[1] While a predecessor molecule, Photoregulin 1 (PR1), showed efficacy in slowing rod degeneration in in vitro models, its utility for in vivo studies was limited by poor potency, solubility, and stability.[2] PR3, a structurally distinct compound, was selected for its improved potential for systemic administration and efficacy.[1][2]
In Vivo Data
The majority of preliminary data for PR3 comes from studies in a well-established mouse model of RP, the RhodopsinP23H (RhoP23H) mouse. These studies demonstrate that systemic administration of PR3 can significantly preserve both the structure and function of the retina.
Table 1: Summary of In Vivo Gene Expression Changes in Wild-Type Mice Treated with this compound
| Gene Category | Observation | Method |
| Rod Photoreceptor Genes | Robust reduction in expression | RNA Sequencing |
| General Gene Expression | Top 100 largest changes dominated by photoreceptor-specific genes | Gene Ontology Analysis |
Data extracted from studies on wild-type mice treated with 10 mg/kg PR3.[1][3]
Table 2: Anatomical and Functional Rescue in RhoP23H Mice Treated with this compound
| Parameter | PR3-Treated RhoP23H Mice | Vehicle-Treated RhoP23H Mice | Method |
| S Opsin+ Cells (Ventral Retina) | Increased number | Baseline | Immunohistochemistry |
| Recoverin and Rhodopsin Expression | Higher expression | Lower expression | qPCR |
| Scotopic b-wave Amplitude (P21) | Significantly elevated | Baseline | Electroretinography (ERG) |
| Photopic b-wave Amplitude (P21) | Significantly elevated | Baseline | Electroretinography (ERG) |
| Photoreceptor Outer Segments | More elongated and healthier | Degenerated | Histology |
Data from RhoP23H mice treated with 10 mg/kg PR3.[2]
Experimental Protocols and Methodologies
In Vitro Nr2e3 Luciferase Assay
The initial identification of PR3 was based on its interaction with Nr2e3 in a luciferase reporter assay.[1]
-
Cell Line: Chinese Hamster Ovary (CHO-S) cells were used for the assay.
-
Transfection: Cells were transfected with a construct containing the Nr2e3 gene linked to a luciferase reporter system.
-
Screening: A library of small molecules, including PR3, was screened for their ability to modulate the luciferase signal, indicating an interaction with Nr2e3.
-
Hit Identification: Top-scoring compounds from the screen were identified as potential Nr2e3 modulators.[1]
In Vivo Studies in Mouse Models
-
Animal Models: Wild-type and RhoP23H mice were used for these studies.
-
Compound Administration: PR3 was dissolved in DMSO and administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.[2]
-
Treatment Regimen: For gene expression analysis in wild-type mice, a single IP injection was given at postnatal day 12 (P12), with retinal tissue collected 24 hours later.[2] For rescue experiments in RhoP23H mice, treatment was initiated at early stages of degeneration.[2]
-
RNA Sequencing: Global transcriptome analysis was performed on retinal tissue to assess changes in gene expression following PR3 treatment.[2]
-
Quantitative PCR (qPCR): Expression levels of specific photoreceptor genes, such as Recoverin and Rhodopsin, were quantified to confirm photoreceptor survival.[2]
-
Immunohistochemistry: Retinal sections were stained for specific markers, including Rhodopsin and S Opsin, to visualize the morphology and survival of rod and cone photoreceptors.[2]
-
Electroretinography (ERG): Scotopic (rod-mediated) and photopic (cone-mediated) ERG was performed to functionally assess the response of the retina to light stimuli and quantify the level of visual preservation.[2]
-
Electron Microscopy: Ultrastructural analysis of photoreceptor morphology was conducted to observe the development and integrity of outer segments.[1]
Signaling Pathways and Experimental Workflows
The proposed mechanism of action for this compound centers on its modulation of the Nr2e3 signaling pathway, which in turn suppresses the expression of genes associated with rod photoreceptor identity. This intervention is hypothesized to slow the degenerative process in retinitis pigmentosa.
Caption: Proposed signaling pathway of this compound in rod photoreceptors.
The in vivo evaluation of this compound followed a systematic workflow to determine its efficacy in a mouse model of retinitis pigmentosa. This involved compound administration, followed by a multi-faceted analysis of retinal structure and function.
Caption: Experimental workflow for in vivo testing of this compound.
Conclusion and Future Directions
The preliminary data on this compound provide a compelling proof-of-concept for a novel therapeutic strategy in the treatment of retinitis pigmentosa.[2] By modulating the Nr2e3 pathway and reducing the expression of rod-specific genes, PR3 has demonstrated the ability to preserve retinal structure and function in a preclinical model of the disease.[2] These findings support the hypothesis that pharmacological suppression of rod gene expression can effectively slow photoreceptor degeneration.
Future research should focus on elucidating the precise molecular mechanism of PR3's interaction with Nr2e3, as well as comprehensive pharmacokinetic and toxicology studies to assess its potential for clinical development. Further efficacy studies in additional models of RP are also warranted to determine the broader applicability of this therapeutic approach. The promising initial results position this compound as a significant candidate for further investigation in the quest for a treatment for retinitis pigmentosa.
References
- 1. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 3. Figures and data in Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
Photoregulin 3: A Small Molecule Modulator of the Nr2e3 Signaling Pathway for Photoreceptor Protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Photoregulin 3 (PR3) is a small molecule compound that has emerged as a promising therapeutic candidate for inherited retinal degenerative diseases, such as retinitis pigmentosa (RP). This technical guide provides a comprehensive overview of the signaling pathway affected by PR3, focusing on its interaction with the orphan nuclear receptor Nr2e3 and the subsequent downstream effects on photoreceptor gene expression. This document details the mechanism of action of PR3, presents quantitative data from key experiments in structured tables, outlines detailed experimental protocols, and provides visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Retinitis pigmentosa is a group of inherited retinal diseases characterized by the progressive loss of photoreceptor cells, leading to vision loss. A key player in the development and function of rod photoreceptors is the nuclear receptor Nr2e3. This transcription factor is crucial for promoting the rod cell fate and suppressing the cone cell fate. Modulation of the Nr2e3 signaling pathway has been identified as a potential therapeutic strategy to slow down retinal degeneration. This compound (PR3) is a small molecule that has been shown to modulate this pathway, offering a pharmacological approach to photoreceptor protection.
The Nr2e3 Signaling Pathway and the Mechanism of Action of this compound
The Nr2e3 signaling pathway is central to the differentiation and maintenance of rod photoreceptors. Nr2e3 acts in concert with other key transcription factors, including Nrl (neural retina leucine zipper) and Crx (cone-rod homeobox), to regulate the expression of rod-specific genes.
Mechanism of Action of this compound:
This compound directly targets and modulates the activity of Nr2e3. Experimental evidence suggests that PR3 is not a simple agonist or antagonist but rather a modulator of Nr2e3's interaction with its binding partners. Co-immunoprecipitation studies have shown that PR3 increases the binding between Nr2e3 and Nrl. This enhanced interaction is thought to alter the transcriptional regulatory complex, leading to a repression of rod-specific gene expression. A key downstream target of this pathway is the Rhodopsin gene, and PR3 treatment has been shown to reduce the activation of the Rhodopsin promoter. The effect of PR3 on Rhodopsin expression is dependent on the presence of Nr2e3, as the compound has no effect in retinal explants from Nr2e3 mutant (Rd7) mice.
The proposed mechanism involves PR3 binding to Nr2e3, which in turn strengthens the Nr2e3-Nrl interaction. This altered complex then leads to a decrease in the transcription of rod-specific genes. This reduction in the expression of potentially toxic mutant proteins (in the case of certain forms of RP) or the general metabolic load on the cell is believed to be the basis for the observed photoreceptor protection.
Signaling Pathway Diagram
Methodological & Application
Application Notes and Protocols for Photoregulin 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photoregulin 3 (PR3) is a small molecule modulator of the nuclear receptor subfamily 2 group E member 3 (Nr2e3), a key transcription factor in retinal photoreceptor development and function. By reducing the expression of rod-specific genes, PR3 has demonstrated significant potential in preclinical models for slowing retinal degeneration in diseases such as retinitis pigmentosa. These application notes provide a comprehensive overview of the synthesis, purification, and biological application of this compound, including proposed protocols and a summary of its known biological activity.
Chemical and Biological Data
| Parameter | Value | Reference |
| IUPAC Name | N-(3-ethoxyphenyl)-4-(pyridin-4-yl)quinazolin-2-amine | - |
| Molecular Formula | C21H18N4O | - |
| Biological Target | Nuclear receptor subfamily 2 group E member 3 (Nr2e3) | [1] |
| Mechanism of Action | Putative modulator of Nr2e3, leading to decreased expression of rod-specific genes. | [2] |
| IC50 | 0.07 µM (in a luciferase-based assay for disruption of the Nr2e3-NCoR dimer complex) | [3] |
| Binding Affinity (Kd) | Estimated 67 µM (for direct interaction with Nr2e3 via Isothermal Titration Calorimetry) | [3] |
Proposed Synthesis and Purification Protocol
While the definitive, step-by-step synthesis and purification protocol for this compound has not been publicly disclosed, a plausible synthetic route can be proposed based on established quinazoline synthesis methodologies. The following is a generalized protocol for the laboratory-scale synthesis of N-(3-ethoxyphenyl)-4-(pyridin-4-yl)quinazolin-2-amine.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from 2-amino-N-(3-ethoxyphenyl)benzamide and isonicotinaldehyde.
Step 1: Synthesis of the Quinazolinone Core
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-N-(3-ethoxyphenyl)benzamide in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an equimolar amount of isonicotinaldehyde to the solution.
-
Cyclization: The cyclization to the quinazolinone core can be achieved under various conditions, often with a catalyst and/or heat. A common method involves refluxing the mixture in the presence of an oxidizing agent like potassium permanganate or under acidic conditions.
-
Work-up and Isolation: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction mixture is cooled, and the product is precipitated by adding water. The crude product is then filtered, washed with water, and dried.
Step 2: Amination of the Quinazolinone
-
Chlorination: The quinazolinone intermediate is first chlorinated, typically using a reagent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form a 2-chloroquinazoline intermediate. This reaction is usually performed under reflux.
-
Nucleophilic Substitution: The 2-chloroquinazoline intermediate is then reacted with 3-ethoxyaniline in a suitable solvent (e.g., isopropanol or dimethylformamide) with a base (e.g., diisopropylethylamine) to yield the final product, this compound. The reaction is typically heated to drive it to completion.
-
Final Work-up: After completion, the reaction mixture is cooled and the product is isolated by precipitation, filtration, and washing.
Purification Protocol
The crude this compound can be purified using standard laboratory techniques.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for the purification of compounds with similar polarity. The exact ratio should be determined by TLC analysis.
-
Procedure: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the silica gel column. The mobile phase is then passed through the column, and fractions are collected. Fractions containing the pure product (as determined by TLC) are combined.
-
-
Recrystallization:
-
The fractions containing the pure compound are concentrated under reduced pressure.
-
The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the purified this compound as a crystalline solid.
-
-
Purity Assessment:
-
The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Biological Activity and Signaling Pathway
This compound acts as a modulator of the transcription factor Nr2e3. In the retina, Nr2e3 plays a critical role in photoreceptor cell fate by repressing cone-specific genes and, in conjunction with other factors like Nrl, activating rod-specific genes. By modulating Nr2e3 activity, PR3 leads to a downregulation of rod-specific genes, including Rhodopsin. This reduction in the expression of potentially toxic gene products in diseased photoreceptors is thought to be the mechanism behind its protective effects in models of retinitis pigmentosa.[2][4]
Caption: Proposed signaling pathway of this compound in photoreceptor cells.
Experimental Workflow: In Vitro Testing of this compound
The following workflow outlines a general procedure for assessing the biological activity of synthesized this compound in a laboratory setting.
Caption: Experimental workflow for the synthesis and in vitro validation of this compound.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. ChemDiv in Publications and Patents [chemdiv.com]
- 3. WO2022081573A1 - Transient receptor potential canonical 3 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Intraperitoneal Injection of Photoregulin 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the intraperitoneal (IP) administration of Photoregulin 3 (PR3), a small molecule modulator of the nuclear receptor Nr2e3, for in vivo studies, particularly in mouse models of retinal degeneration.
Introduction
This compound (PR3) has been identified as a promising therapeutic agent for retinitis pigmentosa (RP) by modulating rod gene expression.[1][2] It functions by targeting the orphan nuclear receptor Nr2e3, a key transcription factor in photoreceptor development.[1][3] PR3 has been shown to slow the progression of photoreceptor degeneration in the RhoP23H mouse model of RP.[1][3] This document outlines the protocol for preparing and administering PR3 via intraperitoneal injection in mice.
Data Presentation
Table 1: Summary of In Vivo Intraperitoneal Injection Parameters for this compound
| Parameter | Details | Reference |
| Compound | This compound (PR3) | [3] |
| Chemical Structure | C₂₀H₁₇N₃O₃S | [3] |
| Mechanism of Action | Modulator of Nr2e3, enhances Nr2e3-Nrl interaction, inhibits rod photoreceptor gene expression. | [3] |
| Animal Model | RhoP23H mice, Wild-type mice | [1][3] |
| Dosage | 10 mg/kg | [3] |
| Vehicle | Dimethyl sulfoxide (DMSO) | [3] |
| Route of Administration | Intraperitoneal (IP) Injection | [3] |
| Frequency of Injection | Daily or as per experimental design. | [3] |
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the preparation of a this compound (PR3) solution for intraperitoneal injection in mice.
Materials:
-
This compound (PR3) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a Stock Solution:
-
Aseptically weigh the required amount of PR3 powder.
-
Dissolve the PR3 powder in 100% sterile DMSO to create a concentrated stock solution. The exact concentration will depend on the desired final injection volume and the need to keep the final DMSO concentration in the injected solution low (ideally ≤10%). For example, to achieve a 10 mg/ml stock solution, dissolve 10 mg of PR3 in 1 ml of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution for Injection:
-
On the day of injection, thaw an aliquot of the PR3 stock solution at room temperature.
-
Dilute the stock solution with sterile 0.9% saline or PBS to the final desired concentration for injection. The final concentration of DMSO should be minimized. For a 10 mg/kg dose in a 25g mouse, the total dose is 0.25 mg. If using a 10 mg/ml stock, this would be 25 µl of the stock solution. To keep the DMSO concentration low, this can be further diluted. For example, diluting the 25 µl of stock into 75 µl of saline would result in a 100 µl injection volume with a 25% DMSO concentration. Note: The final DMSO concentration should be kept as low as possible to avoid toxicity. If a lower DMSO concentration is required, a more diluted stock solution should be prepared.
-
Vortex the working solution gently to mix.
-
Visually inspect the solution to ensure there is no precipitation.
-
Intraperitoneal Injection Protocol in Mice
This protocol details the procedure for administering this compound via intraperitoneal injection to mice.
Materials:
-
Prepared this compound working solution
-
Mouse restrainer or appropriate manual restraint technique
-
27-30 gauge sterile hypodermic needles
-
1 ml sterile syringes
-
70% ethanol wipes
-
Sharps container
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume. The injection volume should not exceed 10 ml/kg of body weight. For a 25g mouse, the maximum volume is typically 0.25 ml.
-
Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a commercial restrainer. The animal should be positioned to expose the abdomen.
-
-
Injection Site:
-
The recommended injection site is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.
-
Gently aspirate by pulling back the plunger slightly to ensure that the needle has not entered a blood vessel or organ. If blood or a yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If no fluid is aspirated, slowly and steadily inject the full volume of the PR3 solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress, bleeding from the injection site, or signs of pain.
-
Continue to monitor the animal according to the experimental protocol.
-
Mandatory Visualization
Signaling Pathway of Nr2e3 in Photoreceptor Development
The following diagram illustrates the role of Nr2e3 in the transcriptional regulation of rod and cone photoreceptor genes. This compound is proposed to enhance the interaction between Nr2e3 and Nrl, leading to the suppression of rod-specific gene expression.
Caption: Nr2e3 signaling in photoreceptor fate determination.
References
Application Notes and Protocols for Photoregulin 3 in Retinal Explant Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoregulin 3 (PR3) is a small molecule modulator of the rod transcription factor Nr2e3, which plays a critical role in photoreceptor gene expression.[1] PR3 has been shown to inhibit rod photoreceptor gene expression and has demonstrated significant potential in preclinical studies for the treatment of retinal degenerative diseases, such as retinitis pigmentosa (RP).[1] By modulating the genetic program of photoreceptors, PR3 treatment has been observed to slow rod degeneration in in-vitro models of RP.[1] These application notes provide detailed protocols for the use of PR3 in retinal explant culture experiments, summarize key quantitative findings, and illustrate the underlying signaling pathway and experimental workflow.
Mechanism of Action
PR3 is believed to exert its effects primarily through the modulation of the nuclear receptor subfamily 2 group E member 3 (Nr2e3).[1][2] Nr2e3 is a transcription factor that is crucial for the development, maturation, and maintenance of rod photoreceptors.[1][2] It functions to promote rod cell fate while simultaneously suppressing cone-specific gene expression.[3] PR3 has been identified as a chemical modulator that disrupts the interaction between Nr2e3 and its corepressor complexes.[1] This modulation leads to a decrease in the expression of most rod photoreceptor-specific transcripts.[1] Experiments have shown that the effects of PR3 on rod gene expression are mediated through Nr2e3, as PR3 did not cause a significant reduction in Rhodopsin expression in retinas from Rd7 mice, which have a spontaneous mutation in Nr2e3.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from experiments using this compound in retinal explant cultures.
Table 1: Effect of PR3 on Rhodopsin Expression in Wild Type and Rd7 Retinal Explants
| Genotype | Treatment (2 days) | Relative Rhodopsin Expression (Mean ± SEM) | p-value |
| Wild Type | DMSO | 1.0 ± 0.12 | \multirow{2}{}{<0.05} |
| Wild Type | 1 µM PR3 | 0.6 ± 0.08 | |
| Rd7 (Nr2e3 mutant) | DMSO | 1.0 ± 0.15 | \multirow{2}{}{>0.05} |
| Rd7 (Nr2e3 mutant) | 1 µM PR3 | 0.9 ± 0.11 |
Data derived from qPCR analysis of adult (P23-35) mouse retinal explants.[1][2]
Table 2: Effect of PR3 on S Opsin Positive Cell Count in P11 Mouse Retinal Explants
| Retinal Region | Treatment (3 DIV) | S Opsin+ cells per 100 µm x 100 µm field (Mean ± SEM) | p-value |
| Ventral | DMSO | 25 ± 3 | \multirow{2}{}{0.00063} |
| Ventral | 0.3 µM PR3 | 48 ± 5 | |
| Dorsal | DMSO | 5 ± 1 | \multirow{2}{}{>0.05} |
| Dorsal | 0.3 µM PR3 | 6 ± 2 |
Data derived from whole-mount staining of retinal explants.[4]
Experimental Protocols
Protocol 1: Mouse Retinal Explant Culture
This protocol describes the procedure for establishing and maintaining mouse retinal explant cultures for treatment with this compound.
Materials:
-
Sterile dissection tools (forceps, scissors)
-
Dissection microscope
-
0.4 µm pore tissue culture inserts (e.g., Millicell-CM)
-
6-well culture plates
-
Retinal Explant Culture Medium:
-
Neurobasal-A Medium
-
1% Fetal Bovine Serum (FBS)
-
1% N2 supplement
-
1% B27 supplement
-
1% Penicillin/Streptomycin
-
0.5% L-Glutamine
-
-
This compound (PR3) stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Prepare the Retinal Explant Culture Medium and warm to 37°C.
-
Euthanize mice at the desired age (e.g., P4, P11, or adult P23-35) according to approved animal protocols.
-
Enucleate the eyes and place them in a petri dish containing sterile PBS.
-
Under a dissection microscope, make an incision at the ora serrata and remove the anterior segment, lens, and vitreous body.
-
Carefully peel the retina away from the retinal pigment epithelium (RPE) and sclera.
-
Place the intact retina, photoreceptor side up, onto a 0.4 µm pore tissue culture insert.[1][4]
-
Place the insert into a well of a 6-well plate containing 1.5 mL of pre-warmed Retinal Explant Culture Medium.
-
Add PR3 to the medium at the desired final concentration (e.g., 0.3–1.0 µM).[1][4] For control wells, add an equivalent volume of DMSO.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform a full media change every other day with fresh medium containing PR3 or DMSO.[1][4]
-
Cultures can be maintained for the desired experimental duration (e.g., 2-3 days or longer).
Protocol 2: Whole-Mount Immunohistochemistry for S Opsin
This protocol details the staining of retinal explants to visualize S Opsin positive cells.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking Solution: 10% normal horse serum and 0.5% Triton X-100 in PBS
-
Primary antibody: anti-S Opsin (e.g., SCBT, sc-14363, 1:400 dilution)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
Procedure:
-
At the end of the culture period, carefully remove the culture inserts from the wells.
-
Fix the retinal explants by incubating with 4% PFA for 20 minutes at room temperature.[1][4]
-
Wash the explants three times with PBS.
-
Block the tissue with Blocking Solution for 1 hour at room temperature.[1][4]
-
Incubate the explants with the primary anti-S Opsin antibody overnight at 4°C.[1][4]
-
The following day, wash the retinas three times with PBS.
-
Incubate with the species-appropriate fluorescently-labeled secondary antibody overnight at 4°C.[1][4]
-
Wash the retinas three times with PBS.
-
Counterstain with DAPI for 10-15 minutes to visualize cell nuclei.
-
Wash three times with PBS.
-
Carefully remove the retina from the insert membrane and mount it on a microscope slide with the photoreceptor layer facing up using an appropriate mounting medium.
-
Image the explants using a fluorescence or confocal microscope.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for analyzing gene expression changes in retinal explants following PR3 treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the gene of interest (e.g., Rhodopsin) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
At the end of the culture period, harvest the retinal explants.
-
Isolate total RNA from the explants using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using a suitable qPCR master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCT method to determine the relative gene expression levels.[4]
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in rod photoreceptors.
Experimental Workflow for Retinal Explant Culture with PR3
Caption: Workflow for retinal explant culture experiments using this compound.
References
- 1. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Peer review in Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 4. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissociated Retinal Cell Culture Assay with Photoregulin 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinitis pigmentosa (RP) is a group of inherited retinal degenerative diseases characterized by the progressive loss of photoreceptor cells, leading to vision loss. A promising therapeutic strategy involves modulating gene expression in photoreceptors to slow down or prevent cell death. Photoregulin 3 (PR3) is a small molecule that has been identified as a modulator of the nuclear receptor Nr2e3, a key transcription factor in rod photoreceptor development and maintenance.[1][2] By repressing rod-specific gene expression, PR3 has been shown to promote photoreceptor survival in preclinical models of RP.[1][2]
These application notes provide a detailed protocol for utilizing a dissociated retinal cell culture assay to evaluate the efficacy and mechanism of action of this compound. This in vitro system allows for the controlled study of PR3's effects on retinal cell viability, gene expression, and signaling pathways.
Mechanism of Action of this compound
This compound acts as a modulator of the orphan nuclear receptor Nr2e3.[1][3] In rod photoreceptors, Nr2e3 is part of a transcriptional complex with Nrl and Crx that activates rod-specific genes, such as Rhodopsin, while simultaneously repressing cone-specific genes.[1][4] The RhoP23H mutation, a common cause of RP, leads to misfolded rhodopsin, triggering the unfolded protein response and subsequent photoreceptor apoptosis.[1][2]
PR3 has been shown to reduce the expression of rod-specific genes by modulating Nr2e3 activity.[1][2] This reduction in the expression of mutant proteins, like P23H rhodopsin, is thought to alleviate cellular stress and slow down the degenerative process.[1] In vitro studies have demonstrated that PR3 treatment leads to a robust reduction in Rhodopsin expression in dissociated retinal cell cultures.[1][2] Furthermore, PR3 treatment in a mouse model of RP resulted in the preservation of both the structure and function of photoreceptors.[1][2]
Signaling Pathway of this compound in Rod Photoreceptors
Caption: this compound signaling pathway in rod photoreceptors.
Experimental Protocols
Dissociated Retinal Cell Culture Protocol
This protocol is adapted from established methods for primary retinal cell culture.[5][6][7]
Materials:
-
Postnatal day 5 (P5) mouse pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Papain Dissociation System
-
Neurobasal Medium
-
B27 Supplement
-
N2 Supplement
-
L-Glutamine
-
Penicillin/Streptomycin
-
Poly-D-lysine coated culture plates (96-well, black-walled, clear bottom for imaging)
-
This compound (PR3) stock solution in DMSO
-
DMSO (vehicle control)
Procedure:
-
Tissue Dissection:
-
Euthanize P5 mouse pups according to approved animal protocols.
-
Enucleate the eyes and place them in cold HBSS.
-
Under a dissecting microscope, carefully remove the retina from the eyecup.
-
-
Cell Dissociation:
-
Incubate the retinas in a papain solution according to the manufacturer's instructions to dissociate the tissue into a single-cell suspension.
-
Gently triturate the tissue to aid dissociation.
-
Stop the enzymatic digestion with an inhibitor solution.
-
Centrifuge the cell suspension and resuspend the pellet in culture medium.
-
-
Cell Plating:
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a density of one retina per five wells of a 96-well plate coated with poly-D-lysine.[8]
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
The day after plating, add PR3 diluted in culture medium to the desired final concentrations.
-
Include a vehicle control group treated with an equivalent amount of DMSO.
-
Treat the cells for 2 days.[1]
-
-
Endpoint Analysis:
-
After the treatment period, the cells can be processed for various analyses, including immunofluorescence staining, qPCR, or cell viability assays.
-
Immunofluorescence Staining for Rhodopsin Expression
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., 10% normal horse serum with 0.5% Triton X-100 in PBS)[8]
-
Primary antibody against Rhodopsin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or ToPro-3)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Fixation: Fix the cells with 4% PFA for 20 minutes at room temperature.[8]
-
Permeabilization and Blocking: Wash the cells with PBS and then incubate in blocking solution for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Rhodopsin antibody overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstaining and Imaging: Counterstain the nuclei and acquire images using a fluorescence microscope.
Quantitative PCR (qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Rhodopsin, Recoverin, S-Opsin) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using specific primers for the genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Experimental Workflow
Caption: Experimental workflow for the dissociated retinal cell culture assay with PR3.
Data Presentation
Table 1: In Vitro Dose-Response of this compound on Rhodopsin Expression
| PR3 Concentration (µM) | Relative Rhodopsin Expression (Normalized to DMSO) |
| 0 (DMSO) | 1.00 |
| 0.01 | ~0.85 |
| 0.03 | ~0.60 |
| 0.1 | ~0.40 |
| 0.3 | ~0.25 |
| 1.0 | ~0.20 |
Data is estimated from the dose-response curve presented in Nakamura et al., 2017.[1][8]
Table 2: Effect of this compound on Photoreceptor Gene Expression in Retinal Explant Cultures
| Treatment (0.3 µM) | Relative Rhodopsin mRNA Expression (Normalized to DMSO) | Relative Otx2 mRNA Expression (Normalized to DMSO) |
| DMSO | 1.00 | 1.00 |
| PR1 | ~0.60 | ~1.00 |
| PR3 | ~0.30 | ~1.00 |
Data is based on qPCR analysis from Nakamura et al., 2017, showing PR3 is more potent than a related compound, PR1, in reducing Rhodopsin expression without affecting the upstream transcription factor Otx2.[1]
Table 3: In Vivo Effects of this compound on Photoreceptor Gene Expression in RhoP23H Mice
| Treatment | Relative Recoverin mRNA Expression (Normalized to DMSO) | Relative Rhodopsin mRNA Expression (Normalized to DMSO) |
| DMSO | 1.00 | 1.00 |
| PR3 | Significantly Increased | Significantly Increased |
This in vivo data indicates greater photoreceptor cell survival with PR3 treatment, as evidenced by increased expression of photoreceptor-specific genes.[1][2]
Conclusion
The dissociated retinal cell culture assay is a valuable tool for the preclinical evaluation of compounds like this compound. This system provides a controlled environment to dissect the molecular mechanisms underlying the therapeutic effects of PR3 and to quantify its impact on photoreceptor gene expression and survival. The data generated from these in vitro assays, in conjunction with in vivo studies, strongly support the potential of PR3 as a novel therapeutic agent for retinitis pigmentosa.
References
- 1. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Peer review in Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. Dissociated Retinal Cell Culture [en.bio-protocol.org]
- 6. Dissociated Retinal Cell Culture [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: qPCR Analysis of Rod Gene Expression After Photoregulin 3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive loss of rod photoreceptors, leading to night blindness and subsequent loss of peripheral and central vision.[1] A promising therapeutic strategy for RP involves the modulation of rod-specific gene expression to slow down the degenerative process.[2][3] Photoregulin 3 (PR3) is a small molecule that has been identified as an inhibitor of rod photoreceptor gene expression, offering a potential pharmacological approach to treating RP.[2][3] PR3 is thought to act by modulating the activity of the orphan nuclear receptor Nr2e3, a key transcription factor in the rod photoreceptor development and differentiation pathway.[2][3][4] This modulation leads to a decrease in the expression of critical rod-specific genes, which can alleviate cellular stress and preserve photoreceptor structure and function in preclinical models of RP.[2][3]
Quantitative real-time PCR (qPCR) is a fundamental technique for assessing the efficacy of therapeutic compounds like PR3 by precisely measuring changes in target gene expression. These application notes provide a detailed protocol for utilizing qPCR to analyze the expression of key rod-specific genes in retinal tissue following treatment with this compound.
Signaling Pathway of this compound in Rod Photoreceptors
The proposed mechanism of this compound involves the modulation of the Nrl-Nr2e3 signaling cascade, which is central to the regulation of rod photoreceptor gene expression. The following diagram illustrates this pathway.
Caption: Proposed signaling pathway of this compound (PR3) in rod photoreceptors.
Experimental Workflow for qPCR Analysis
The following diagram outlines the key steps for analyzing rod gene expression after PR3 treatment using qPCR.
References
- 1. Nr2e3 is a genetic modifier that rescues retinal degeneration and promotes homeostasis in multiple models of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Application Note: Immunofluorescence Staining for Assessing the Effects of Photoregulin 3 on Photoreceptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photoregulin 3 (PR3) is a small molecule that acts as a modulator of the nuclear receptor subfamily 2 group E member 3 (Nr2e3), a key transcription factor in the retina.[1][2] Nr2e3 plays a critical role in the differentiation and maintenance of photoreceptor cells.[1][3][4] Specifically, it promotes rod photoreceptor identity by activating rod-specific genes in concert with other transcription factors like NRL and CRX, while simultaneously repressing cone-specific gene expression.[1][4][5] Loss-of-function mutations in Nr2e3 are associated with an overproduction of S-cones and subsequent retinal degeneration.[2][3]
PR3 has been identified as a compound that inhibits rod photoreceptor gene expression, likely through the modulation of Nr2e3.[6] This activity makes it a valuable tool for studying photoreceptor fate and a potential therapeutic agent for retinal degenerative diseases like retinitis pigmentosa.[6] By reducing the expression of mutant rod genes, PR3 may slow the progression of photoreceptor cell death.
This application note provides a detailed protocol for utilizing immunofluorescence (IF) staining to investigate the effects of this compound on photoreceptor populations in retinal tissue. Immunofluorescence is a powerful technique to visualize and quantify changes in photoreceptor-specific protein expression and cell survival following PR3 treatment. The protocol focuses on the use of well-established markers for rod and cone photoreceptors, such as Rhodopsin and S-Opsin, respectively.
Mechanism of Action: The this compound Signaling Pathway
This compound's mechanism of action is centered on the modulation of the Nr2e3-mediated transcriptional regulation in photoreceptor precursor cells. In normal development, the transcription factor Nrl initiates the differentiation of precursors into rod photoreceptors. Nr2e3 then acts downstream to solidify rod cell fate by co-activating rod-specific genes and repressing cone-specific genes. By modulating Nr2e3 activity, PR3 can influence this cell fate decision, leading to a decrease in rod-specific gene expression. This can be protective in disease models where the expression of a mutant rod protein is toxic.
Experimental Protocol: Immunofluorescence Staining of PR3-Treated Retinal Cryosections
This protocol describes the immunofluorescent labeling of rod and cone photoreceptors in retinal cryosections from mice treated with this compound or a vehicle control.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% w/v in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Superfrost Plus microscope slides
-
Blocking Buffer: 5% Normal Donkey Serum (or serum from the host species of the secondary antibody), 0.3% Triton X-100 in PBS
-
Primary Antibodies (see Table 1 for examples)
-
Fluorophore-conjugated Secondary Antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488, Donkey anti-Goat Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Anti-fade mounting medium
-
Coverslips
Procedure
-
Tissue Preparation and Fixation:
-
Following systemic treatment of mice with PR3 or vehicle, enucleate the eyes.
-
Create a small puncture at the limbus and fix the whole eye in 4% PFA for 1-2 hours at 4°C.
-
After fixation, remove the cornea and lens. Place the remaining eyecup in 4% PFA for an additional 30 minutes.
-
Wash the eyecups 3 times for 10 minutes each in PBS.
-
-
Cryoprotection and Embedding:
-
Incubate the eyecups in 15% sucrose in PBS at 4°C until the tissue sinks.
-
Transfer the eyecups to 30% sucrose in PBS at 4°C and incubate overnight.
-
Embed the cryoprotected eyecups in OCT compound in a cryomold and freeze rapidly. Store blocks at -80°C.
-
-
Cryosectioning:
-
Cut retinal sections at a thickness of 12-14 µm using a cryostat.
-
Mount the sections onto Superfrost Plus slides and allow them to air dry for at least 30 minutes. Sections can be stored at -80°C for long-term use.
-
-
Immunostaining:
-
Re-warm the slides to room temperature for 30 minutes.
-
Wash the sections 3 times for 5 minutes each in PBS to remove OCT.
-
Permeabilize and block the sections by incubating with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Dilute the primary antibodies (e.g., anti-Rhodopsin and anti-S-Opsin) to their optimal concentration in the blocking buffer.
-
Incubate the sections with the primary antibody solution overnight at 4°C in a humidified chamber.
-
The next day, wash the slides 3 times for 10 minutes each in PBS containing 0.1% Triton X-100.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Protect from light from this point forward.
-
Incubate the sections with the secondary antibody solution for 1-2 hours at room temperature.
-
Wash the slides 3 times for 10 minutes each in PBS containing 0.1% Triton X-100.
-
-
Counterstaining and Mounting:
-
Incubate the sections with DAPI solution for 5 minutes to stain the cell nuclei.
-
Rinse the slides briefly in PBS.
-
Mount a coverslip onto each slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
-
Imaging and Analysis:
-
Image the stained sections using a confocal or fluorescence microscope.
-
Capture images from equivalent retinal regions (e.g., central vs. peripheral) for all experimental groups.
-
Perform quantitative analysis on the images (see Data Presentation section).
-
Experimental Workflow
Data Presentation: Quantitative Analysis
The primary goal of using immunofluorescence in this context is to quantify the changes in photoreceptor populations and protein expression induced by this compound. All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Quantitative Parameters for Immunofluorescence Analysis
| Parameter | Description | Method of Quantification | Example Primary Antibodies |
| Outer Nuclear Layer (ONL) Thickness | Measures the thickness of the layer containing photoreceptor nuclei. A decrease can indicate cell death. | Measure the distance from the outer plexiform layer to the outer limiting membrane at multiple points per image. | N/A (measured from DAPI stain) |
| Rod Photoreceptor Count/Density | Quantifies the number of surviving rod cells. | Count the number of Rhodopsin-positive outer segments per unit length of the retina. | Rabbit anti-Rhodopsin |
| Cone Photoreceptor Count/Density | Quantifies the number of cone cells, particularly S-cones, which may be affected by Nr2e3 modulation.[7] | Count the number of S-Opsin or M-Opsin positive cells per unit length of the retina. | Goat anti-S-Opsin |
| Protein Expression/Localization | Assesses changes in the expression level or subcellular localization of photoreceptor-specific proteins. | Measure the mean fluorescence intensity within the relevant retinal layer (e.g., outer segments).[8][9] | Rabbit anti-Rhodopsin, Goat anti-S-Opsin, Mouse anti-Recoverin |
| Structural Integrity | Qualitatively or quantitatively assesses the morphology of photoreceptor outer segments. | Automated image segmentation can be used to analyze outer segment length, volume, and shape.[8][9][10] | Rabbit anti-Rhodopsin, Goat anti-S-Opsin |
References
- 1. mdpi.com [mdpi.com]
- 2. jneurosci.org [jneurosci.org]
- 3. The nuclear receptor NR2E3 plays a role in human retinal photoreceptor differentiation and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 7. NR2E3 loss disrupts photoreceptor cell maturation and fate in human organoid models of retinal development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Automated quantification of photoreceptor outer segments in developing and degenerating retinas on microscopy images across scales [frontiersin.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Automated quantification of photoreceptor outer segments in developing and degenerating retinas on microscopy images across scales - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nr2e3 Activity with Photoregulin 3 using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a luciferase reporter assay to investigate the transcriptional activity of the nuclear receptor subfamily 2 group E member 3 (Nr2e3) and to assess the modulatory effects of the small molecule Photoregulin 3 (PR3).
Introduction
The nuclear receptor Nr2e3 is a critical transcription factor involved in the differentiation and maintenance of photoreceptor cells in the retina.[1][2][3] It plays a dual role by activating rod-specific genes and repressing cone-specific genes, often in a complex with other transcription factors such as Crx and Nrl.[4][5] Dysregulation of Nr2e3 activity is associated with retinal diseases, making it a target for therapeutic intervention.[2][6]
This compound (PR3) is a small molecule that has been identified as a modulator of Nr2e3 activity.[7] It has been shown to inhibit the expression of rod photoreceptor genes, such as Rhodopsin, through its interaction with Nr2e3.[7][8] The luciferase reporter assay is a highly sensitive and quantitative method to study the regulation of gene expression.[9][10] This document details the protocol for a luciferase reporter assay designed to measure the transcriptional activity of Nr2e3 on the Rhodopsin promoter and to quantify the inhibitory effect of this compound.
Signaling Pathway of Nr2e3 in Rod Photoreceptors
The following diagram illustrates the transcriptional regulation of the Rhodopsin (Rho) gene by the Nr2e3/Nrl/Crx complex and the inhibitory action of this compound.
Caption: Nr2e3, Nrl, and Crx form a complex that activates the Rhodopsin promoter. PR3 inhibits Nr2e3 activity.
Experimental Workflow
The overall workflow for the luciferase reporter assay to measure Nr2e3 activity in the presence of this compound is depicted below.
References
- 1. Nuclear Receptor Subfamily 2 Group E Member 3 (NR2E3): Role in Retinal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The photoreceptor-specific nuclear receptor Nr2e3 interacts with Crx and exerts opposing effects on the transcription of rod versus cone genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatin immunoprecipitation identifies photoreceptor transcription factor targets in mouse models of retinal degeneration: new findings and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. opentrons.com [opentrons.com]
- 10. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
Application Notes and Protocols for Preparing Photoregulin 3 Solutions with DMSO for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoregulin 3 (PR3) is a small molecule modulator of rod photoreceptor gene expression that has shown potential in preclinical models for treating retinal degenerative diseases like retinitis pigmentosa (RP).[1][2][3] It is believed to exert its therapeutic effects by modulating the Nrl-Nr2e3 signaling pathway, which is crucial for rod photoreceptor development and maintenance.[1][4] In vivo studies are critical for evaluating the efficacy and safety of PR3. Due to its hydrophobic nature, PR3 is often formulated in dimethyl sulfoxide (DMSO), a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5][6]
Proper preparation of PR3 solutions is paramount for the accuracy, reproducibility, and safety of in vivo experiments. This document provides detailed application notes and protocols for the preparation of this compound solutions in DMSO for administration in animal models.
1. Application Notes: Considerations for In Vivo Studies
1.1 Properties of Dimethyl Sulfoxide (DMSO)
DMSO is widely used as a vehicle for water-insoluble compounds in both in vitro and in vivo research.[5] Its ability to readily penetrate biological membranes can enhance the absorption of dissolved substances.[7][8] However, DMSO is not an inert solvent and can exert its own biological effects, including anti-inflammatory and analgesic properties.[9]
1.2 DMSO Toxicity and Concentration Limits
High concentrations of DMSO can be toxic. For in vivo injections, it is crucial to minimize the final concentration of DMSO administered to the animal.[9][10]
-
General Recommendation: The final concentration of DMSO in the working solution for injection should be kept as low as possible, ideally below 1% (v/v).[9]
-
Upper Limit: If higher concentrations are necessary due to the solubility of the compound, they should generally not exceed 10% (v/v).[9]
-
Cellular Toxicity: In vitro studies have shown that DMSO concentrations above 1% (v/v) can induce toxicity, and concentrations between 2-4% can induce neuronal death through mechanisms involving apoptosis-inducing factor (AIF).[1][10]
-
Control Groups: Due to the potential for DMSO to have biological effects, it is essential to include an untreated control group and a vehicle (DMSO) control group in experimental designs.[9][10] This allows for the differentiation of the effects of the test compound from those of the solvent.
1.3 Stability and Storage
-
DMSO: Pure DMSO should be stored in airtight, light-resistant containers, preferably glass, as it can react with some plastics.[9] It is hygroscopic and will absorb moisture from the air.
-
This compound Stock Solutions: Stock solutions of compounds in DMSO are typically stored at -20°C or -80°C to maintain stability. For long-term storage (more than one month), -80°C is recommended. Avoid repeated freeze-thaw cycles.[11] The specific stability of PR3 in DMSO has not been extensively reported; therefore, fresh preparation or short-term storage is advisable.
2. Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation of this compound solutions for in vivo studies based on published data and general guidelines.
Table 1: this compound Properties and In Vivo Dosage
| Parameter | Value | Reference |
| Chemical Name | This compound (PR3) | [2] |
| Mechanism of Action | Modulator of the Nrl-Nr2e3 pathway | [1][4] |
| Reported In Vivo Dose | 10 mg/kg | [2] |
| Route of Administration | Intraperitoneal (IP) Injection | [1] |
Table 2: DMSO Vehicle Recommendations for In Vivo Injections
| Parameter | Recommended Value | Rationale | Reference |
| Ideal Final DMSO % (v/v) | < 1% | Minimize potential for solvent toxicity and biological effects. | [9] |
| Maximum Final DMSO % (v/v) | ≤ 10% | Upper limit to avoid significant adverse events. | [9] |
| Recommended Co-solvents | 10% Tween 80 in water; 40% PEG in water | Can be used to reduce the required DMSO concentration. | [9] |
| Essential Control Groups | Untreated Control, Vehicle (DMSO) Control | To isolate the effects of the compound from the solvent. | [10] |
3. Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of PR3. This stock can then be diluted to prepare working solutions for in vivo administration.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO (≥99.9% purity)
-
Sterile, pyrogen-free microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube or glass vial, accurately weigh out the desired amount of PR3 powder (e.g., 10 mg). Perform this step in a chemical fume hood.
-
Adding DMSO: Using a sterile pipette, add the calculated volume of sterile DMSO to the vial containing the PR3 powder. To create a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of PR3.
-
Dissolution: Tightly cap the vial and vortex gently until the PR3 powder is completely dissolved.[12] Visually inspect the solution against a light source to ensure there are no visible particles. If necessary, gentle warming (to room temperature if DMSO is cold) or brief sonication can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed, light-protected vials at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[11]
Protocol 2: Preparation of a 1 mg/mL Working Solution for In Vivo Administration
This protocol details the dilution of the DMSO stock solution to a working concentration suitable for intraperitoneal injection in mice, using the reported 10 mg/kg dose as an example.
Materials:
-
10 mg/mL this compound stock solution in DMSO (from Protocol 1)
-
Sterile 0.9% saline solution (physiological saline) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes or vials for dilution
-
Sterile pipette tips
Calculations:
-
Target Dose: 10 mg/kg
-
Typical Mouse Weight: ~25 g (0.025 kg)
-
Dose per Mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection Volume: A standard injection volume is 100-200 µL. Let's aim for 200 µL (0.2 mL).
-
Required Concentration: 0.25 mg / 0.2 mL = 1.25 mg/mL
-
Final DMSO Concentration: To prepare a 1.25 mg/mL working solution from a 10 mg/mL stock, a 1:8 dilution is needed (10 / 1.25 = 8). The final DMSO concentration will be 1/8th of the stock, which is 100% / 8 = 12.5%. This is slightly above the recommended 10% limit.
To adhere to the <10% DMSO recommendation, we will adjust the working solution concentration and injection volume.
-
Let's target a final DMSO concentration of 10%. This requires a 1:10 dilution of the 100% DMSO stock.
-
New Working Solution Concentration: 10 mg/mL (stock) / 10 = 1 mg/mL.
-
New Injection Volume: To deliver 0.25 mg, the injection volume will be: 0.25 mg / 1 mg/mL = 0.25 mL or 250 µL. This is an acceptable injection volume for a mouse.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mg/mL PR3 stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Diluent: Have sterile 0.9% saline ready.
-
Dilution: In a sterile tube, perform a 1:10 dilution. For example, to prepare 1 mL of working solution, add 100 µL of the 10 mg/mL PR3 stock solution to 900 µL of sterile 0.9% saline.
-
Mixing: Mix thoroughly by gentle vortexing or inversion. It is crucial to add the DMSO stock solution to the aqueous diluent dropwise while mixing to prevent precipitation of the compound.[12]
-
Final Solution: The resulting working solution will have a PR3 concentration of 1 mg/mL and a final DMSO concentration of 10% (v/v).
-
Administration: Use the working solution immediately. Do not store diluted aqueous solutions for extended periods. The required injection volume for a 25g mouse to receive a 10 mg/kg dose would be 250 µL.
4. Visualizations
Diagram 1: Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Diagram 2: Putative Signaling Pathway of this compound
Caption: Putative mechanism of this compound action via the Nr2e3 pathway.
References
- 1. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mechanisms of photoreceptor protection upon targeting the Nrl–Nr2e3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Solubility of Hybrid Halide Perovskites in DMF and DMSO [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. lifetein.com [lifetein.com]
Application Notes and Protocols: Dose-Response Studies of Photoregulin 3 in Retinal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoregulin 3 (PR3) is a small molecule modulator of the nuclear receptor subfamily 2 group E member 3 (Nr2e3), a key transcription factor in the retina.[1][2] Nr2e3 is critical for the differentiation and maintenance of rod photoreceptors; it activates rod-specific genes and suppresses cone-specific genes.[3] In disease states like retinitis pigmentosa (RP), where mutations in rod-specific genes lead to rod cell death followed by secondary cone death, modulating this pathway has emerged as a potential therapeutic strategy.[4] PR3 has been shown to inhibit rod photoreceptor gene expression, thereby slowing the progression of retinal degeneration and preserving photoreceptor structure and function in preclinical models of RP.[1][5]
These application notes provide a summary of dose-response studies of PR3 in retinal cells, detailed protocols for key experiments, and visualizations of the underlying signaling pathway and experimental workflows.
Data Presentation: PR3 Dose-Response Summary
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Dose-Response of PR3 on Rhodopsin Expression [1][2][5]
| Cell/Tissue Type | PR3 Concentration | Treatment Duration | Assay | Outcome |
| Dissociated P5 Mouse Retinal Cells | 0.01 µM - 1 µM | 2 Days | Immunofluorescence | Dose-dependent reduction in Rhodopsin expression. |
| Intact P4 Mouse Retinal Explants | 0.3 µM | 2 Days | qPCR | Significant reduction in Rhodopsin mRNA levels. |
| Intact P11 Mouse Retinal Explants | 0.3 µM | 3 Days | Immunofluorescence | Increased number of S-Opsin positive cells. |
| Adult (P23-35) Wild Type Mouse Retinal Explants | 1 µM | 2 Days | qPCR | Significant reduction in Rhodopsin mRNA levels. |
| Adult (P23-35) Nr2e3-mutant (Rd7) Retinal Explants | 1 µM | 2 Days | qPCR | No significant reduction in Rhodopsin mRNA levels. |
Table 2: In Vivo Administration and Effects of PR3 [5]
| Animal Model | Administration Route | Dose | Treatment Schedule | Outcome |
| Wild Type Mice (P12) | Intraperitoneal (IP) Injection | 10 mg/kg | Single dose | Decrease in rod photoreceptor-specific transcripts after 24 hours. |
| RhoP23H Mice (RP Model) | Intraperitoneal (IP) Injection | 10 mg/kg | Daily from P12-P14, then every other day until P21 | Preservation of photoreceptors, increased Recoverin and Rhodopsin expression, and significantly elevated scotopic and photopic b-wave amplitudes (ERG). |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
PR3 modulates the NRL/Nr2e3 signaling pathway in rod photoreceptors. By targeting Nr2e3, PR3 suppresses the expression of rod-specific genes, such as Rhodopsin. This action is thought to reduce the metabolic stress on rods carrying disease-causing mutations, thereby preventing apoptosis and slowing retinal degeneration.[3][4]
Caption: Proposed signaling pathway of this compound in rod photoreceptors.
Experimental Workflow: In Vitro Dose-Response Study
The following diagram illustrates a typical workflow for assessing the dose-response effect of PR3 on retinal explant cultures.
Caption: Workflow for PR3 dose-response analysis in retinal explant cultures.
Experimental Protocols
Protocol 1: Mouse Retinal Explant Culture and PR3 Treatment
This protocol is adapted from methodologies used to assess PR3's effect on intact retinal tissue.[2][5]
Materials:
-
Postnatal day 4 (P4) or P11 mice
-
Dissection medium: HBSS, 1% Penicillin-Streptomycin
-
Culture medium: Neurobasal-A medium, 2% B27 supplement, 1% N2 supplement, 1 mM L-glutamine, 1% Penicillin-Streptomycin
-
This compound (PR3) stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
6-well culture plates with 0.4 µm membrane inserts
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize P4 or P11 mice in accordance with approved animal care protocols.
-
Enucleate eyes and place them in ice-cold dissection medium.
-
Under a dissection microscope, carefully dissect the retinas from the eye cups, ensuring the retinal pigment epithelium (RPE) is removed.
-
Place each intact retina, photoreceptor side up, onto a sterile 0.4 µm membrane insert within a well of a 6-well plate.
-
Add 1 mL of culture medium to each well, ensuring the medium reaches the bottom of the membrane but does not submerge the retina.
-
Prepare PR3 dilutions in culture medium from the stock solution to achieve final concentrations (e.g., 0.3 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Replace the initial medium with the PR3-containing or vehicle control medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days.
-
After incubation, retinas can be harvested for RNA extraction (Protocol 2) or fixed for immunohistochemistry (Protocol 3).
Protocol 2: RNA Extraction and qPCR for Rhodopsin Expression
This protocol details the quantification of gene expression changes following PR3 treatment.[1][5]
Materials:
-
Harvested retinal explants from Protocol 1
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for Rhodopsin and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR system
Procedure:
-
Pool 2-3 retinas per treatment condition and homogenize them in the lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol to extract and purify total RNA. Elute RNA in nuclease-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Prepare the qPCR reaction by mixing cDNA template, forward and reverse primers for the gene of interest (Rhodopsin) and the housekeeping gene, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR system using a standard thermal cycling protocol.
-
Analyze the results using the ΔΔCT method to determine the relative fold change in Rhodopsin expression in PR3-treated samples compared to vehicle controls, normalized to the housekeeping gene.
Protocol 3: Immunohistochemistry for Photoreceptor Markers
This protocol is for the visualization of protein expression and cellular location within the retinal tissue.[5]
Materials:
-
Harvested retinal explants from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Sucrose solutions (15% and 30% in PBS) for cryoprotection
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking buffer: PBS with 5% normal goat serum and 0.3% Triton X-100
-
Primary antibodies (e.g., anti-Rhodopsin, anti-S-Opsin)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI or ToPro3)[5]
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix retinal explants in 4% PFA for 1-2 hours at 4°C.
-
Wash the retinas three times in PBS.
-
Cryoprotect the tissue by sequential incubation in 15% sucrose and then 30% sucrose in PBS until the tissue sinks.
-
Embed the retinas in OCT compound and freeze.
-
Cut retinal cross-sections (e.g., 12-14 µm thick) using a cryostat and mount on slides.
-
Wash slides in PBS to remove OCT.
-
Permeabilize and block the sections in blocking buffer for 1 hour at room temperature.
-
Incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash slides three times in PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash slides three times in PBS.
-
Counterstain nuclei with DAPI or ToPro3 for 10 minutes.
-
Wash slides a final time in PBS and mount with mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope. Analyze fluorescence intensity or cell counts as required.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. corbolab.wustl.edu [corbolab.wustl.edu]
- 5. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results in Photoregulin 3 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Photoregulin 3 (PR3). The information is designed to help address specific issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PR3) and what is its mechanism of action?
This compound (PR3) is a small molecule that inhibits the expression of genes specific to rod photoreceptors.[1][2] It functions by modulating the activity of the nuclear receptor transcription factor Nr2e3.[1] PR3 is not an optogenetic tool; its name refers to its role in regulating photoreceptors.
The proposed mechanism involves PR3 binding directly to Nr2e3, which increases the interaction between Nr2e3 and another transcription factor, Nrl.[1][3] This enhanced binding appears to inhibit the co-activator function of the Nr2e3-Nrl-Crx complex, leading to a reduction in the expression of rod-specific genes, such as Rhodopsin.[1] Consequently, this modulation can promote the survival of photoreceptors in models of retinitis pigmentosa (RP) and may also lead to an increase in the number of S-Opsin positive cells, which are cone-like photoreceptors.[1][3]
Q2: What are the key quantitative parameters for PR3 activity?
The following table summarizes the key quantitative values reported for PR3 in preclinical studies. These values are critical for designing experiments and interpreting results.
| Parameter | Value | Assay Context | Source |
| IC₅₀ | 0.07 µM | Luciferase-based assay (disruption of Nr2e3-NCoR complex) | [1][3] |
| K_d_ | ~67 µM | Isothermal Titration Calorimetry (direct binding to Nr2e3) | [1][3] |
| In Vitro Conc. | 0.3 µM | Effective concentration for Rhodopsin reduction in retinal explants (qPCR) | [3] |
| In Vivo Dose | 10 mg/kg | Intraperitoneal injection in RhoP23H mice for photoreceptor rescue | [1] |
Q3: In what experimental systems has PR3 been tested?
PR3 has been evaluated in several models:
-
In Vitro: Dissociated primary retinal cell cultures and intact retinal explant cultures from mice.[1][3]
-
In Vivo: The RhoP23H mouse model of retinitis pigmentosa.[1]
-
Cell-based Assays: HEK 293 cells for co-immunoprecipitation and promoter activation assays.[1]
Troubleshooting Guide
This guide addresses common problems encountered during PR3 experiments in a question-and-answer format.
Problem 1: High variability between experimental replicates.
Q: I am observing significant variability between my replicates when treating retinal cultures with PR3. What are the common causes?
A: High variability can obscure the true effect of PR3. The issue often stems from technical inconsistencies rather than the compound itself.[4]
-
Inconsistent Cell Seeding/Culture Health: Ensure your retinal cell suspension is homogenous before plating. Use cells within a consistent and optimal passage number range and regularly check for contamination.[4]
-
Pipetting Errors: Use calibrated pipettes and a consistent technique. For multi-well plates, prepare a master mix of PR3-containing media to add to all relevant wells, minimizing well-to-well variability.[4]
-
"Edge Effect" in Multi-well Plates: The outer wells of a plate are prone to evaporation, which can alter the effective concentration of PR3. It is recommended to fill the perimeter wells with sterile PBS or media and use the inner wells for your experimental samples.
-
Inconsistent Incubation Conditions: Verify that your incubator maintains stable temperature, humidity, and CO₂ levels, as fluctuations can impact cell health and response.[4]
Problem 2: Lower than expected or no effect of PR3 on rod gene expression.
Q: My qPCR/Western blot results show minimal or no reduction in Rhodopsin expression after PR3 treatment. What should I check?
A: If PR3 is not producing the expected biological effect, consider the following factors related to the compound, the experimental setup, and the biological model.
-
PR3 Integrity and Solubility: Ensure your PR3 stock is correctly stored and has not undergone multiple freeze-thaw cycles. PR3 is dissolved in DMSO for in vivo experiments.[1] When diluting into aqueous cell culture media, ensure it remains fully dissolved and does not precipitate. Prepare fresh dilutions for each experiment.
-
Incorrect PR3 Concentration: The effective concentration can vary between assays. While 0.3 µM was effective in retinal explants, a full dose-response curve is recommended to determine the optimal concentration for your specific cell type and assay.[3]
-
Suboptimal Treatment Duration: The initial characterization of PR3 involved treatment for 2-3 days.[1][3] A time-course experiment may be necessary to identify the point of maximal gene expression change in your system.
-
Cell Model Specificity: The effects of PR3 on rod gene expression are mediated through Nr2e3.[3] Experiments in Rd7 mice, which have a mutation in Nr2e3, showed that PR3 had no effect on Rhodopsin expression.[3] Confirm that your cell model expresses a functional Nr2e3.
-
Low Assay Sensitivity: If you are using qPCR, ensure your primers are efficient and specific. For Western blots, optimize antibody concentrations and blocking conditions to ensure a robust signal-to-noise ratio.[5]
Problem 3: Unexpected cell toxicity or poor cell health after treatment.
Q: I'm observing a significant decrease in cell viability in my PR3-treated cultures, even in the controls. What could be the cause?
A: Unintended cytotoxicity can confound results. It's important to distinguish between PR3-specific effects and artifacts of the experimental conditions.
-
Solvent Toxicity (DMSO): PR3 is typically dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration in the culture medium is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1%).
-
PR3 Concentration: While PR3 is intended to modulate gene expression, excessively high concentrations may induce off-target effects or direct toxicity. Perform a cell viability assay (e.g., MTT, Neutral Red, or LDH assay) across a range of PR3 concentrations to establish a therapeutic window where the compound is active but not broadly cytotoxic.[6][7]
-
Contamination: Test your cultures and reagents for microbial or endotoxin contamination, which can cause widespread cell death.[4]
-
Compromised Cell Health: Using cells that are unhealthy or at a high passage number can make them more susceptible to stress from chemical treatments. Always start experiments with healthy, low-passage cells.[4]
Key Experimental Protocols
The following are generalized protocols for common assays used in PR3 research. Users should optimize these protocols for their specific lab conditions and equipment.
Protocol 1: Gene Expression Analysis by qPCR
This protocol outlines the steps for measuring changes in rod-specific gene expression (e.g., Rhodopsin) in retinal explant cultures following PR3 treatment.
-
Treat Retinal Explants: Culture intact retinas from P4 mice in media containing PR3 (e.g., 0.3 µM) or a DMSO vehicle control for 48 hours.[3]
-
RNA Extraction: Harvest the retinas and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.[8]
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your target gene (e.g., Rhodopsin) and a housekeeping gene (e.g., Gapdh), and your cDNA template.[9]
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9][10]
-
Data Analysis: Determine the threshold cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene and comparing the PR3-treated samples to the DMSO controls.[8]
Protocol 2: Western Blot for Protein Expression
This protocol can be used to assess changes in protein levels (e.g., Rhodopsin) in response to PR3.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[11][12] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice.[12]
-
Protein Quantification: Centrifuge the lysate to pellet debris and transfer the supernatant to a new tube.[11] Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[12][13]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% nonfat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Rhodopsin) overnight at 4°C.[11] Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again, add an ECL chemiluminescent substrate, and visualize the protein bands using an imaging system.[11] Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).[14]
Protocol 3: Cell Viability Assessment (MTT Assay)
This assay measures cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of PR3 concentrations and a vehicle control for the desired duration (e.g., 48 hours).
-
Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.[7]
-
Solubilize Crystals: Remove the media and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.[15]
-
Calculate Viability: Express the absorbance of treated cells as a percentage of the vehicle control to determine cell viability.
References
- 1. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pcrbio.com [pcrbio.com]
- 6. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. bu.edu [bu.edu]
- 9. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. origene.com [origene.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Photoregulin 3 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Photoregulin 3 (PR3) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (PR3) is a small molecule modulator of the nuclear receptor subfamily 2 group E member 3 (Nr2e3).[1][2] Nr2e3 is a transcription factor essential for the proper development and function of rod photoreceptor cells in the retina. PR3 acts by repressing the expression of rod-specific genes, a therapeutic strategy for conditions like retinitis pigmentosa.[1][2][3] Its mechanism involves enhancing the interaction between Nr2e3 and another key transcription factor, Nrl, which together regulate the expression of genes critical for rod photoreceptor identity.[4]
Q2: What is the recommended starting concentration for PR3 in in vitro assays?
A2: The optimal concentration of PR3 will vary depending on the specific assay and cell type. However, a good starting point for retinal explant cultures and dissociated retinal cell cultures is 0.3 µM.[3][4] For luciferase-based reporter assays investigating the disruption of the Nr2e3-NCoR complex, the reported IC50 is 0.07 µM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: PR3 is soluble in dimethyl sulfoxide (DMSO).[5] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or colder. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cells, typically less than 0.5%.[6]
Q4: What are the expected morphological and gene expression changes in retinal cultures treated with PR3?
A4: Treatment of retinal cultures with PR3 is expected to cause a reduction in the expression of rod photoreceptor-specific genes, such as Rhodopsin (Rho).[3][4] Morphologically, this can manifest as a decrease in the number of rhodopsin-positive cells. Conversely, an increase in the number of S-opsin-positive cells, which are cone photoreceptors, may be observed, particularly in the ventral retina.[4][5] In developing retinas, PR3 treatment may also lead to truncated photoreceptor outer segments.[3][5]
Q5: What are appropriate positive and negative controls for experiments using PR3?
A5:
-
Negative Controls: A vehicle control (e.g., DMSO at the same final concentration used to dissolve PR3) is essential to account for any effects of the solvent on the cells.[3][4]
-
Positive Controls: For on-target validation, retinal tissue from Nr2e3-knockout mice (such as the rd7 mouse model) can be used. In these tissues, PR3 should not elicit the same changes in rod gene expression as it does in wild-type tissues, confirming its specificity for Nr2e3.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of PR3 on rod gene expression. | 1. Suboptimal PR3 Concentration: The concentration used may be too low for the specific cell type or assay. 2. PR3 Degradation: The compound may have degraded due to improper storage or handling. 3. Cell Health: The retinal cultures may not be healthy or viable. | 1. Perform a dose-response experiment with a wider range of PR3 concentrations (e.g., 0.01 µM to 10 µM). 2. Prepare a fresh stock solution of PR3 from a reputable supplier. Avoid repeated freeze-thaw cycles. 3. Assess cell viability using a standard assay (e.g., Trypan Blue exclusion or a live/dead cell stain). Ensure proper dissection and culture techniques are followed. |
| High levels of cell death in PR3-treated cultures. | 1. PR3 Toxicity: The concentration of PR3 may be too high. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Off-Target Effects: At high concentrations, PR3 may have off-target effects leading to cytotoxicity. | 1. Lower the concentration of PR3. Determine the optimal non-toxic concentration through a dose-response curve. 2. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. 3. Use the lowest effective concentration of PR3 that produces the desired biological effect. Consider testing the compound in an Nr2e3-null model to distinguish on-target from off-target effects. |
| Inconsistent results between experiments. | 1. Variability in PR3 Preparation: Inconsistent preparation of PR3 stock and working solutions. 2. Variability in Cell Culture: Differences in cell density, passage number, or culture conditions. 3. Assay Variability: Inconsistent incubation times or reagent preparation. | 1. Prepare a large batch of PR3 stock solution, aliquot, and store properly to ensure consistency across experiments. 2. Standardize cell seeding density and use cells within a consistent passage number range. Maintain consistent culture conditions (e.g., temperature, CO2 levels, media changes). 3. Follow a standardized protocol for all assay steps, including incubation times and reagent preparation. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays
| Assay Type | Cell/Tissue Type | Recommended Concentration Range | Key Readout |
| Dissociated Retinal Cell Culture | Postnatal Mouse Retina | 0.1 µM - 1 µM | Rhodopsin expression (Immunofluorescence) |
| Retinal Explant Culture | Postnatal Mouse Retina | 0.3 µM | Rhodopsin gene expression (qPCR) |
| Luciferase Reporter Assay | Transfected CHO-S or HEK cells | 0.01 µM - 1 µM | Luciferase activity (IC50 ~0.07 µM) |
Experimental Protocols
Dissociated Retinal Cell Culture Protocol for PR3 Treatment
-
Dissociation:
-
Dissect retinas from postnatal day 5 (P5) mice in a sterile environment.
-
Incubate the retinas in a dissociation solution (e.g., papain-based) according to the manufacturer's instructions to obtain a single-cell suspension.
-
Neutralize the dissociation enzyme with an appropriate inhibitor (e.g., ovomucoid).
-
Centrifuge the cell suspension and resuspend the cell pellet in complete retinal culture medium.
-
-
Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the cells at the desired density in multi-well plates pre-coated with a suitable substrate (e.g., poly-D-lysine and laminin).
-
-
PR3 Treatment:
-
The day after plating, prepare the desired concentrations of PR3 in fresh, pre-warmed culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Carefully replace the old medium with the medium containing PR3 or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 2 days).
-
-
Analysis:
-
After treatment, fix the cells with 4% paraformaldehyde (PFA) for immunofluorescence analysis of protein expression (e.g., Rhodopsin).
-
Alternatively, lyse the cells to extract RNA for qPCR analysis of gene expression.
-
Retinal Explant Culture Protocol for PR3 Treatment
-
Explant Preparation:
-
Dissect retinas from postnatal day 4 (P4) mice in sterile conditions.
-
Place the retinas on a sterile filter membrane (e.g., Millicell insert) in a culture dish containing retinal culture medium.
-
-
PR3 Treatment:
-
Prepare culture medium containing the desired concentration of PR3 (e.g., 0.3 µM) and a vehicle control.
-
Culture the retinal explants in the prepared media for the desired duration (e.g., 2 days).
-
-
Analysis:
-
After the treatment period, harvest the retinal explants.
-
The tissue can be processed for RNA extraction and subsequent qPCR analysis to quantify changes in gene expression (e.g., Rhodopsin).
-
Alternatively, the explants can be fixed, sectioned, and processed for immunohistochemistry.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for PR3 treatment in dissociated retinal cell cultures.
Caption: Workflow for PR3 treatment in retinal explant cultures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 6. benchchem.com [benchchem.com]
potential off-target effects of Photoregulin 3 on other nuclear receptors
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for investigating the potential off-target effects of Photoregulin 3 (PR3) on nuclear receptors. It includes frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PR3) and what is its primary target? A1: this compound (PR3) is a small molecule modulator identified for its ability to reduce the expression of photoreceptor genes.[1] Its primary known target is the rod-specific nuclear receptor Nr2e3 (also known as Photoreceptor-specific Nuclear Receptor, PNR).[1][2][3] PR3 treatment has been shown to decrease rod gene expression and preserve photoreceptors in the RhoP23H mouse model of retinitis pigmentosa.[1][2]
Q2: How does PR3 modulate its target, Nr2e3? A2: PR3 is thought to function by modulating the interaction of Nr2e3 with other transcription factors. Evidence suggests that PR3 increases the binding of Nr2e3 to the neural retina leucine zipper protein (Nrl).[1] This stabilized complex, which also involves the cone-rod homeobox protein (Crx), paradoxically leads to a reduction in the activation of rod-specific genes like Rhodopsin.[1][2][4]
Q3: Why is there concern about off-target effects of PR3 on other nuclear receptors? A3: Like many small molecule ligands, PR3 has the potential to interact with proteins other than its intended target.[5][6] The nuclear receptor superfamily has many members with structurally similar ligand-binding domains, creating a risk of cross-reactivity.[7] Investigating off-target effects is a critical step in drug development to ensure specificity and avoid unintended biological consequences or toxicities.[6] The original study on PR3 acknowledged the possibility of it interacting with other nuclear receptors.[1]
Q4: Which nuclear receptors are the most likely off-targets for PR3? A4: While a full screening panel is necessary for confirmation, related nuclear receptors expressed in photoreceptors are primary candidates for investigation.[1] These include Retinoid-related orphan receptor beta (RORβ) and Estrogen-related receptor beta (Errβ).[1] Loss-of-function mutations in Rorβ lead to a phenotype with some similarities to PR3 treatment.[1] However, it is considered unlikely that PR3 acts through Errβ, as modulators of this receptor have been shown to induce rapid rod death, which is contrary to the protective effects observed with PR3.[1] A broader screening panel should also include receptors known for promiscuous ligand binding, such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR).[5]
Q5: How can I confirm that the effects I observe are mediated by Nr2e3? A5: A key experiment is to test the effect of PR3 in a system lacking functional Nr2e3. For example, researchers have used retinas from Rd7 mice, which harbor a spontaneous mutation in Nr2e3.[1] In these mice, PR3 failed to cause a significant reduction in Rhodopsin expression, supporting the conclusion that its primary effects on rod genes are mediated through Nr2e3.[1] Similar experiments can be performed using Nr2e3 knockout cell lines or animals.
Troubleshooting Guide
Q: I'm observing PR3 activity in a cell line that does not express Nr2e3. What should I do? A: This is a strong indication of a potential off-target effect.
-
Confirm Nr2e3 Absence: First, verify the absence of Nr2e3 expression in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot) levels.
-
Profile Nuclear Receptor Expression: Perform RNA-sequencing or a targeted qPCR panel to determine which other nuclear receptors are expressed in your cell line. This will provide a list of potential off-target candidates.
-
Perform Functional Assays: Use a reporter assay (see Protocol 1) to test PR3's ability to activate or inhibit the candidate nuclear receptors identified in the previous step.
Q: My results with PR3 are different from those seen with genetic knockdown/knockout of Nr2e3. Why? A: This discrepancy has been noted in the literature.[8] While PR3 treatment primarily causes downregulation of rod genes, genetic knockout of Nr2e3 can lead to an upregulation of cone-specific genes.[8] There are several possible explanations:
-
Inverse Agonism vs. Knockout: PR3 might act as an inverse agonist or otherwise modify the function of the Nr2e3 protein in a way that is distinct from the complete absence of the protein.[1]
-
Off-Target Contribution: An off-target effect on another nuclear receptor could be modifying the cellular response.
-
Acute vs. Developmental Effects: Acute pharmacological modulation with PR3 can have different outcomes than a germline genetic knockout, which allows for developmental compensation.[1]
To investigate, you can perform a comprehensive gene expression analysis (e.g., RNA-seq) on cells treated with PR3 and compare this to published datasets for Nr2e3 knockout models.
Q: PR3 is affecting the expression of genes not typically regulated by Nr2e3. How do I trace the pathway? A:
-
Identify Candidate Receptors: Use a nuclear receptor screening panel (see Table 1 for an example) to identify which other receptors PR3 might be modulating.
-
Pathway Analysis: Use bioinformatics tools to analyze the promoters of the affected genes for the DNA binding motifs of the candidate off-target receptors.
-
Confirm Receptor Binding: Perform Chromatin Immunoprecipitation (ChIP) followed by qPCR using antibodies against the candidate off-target receptor to see if it binds to the regulatory regions of the affected genes in the presence of PR3.
Key Experimental Protocols
Protocol 1: Nuclear Receptor Transactivation Assay (Luciferase Reporter)
This assay determines if PR3 can act as an agonist or antagonist for a specific nuclear receptor. It is a common method for screening compounds against a panel of receptors.[9][10]
Methodology:
-
Cell Culture: Plate HEK293T or another suitable cell line in 96-well plates. These cells have low endogenous nuclear receptor expression.
-
Transfection: Co-transfect cells with two plasmids:
-
Expression Plasmid: A plasmid encoding the full-length nuclear receptor of interest (e.g., RORβ, PXR, etc.).
-
Reporter Plasmid: A plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor of interest (e.g., RORE-luc).
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.
-
-
Compound Treatment: After 18-24 hours, replace the media with media containing PR3 at various concentrations (e.g., 0.1 nM to 10 µM).
-
Agonist Mode: Add PR3 alone to test for receptor activation.
-
Antagonist Mode: Add a known agonist for the receptor first, followed by PR3, to test for inhibition.
-
-
Lysis and Measurement: After 18-24 hours of incubation, lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized signal against the PR3 concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).
Protocol 2: Co-Immunoprecipitation (Co-IP) Assay
This assay can determine if PR3 promotes or disrupts the interaction between a nuclear receptor and its co-regulators (co-activators or co-repressors).[11] This method was used to show that PR3 enhances the Nr2e3-Nrl interaction.[1]
Methodology:
-
Cell Culture and Transfection: In a larger format plate (e.g., 10 cm dish), transfect HEK293T cells with plasmids expressing tagged versions of the proteins of interest (e.g., FLAG-tagged RORβ and HA-tagged N-CoR).
-
Treatment: Treat the transfected cells with either DMSO (vehicle control) or a working concentration of PR3 for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C.
-
Add fresh protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the other tagged protein (e.g., anti-HA antibody). An increased or decreased band intensity in the PR3-treated sample compared to the control indicates that PR3 modulates the protein-protein interaction.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Profiling
This protocol measures changes in the mRNA levels of specific genes in response to PR3 treatment to build a functional profile of its activity.[1]
Methodology:
-
Cell/Tissue Culture and Treatment: Culture cells (e.g., retinal explants or a relevant cell line) and treat with DMSO or various concentrations of PR3 for a defined period (e.g., 48 hours).
-
RNA Extraction: Harvest the cells or tissue and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up qPCR reactions using:
-
The synthesized cDNA as a template.
-
A qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Primers specific to your target genes (e.g., Rhodopsin, S-Opsin, M-Opsin, and housekeeping genes like GAPDH or ACTB for normalization).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to the Ct value of a housekeeping gene (ΔCt).
-
Calculate the change in expression relative to the DMSO control using the 2^-ΔΔCt method.
-
Data Presentation
When screening PR3 against a panel of nuclear receptors, results should be summarized in a clear, tabular format.
Table 1: Example - Activity Profile of PR3 across a Nuclear Receptor Panel
| Nuclear Receptor | Assay Mode | EC50 / IC50 (µM) | Max Efficacy / Inhibition (%) |
| Nr2e3 | Functional Repression | 0.25 | 95% |
| RORβ | Agonist | > 10 | < 10% |
| RORβ | Antagonist | 4.8 | 65% |
| Errβ | Agonist | > 10 | < 5% |
| PXR | Agonist | 7.2 | 45% |
| CAR | Antagonist | > 10 | < 15% |
| GR | Agonist | > 10 | < 5% |
| ERα | Antagonist | > 10 | < 10% |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed on-target mechanism of this compound (PR3).
Caption: Experimental workflow for investigating PR3 off-target effects.
Caption: General signaling for a Type II / Orphan Nuclear Receptor.
References
- 1. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 3. Photoreceptor cell-specific nuclear receptor - Wikipedia [en.wikipedia.org]
- 4. The photoreceptor-specific nuclear receptor Nr2e3 interacts with Crx and exerts opposing effects on the transcription of rod versus cone genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of photoreceptor protection upon targeting the Nrl–Nr2e3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Screening of Nuclear Receptor Modulators [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Structural insights into regulation of nuclear receptors by ligands - PMC [pmc.ncbi.nlm.nih.gov]
assessing Photoregulin 3 stability in DMSO for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Photoregulin 3 (PR-3) in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound in DMSO?
A1: For long-term storage of this compound dissolved in DMSO, it is recommended to prepare aliquots in tightly sealed, amber glass or polypropylene vials to minimize exposure to light and air.[1][2] Store these aliquots at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[3][4][5]
Q2: How do common laboratory conditions affect the stability of this compound in DMSO?
A2: Several factors can impact the stability of compounds like this compound in DMSO stock solutions:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture, which can lead to the hydrolysis of susceptible compounds.[4][5]
-
Temperature: While colder temperatures are generally better for long-term storage, the stability of compounds at various temperatures is molecule-specific.[4] Some studies show that many compounds are stable for extended periods even at 4°C or room temperature.[4] However, an accelerated stability study is recommended to determine the optimal temperature for this compound.[1][5]
-
Light Exposure: As "Photoregulin" suggests, the compound may be light-sensitive. Storing solutions in amber vials or otherwise protected from light is a crucial precaution to prevent photochemical degradation.[6][7][8][9]
-
Oxygen: Dissolved oxygen can lead to the oxidation of sensitive molecules.[4][5] While not always necessary, storing under an inert gas like argon or nitrogen can mitigate this.[5]
Q3: What is the expected shelf-life of this compound in DMSO at different temperatures?
A3: Without specific experimental data for this compound, it is impossible to provide a precise shelf-life. However, general studies on small molecule stability in DMSO offer some insights. In one study, after one year of storage at room temperature in DMSO, the probability of observing the compound was 52%.[10] Another study demonstrated that most compounds in a repository were stable for 15 weeks at 40°C.[3][5][11] For long-term storage, it is best practice to re-qualify aliquots of your this compound stock solution periodically to ensure its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using older PR-3 stock. | Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, moisture absorption, light exposure). | - Use a fresh aliquot of PR-3 for your experiment. - Perform a stability analysis on the older stock using HPLC or LC-MS to check for degradation products. - If degradation is confirmed, discard the old stock and prepare a new one, ensuring proper storage practices. |
| Precipitate observed in the PR-3 stock solution after thawing. | The compound may have come out of solution, or it could be a degradation product. | - Gently warm the vial and vortex to see if the precipitate redissolves.[3][5] - If it does not redissolve, it may indicate degradation. Analyze the solution by LC-MS to identify the components. - Consider preparing a fresh stock solution. |
| Reduced potency of PR-3 in biological assays. | This is a strong indicator of compound degradation. | - Run a stability check on your current stock solution using the protocol outlined below. - Compare the activity of the current stock with a newly prepared stock solution. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a method to evaluate the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Materials:
-
This compound (PR-3)
-
Anhydrous DMSO (≥99.9% purity)[1]
-
Internal standard (a stable compound with similar chromatographic properties to PR-3)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Amber glass or polypropylene vials with screw caps[1]
-
Analytical balance, pipettes, vortex mixer, centrifuge
-
HPLC or UHPLC system with a UV detector and/or mass spectrometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of PR-3 in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of the internal standard in DMSO at the same concentration.
-
-
Sample Preparation for Time Points:
-
Time Zero (T0): Mix an aliquot of the PR-3 stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with an appropriate solvent (e.g., 50:50 ACN:Water) to a final concentration suitable for your LC-MS system (e.g., 1 µM). This sample represents 100% compound integrity.[1]
-
Incubation Samples: Aliquot the PR-3 stock solution into several amber vials, one for each time point and storage condition you wish to test (e.g., room temperature, 4°C, -20°C).
-
-
Incubation and Sampling:
-
Store the incubation samples under the desired conditions.
-
At each designated time point (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting.[4]
-
-
LC-MS Analysis:
-
Analyze all samples using a validated LC-MS method that can separate PR-3 from potential degradants and the internal standard.[1]
-
-
Data Analysis:
-
For each time point, determine the peak area of PR-3 and the internal standard.
-
Calculate the peak area ratio: Ratio = Peak Area of PR-3 / Peak Area of Internal Standard.[1]
-
Determine the percentage of PR-3 remaining relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[1]
-
Plot the % Remaining against time for each storage condition to visualize the stability profile.
-
Quantitative Data Summary
| Storage Condition | Time Point | % PR-3 Remaining (Hypothetical) |
| Room Temperature | 1 Week | 95% |
| 1 Month | 80% | |
| 3 Months | 60% | |
| 4°C | 1 Week | 99% |
| 1 Month | 97% | |
| 3 Months | 92% | |
| -20°C | 1 Week | >99% |
| 1 Month | >99% | |
| 3 Months | 98% |
This table presents hypothetical data to illustrate how results should be structured. Actual results will vary.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
This compound Signaling Pathway
This compound modulates the activity of the orphan nuclear transcription factor Nr2e3, which plays a critical role in photoreceptor cell fate and differentiation.[12][13][14] PR-3 has been shown to increase the interaction between Nr2e3 and Nrl (Neural retina-specific leucine zipper protein), a key transcription factor for rod development.[12] This modulation leads to a decrease in the expression of rod-specific genes, such as Rhodopsin.[12]
Caption: Simplified signaling pathway of this compound in photoreceptor cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hawkinsinc.com [hawkinsinc.com]
- 9. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [diposit.ub.edu]
- 14. Targeting of the NRL Pathway as a Therapeutic Strategy to Treat Retinitis Pigmentosa [mdpi.com]
Technical Support Center: Minimizing Variability in Photoregulin 3 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Photoregulin 3 (PR3) in animal studies. The following information is designed to address common challenges encountered during experimental procedures and to offer guidance on minimizing variability for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (PR3) is a small molecule modulator of the rod-specific nuclear receptor Nr2e3.[1] In the context of retinal degeneration, such as in mouse models of retinitis pigmentosa (RP), PR3 acts by inhibiting rod photoreceptor gene expression. This modulation is thought to slow down the degeneration of rod cells, and consequently preserve the structure and function of the retina.[1][2]
Q2: What is the recommended dosage and administration route for PR3 in mice?
A2: In published studies using the RhoP23H mouse model of retinitis pigmentosa, this compound was administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.[3] The compound was dissolved in dimethyl sulfoxide (DMSO) for administration.[3]
Q3: What are the known off-target effects of this compound?
A3: While PR3 was identified through its interaction with Nr2e3, the potential for off-target effects exists. It is possible that PR3 could interact with other nuclear receptors expressed in photoreceptors, such as Errb and Rorb.[2] However, it is considered unlikely to act through the ERRb pathway, as modulators of this receptor tend to induce rapid rod death.[2] Researchers should consider performing appropriate control experiments to assess potential off-target effects in their specific model.
Q4: What are the common sources of variability in animal studies involving retinal degeneration models?
A4: Variability in retinal degeneration studies can arise from several factors, including:
-
Genetic Drift: Spontaneous mutations in mouse strains over time can lead to phenotypic variations.
-
Environmental Factors: Differences in lighting conditions, diet, and housing can impact the progression of retinal degeneration.
-
Experimental Procedures: Inconsistencies in drug formulation, administration technique, and the timing of assessments can introduce significant variability.
-
Measurement Error: Variability in functional assessments like electroretinography (ERG) can be influenced by factors such as anesthesia depth, electrode placement, and stimulus parameters.
Q5: How can I minimize variability in my this compound animal studies?
A5: To minimize variability, it is crucial to standardize all aspects of the experimental protocol. This includes using animals from a reliable source, maintaining consistent environmental conditions, and ensuring all personnel are thoroughly trained on standardized procedures for drug administration and outcome assessments. Implementing randomization and blinding in study design is also critical.
Troubleshooting Guides
Issue 1: High Variability in ERG Recordings
-
Potential Cause: Inconsistent anesthesia depth, corneal hydration, electrode placement, or light stimulation.
-
Troubleshooting Steps:
-
Standardize Anesthesia: Use a consistent anesthetic regimen and monitor the depth of anesthesia throughout the recording session.
-
Maintain Corneal Health: Apply a lubricating gel to the cornea to prevent drying and ensure good electrical contact.
-
Consistent Electrode Placement: Use a standardized method for placing corneal and reference electrodes to ensure consistent signal acquisition.
-
Calibrate Light Source: Regularly calibrate the light source of the Ganzfeld stimulator to ensure consistent stimulus intensity.
-
Dark Adaptation: Ensure all animals are dark-adapted for the same duration before scotopic ERG recordings.
-
Issue 2: Inconsistent Drug Efficacy or Unexpected Toxicity
-
Potential Cause: Improper drug formulation, incorrect administration, or vehicle-related toxicity.
-
Troubleshooting Steps:
-
Vehicle Preparation: As PR3 is dissolved in DMSO, it is critical to use a concentration of DMSO that is non-toxic to the animals. For intraperitoneal injections in mice, it is recommended to keep the final DMSO concentration at or below 10% (v/v) in a sterile vehicle like saline.[4] Prepare fresh formulations for each experiment to ensure stability.
-
Administration Technique: Ensure all personnel are proficient in the intraperitoneal injection technique to minimize stress and ensure accurate dosing.
-
Solubility Issues: If the compound precipitates out of solution, consider optimizing the formulation. This may involve using co-solvents, though their potential toxicity must also be evaluated.
-
Vehicle Controls: Always include a vehicle-only control group to distinguish the effects of the drug from those of the vehicle.
-
Issue 3: Variability in Retinal Histology Outcomes
-
Potential Cause: Inconsistent tissue fixation, processing, or sectioning.
-
Troubleshooting Steps:
-
Standardize Fixation: Use a consistent fixation protocol, including the type of fixative, duration, and temperature.
-
Consistent Processing and Sectioning: Ensure all retinal tissues are processed and sectioned in a standardized manner to maintain consistent thickness and orientation.
-
Blinded Analysis: Quantify histological parameters, such as outer nuclear layer (ONL) thickness, in a blinded fashion to avoid observer bias.
-
Systematic Sampling: Analyze sections from corresponding regions of the retina across all animals to account for regional differences in degeneration.
-
Quantitative Data
Disclaimer: Specific pharmacokinetic, pharmacodynamic, and toxicology data for this compound are not publicly available. The following tables provide general guidelines and key parameters that researchers should aim to establish for their specific experimental conditions.
Table 1: Recommended Parameters for In Vivo Administration of this compound
| Parameter | Recommendation | Rationale |
| Dose | 10 mg/kg (based on published study)[3] | Starting point for dose-response studies. |
| Vehicle | DMSO (diluted in sterile saline) | PR3 is soluble in DMSO.[3] |
| DMSO Concentration | ≤ 10% (v/v) | To minimize vehicle-related toxicity.[4] |
| Route of Administration | Intraperitoneal (IP) Injection | Systemic delivery demonstrated in mice.[3] |
| Frequency | Daily (for short-term studies) | Based on the acute nature of the published study.[3] |
Table 2: Key Pharmacokinetic Parameters to Evaluate
| Parameter | Description | Importance for Minimizing Variability |
| Half-life (t½) | Time for the drug concentration to reduce by half. | Determines dosing frequency and potential for accumulation. |
| Bioavailability (%F) | Fraction of the administered dose that reaches systemic circulation. | Informs on the efficiency of the chosen administration route. |
| Cmax | Maximum plasma concentration. | Relates to efficacy and potential for toxicity. |
| Tmax | Time to reach Cmax. | Provides information on the rate of absorption. |
| Metabolism | How the drug is broken down in the body. | Can influence efficacy and potential for drug-drug interactions. |
| Excretion | How the drug is eliminated from the body. | Affects dosing in models with impaired renal or hepatic function. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline
-
Sterile, light-protected vials
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of PR3 based on the number of animals and the 10 mg/kg dose.
-
Prepare a stock solution of PR3 in 100% DMSO. For example, dissolve 10 mg of PR3 in 100 µL of DMSO to get a 100 mg/mL stock.
-
On the day of injection, dilute the PR3 stock solution with sterile 0.9% saline to achieve the final desired concentration and a DMSO concentration of ≤ 10% (v/v). For a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg of PR3), you would inject 25 µL of a 10 mg/mL solution. To achieve a 10% DMSO concentration in the final injection volume, you would mix 1 part of the 100 mg/mL stock with 9 parts saline to get a 10 mg/mL solution with 10% DMSO.
-
Vortex the solution thoroughly to ensure it is fully dissolved.
-
Administer the solution via intraperitoneal injection immediately after preparation. Protect the solution from light.
-
Protocol 2: Electroretinography (ERG) in the RhoP23H Mouse Model
-
Animal Preparation:
-
Dark-adapt mice overnight (12-16 hours).
-
Under dim red light, anesthetize the mouse (e.g., with a ketamine/xylazine cocktail or isoflurane).
-
Place the mouse on a heating pad to maintain body temperature.
-
Dilate the pupils with a drop of 1% tropicamide and 2.5% phenylephrine.
-
Place a grounding electrode subcutaneously in the tail and a reference electrode subcutaneously on the forehead.
-
-
ERG Recording:
-
Place a gold-wire loop corneal electrode on the eye with a drop of methylcellulose for lubrication and electrical contact.
-
Position the animal within the Ganzfeld dome.
-
Record scotopic (dark-adapted) responses to a series of increasing light flash intensities.
-
Following the scotopic recordings, light-adapt the mouse for 10 minutes.
-
Record photopic (light-adapted) responses to a series of increasing light flash intensities.
-
-
Data Analysis:
-
Measure the amplitude of the a-wave (from baseline to the trough of the negative deflection) and the b-wave (from the trough of the a-wave to the peak of the positive deflection).
-
Analyze and compare the amplitudes and implicit times between treatment groups.
-
Visualizations
Caption: Simplified signaling pathway of this compound in rod photoreceptors.
Caption: General experimental workflow for a this compound in vivo study.
Caption: Logical approach to troubleshooting variability in animal studies.
References
- 1. Preclinical Retinal Disease Models: Applications in Drug Development and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Controlling for Vehicle Effects of DMSO in Photoregulin 3 (PR3) Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Dimethyl Sulfoxide (DMSO) as a vehicle for Photoregulin 3 (PR3) and how to control for its intrinsic effects in both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a vehicle for this compound?
A1: this compound, like many small molecule compounds, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar molecules, making it an effective vehicle for administering PR3 in experimental settings.[1][2]
Q2: Is DMSO biologically inert?
A2: No, DMSO is not biologically inert. While it is widely used due to its excellent solvent properties and perceived low toxicity, it can exert a variety of effects on cells and organisms.[1][3][4] These can include alterations in cell growth and viability, changes in gene expression, and even direct pharmacological effects.[1][4][5] Therefore, it is crucial to use appropriate controls to distinguish the effects of PR3 from those of its vehicle.
Q3: What is the maximum recommended concentration of DMSO for in vitro studies with PR3?
A3: The maximum recommended concentration of DMSO is highly dependent on the cell type and the duration of the experiment.[6][7] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, with 0.1% being considered safe for almost all cell types.[6][8][9] However, some robust cell lines may tolerate up to 1%, while primary cells are often more sensitive.[6][9] It is strongly recommended to perform a dose-response experiment to determine the maximal non-toxic concentration for your specific cell line.[6][10]
Q4: What are the key controls to include in a PR3 experiment using a DMSO vehicle?
A4: To ensure the validity of your experimental results, the following controls are essential:
-
Untreated Control: Cells or animals that receive only the culture medium or saline without any treatment. This group serves as a baseline for the normal physiological state.[11][12]
-
Vehicle Control: Cells or animals treated with the same concentration of DMSO as the PR3-treated group.[8][12][13] This is the most critical control for differentiating the effects of PR3 from those of the solvent.
-
Positive Control (if applicable): A known agonist or antagonist of the target pathway to ensure the assay is responsive.
Q5: Can DMSO interfere with the signaling pathway of this compound?
A5: While direct interference with the PR3 signaling pathway is not extensively documented, high concentrations of DMSO have been shown to affect various cellular processes, including membrane permeability and the function of certain ion channels.[6] Given that PR3 modulates the transcription factor Nr2e3 to repress rod gene expression, it is crucial to use the lowest effective concentration of DMSO and a proper vehicle control to minimize any potential confounding effects on this or related pathways.[14]
Troubleshooting Guide
Issue 1: Unexpected cytotoxicity or reduced cell viability in the vehicle control group.
-
Possible Cause: The DMSO concentration is too high for your specific cell line or the exposure time is too long.[6]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in the culture medium is within the recommended range.
-
Perform a DMSO Dose-Response Assay: Conduct an experiment with a range of DMSO concentrations (e.g., 0.01%, 0.1%, 0.5%, 1%) to determine the highest non-toxic concentration for your cells under your specific experimental conditions (see Experimental Protocol 1).[6][10]
-
Check for Contamination: Test your cell cultures for mycoplasma contamination, which can increase cellular sensitivity to stress.
-
Evaluate Exposure Time: Consider reducing the duration of exposure to DMSO if possible.
-
Issue 2: The effect of PR3 is not significantly different from the vehicle control.
-
Possible Cause: The effects of DMSO at the concentration used are masking or interfering with the effects of PR3.
-
Troubleshooting Steps:
-
Lower DMSO Concentration: If possible, lower the final DMSO concentration by preparing a more concentrated stock of PR3.
-
Re-evaluate PR3 Potency: Confirm the activity of your PR3 stock with a reliable positive control or a different batch of the compound.
-
Increase Sample Size: A larger sample size may be needed to detect subtle differences between the treated and vehicle control groups.
-
Issue 3: High variability between replicate wells treated with the same DMSO concentration.
-
Possible Cause: Inconsistent pipetting, uneven cell seeding, or the presence of air bubbles.
-
Troubleshooting Steps:
-
Ensure Proper Mixing: Thoroughly mix the DMSO-containing media before adding it to the cells.
-
Improve Pipetting Technique: Use calibrated pipettes and ensure consistent technique across all wells.
-
Check for Bubbles: Inspect plates for air bubbles before incubation and remove them if present.[15]
-
Optimize Cell Seeding: Ensure a uniform cell suspension and seeding density across the plate.
-
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations for In Vitro Studies
| Cell Type | Recommended Max. Concentration | Notes |
| Most Cancer Cell Lines | 0.5% (v/v) | Some robust lines may tolerate up to 1%.[6][9] |
| Primary Cell Cultures | ≤ 0.1% (v/v) | Generally more sensitive than cell lines.[9] |
| Stem Cells | ≤ 0.1% (v/v) | Low concentrations may even stimulate proliferation.[7] |
Table 2: Summary of Potential DMSO Effects at Various Concentrations
| DMSO Concentration | Observed Effects |
| > 5% | High cytotoxicity, induction of apoptosis.[7] |
| 1% - 5% | Inhibition of cell proliferation, potential for caspase-3 independent neuronal death.[4][16] |
| 0.5% - 1% | Generally considered safe for many robust cell lines, but can cause ~25% cell death in sensitive lines after 24h.[7][9] |
| 0.1% - 0.5% | Widely used for cell culture, with 0.1% considered safe for almost all cells.[9][16] |
| < 0.1% | Minimal cytotoxic effects reported.[7] |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete culture medium. A typical range to test is from 0.01% to 2% (v/v). Include a "medium only" control.[6]
-
Treatment: Remove the old medium and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned PR3 experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or resazurin-based assay) according to the manufacturer's instructions.[10]
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum non-toxic concentration.
Protocol 2: A Typical In Vitro PR3 Experiment with Vehicle Control
-
Prepare Stock Solutions:
-
Dissolve PR3 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a vehicle stock of 100% DMSO.
-
-
Prepare Working Solutions:
-
PR3 Treatment: Dilute the PR3 stock solution in culture medium to the final desired concentration. Ensure the final DMSO concentration is at or below the predetermined non-toxic level.
-
Vehicle Control: Dilute the 100% DMSO stock in culture medium to the exact same final percentage as in the PR3 treatment group.[6]
-
Untreated Control: Use culture medium only.
-
-
Cell Treatment: Add the prepared working solutions to your cells.
-
Incubation and Assay: Proceed with your experimental incubation and subsequent assays.
Mandatory Visualizations
Caption: Signaling pathway of this compound (PR3) action.
Caption: Experimental workflow for a PR3 study with controls.
Caption: Troubleshooting decision tree for PR3 experiments.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 4. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
determining the optimal number of biological replicates for Photoregulin 3 experiments
Technical Support Center: Optimal Experimental Design for Photoregulin 3 Studies
This support center provides researchers, scientists, and drug development professionals with essential guidance on determining the optimal number of biological replicates for experiments involving the novel protein this compound (PR3). Adhering to sound experimental design principles is critical for generating robust, reproducible, and statistically significant data.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a biological and a technical replicate?
Q2: What is the absolute minimum number of biological replicates I should use?
A: While there is no single magic number, a common convention in many cell-based experiments is a minimum of three biological replicates.[4] This is often considered the minimum to calculate basic statistics and to be able to identify a clear outlier.[4] However, experiments with very low replicate numbers often lack sufficient statistical power to detect real effects and may have high false discovery rates.[5][6] For studies like RNA-sequencing, at least six replicates per condition are often recommended, and 12 or more if the goal is to detect the majority of differentially expressed genes.[5]
Q3: How does the expected effect size of a PR3 inhibitor influence the number of replicates?
Q4: What role does experimental variability play in determining replicate number?
Q5: What is a power analysis and why is it essential?
A: A statistical power analysis is a calculation that helps you determine the minimum sample size needed to detect an effect of a given size at a desired level of statistical confidence.[7][8] The goal is to have enough statistical power, typically set at 80% or higher, which means you have an 80% chance of detecting a real effect if one exists. Conducting a power analysis before starting your main experiment is a critical step to ensure your study is not "underpowered," which can lead to missing a real discovery, or "overpowered," which wastes resources and can be unethical in the case of animal studies.
Troubleshooting Guides
Issue 1: I'm observing high variability between my biological replicates.
-
Potential Cause: Inconsistent cell culture conditions (e.g., passage number, confluency), subtle differences in treatment application, or inherent biological heterogeneity.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure every step of the experimental protocol, from cell seeding to lysate collection, is performed as consistently as possible for all replicates.
-
Check Reagents: Verify the quality and consistency of all reagents, including media, serums, and the PR3 inhibitor.
-
Assess Cell Health: Use assays to check for viability and stress markers to ensure differences aren't due to poor cell health.
-
Increase Replicates: If the variability is inherent to the biological system, increasing the number of replicates may be the only way to achieve sufficient statistical power.
-
Issue 2: My results are not statistically significant, but I believe there is a real effect.
-
Potential Cause: The experiment may be underpowered, meaning the number of replicates is too low to detect the true effect size given the level of variability.
-
Troubleshooting Steps:
-
Review Effect Size: The actual effect of your treatment on PR3 might be smaller than you initially hypothesized.
-
Conduct a Post-Hoc Power Analysis: Use your current data's effect size and standard deviation to calculate the power of your completed experiment. This will tell you if the study was likely to miss a true effect.
-
Perform a Pilot Study: Before repeating the full experiment, conduct a pilot study with an increased number of replicates to get a better estimate of the variance and help in a more accurate power analysis for a larger follow-up study.[9][10]
-
Issue 3: My power analysis suggests I need an impractically large number of replicates.
-
Potential Cause: The estimated effect size is very small, or the biological variability is very high.
-
Troubleshooting Steps:
-
Refine the Assay: Work on reducing the technical variability of your experiment. More precise pipetting, for example, can reduce noise.[11]
-
Increase the Effect Size: Consider if you can modify the experimental conditions to elicit a stronger biological response. This could involve increasing the concentration of the PR3 inhibitor or changing the treatment duration.
-
Re-evaluate the Hypothesis: A very small effect size may not be biologically meaningful. Reconsider the scientific premise and whether the experimental question is the right one to ask.
-
Data Presentation
Table 1: Estimated Biological Replicates Needed Per Group
This table provides an estimate of the number of biological replicates required per group (e.g., control vs. treated) to detect a specific effect size, based on a two-sample t-test with a statistical power of 80% and a significance level (α) of 0.05. The "Standardized Effect Size" is the difference in means divided by the standard deviation.
| Standardized Effect Size | Description | Replicates Needed Per Group |
| 0.2 | Small | 394 |
| 0.5 | Medium | 64 |
| 0.8 | Large | 26 |
| 1.0 | Very Large | 17 |
| 2.0 | Extremely Large | 6 |
Researchers should use data from pilot studies to calculate the standardized effect size for their specific experimental system.
Experimental Protocols
Protocol 1: Pilot Study to Estimate Effect Size and Variability
A pilot study is a small-scale preliminary experiment conducted to gather essential data for designing a larger, more definitive study.[9][10][12]
-
Objective: To obtain estimates of the mean effect of a PR3 inhibitor and the standard deviation of the measurements.
-
Methodology:
-
Choose a sample size based on established rules of thumb, often between 10 and 20 replicates per group for continuous outcomes.[12]
-
Prepare two groups of cell cultures (or other biological models): a control group (vehicle treatment) and a treatment group (PR3 inhibitor).
-
Apply treatments under the exact conditions planned for the main experiment.
-
Perform the intended assay (e.g., Western blot for phosphorylated PR3, qPCR for a downstream target gene).
-
Quantify the results for each biological replicate.
-
-
Analysis:
-
Calculate the mean outcome for the control group (μ₁) and the treatment group (μ₂).
-
Calculate the standard deviation (σ) of the data from both groups (a pooled standard deviation is often used).
-
The estimated effect size is (μ₂ - μ₁) / σ.
-
Use these values in a power analysis to determine the sample size for the main experiment.
-
Protocol 2: Performing a Power Analysis
-
Objective: To formally calculate the minimum number of biological replicates needed for the main experiment.
-
Methodology (using a tool like G*Power):
-
Select the Statistical Test: Choose the test that will be used to analyze the final data (e.g., 't-tests,' 'Means: Difference between two independent groups').
-
Determine Power Parameters:
-
Tails: Select 'Two' for a two-tailed test (to detect an effect in either direction).
-
Effect size d: Enter the standardized effect size calculated from your pilot study.
-
α err prob (Significance Level): Set to the desired level, typically 0.05.
-
Power (1-β err prob): Set to the desired power, typically 0.8 or higher.
-
Allocation ratio N2/N1: Set to 1 if you will have equal group sizes.
-
-
Calculate: The software will compute the required sample size for each group.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound (PR3).
Caption: Workflow for determining the optimal number of biological replicates.
Caption: Troubleshooting logic for high variability between replicates.
References
- 1. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. licorbio.com [licorbio.com]
- 3. totalinternalreflectionblog.com [totalinternalreflectionblog.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. How many biological replicates are needed in an RNA-seq experiment and which differential expression tool should you use? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.4 - Steps in Designing a Study | STAT 555 [online.stat.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Statistical Power Analysis for Designing Bulk, Single-Cell, and Spatial Transcriptomics Experiments: Review, Tutorial, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncss.com [ncss.com]
- 10. Estimating the sample size for a pilot randomised trial to minimise the overall trial sample size for the external pilot and main trial for a continuous outcome variable - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcrbio.com [pcrbio.com]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of Photoregulin 3 and Photoregulin 1 in the Modulation of Retinal Gene Expression for the Treatment of Retinitis Pigmentosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Photoregulin 3 (PR3) versus Photoregulin 1 (PR1), two small molecule modulators of the rod transcription factor Nr2e3. These compounds have been investigated for their therapeutic potential in treating retinal degenerative diseases, such as retinitis pigmentosa (RP), by reducing the expression of rod-specific genes.[1][2][3] This document summarizes key experimental data, outlines the methodologies used in these studies, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound was developed as a more potent and in vivo-stable alternative to Photoregulin 1.[1][2] While both molecules target the nuclear receptor Nr2e3 to modulate rod gene expression, PR1's utility was limited to in vitro studies due to its lower potency, solubility, and stability.[1][2] Experimental data demonstrates that PR3 exhibits a more robust dose-dependent reduction of Rhodopsin expression in retinal cell cultures compared to PR1.[1] Furthermore, in vivo studies, which were not feasible with PR1, have shown that PR3 can significantly slow photoreceptor degeneration and preserve visual function in a mouse model of retinitis pigmentosa.[2][4]
Data Presentation: In Vitro Efficacy
The relative potency of PR1 and PR3 was assessed by measuring their effect on Rhodopsin expression in dissociated mouse retinal cell cultures.
| Compound | Concentration (µM) | Normalized Rhodopsin Expression (Mean ± SEM) |
| Vehicle (DMSO) | - | 1.00 ± 0.05 |
| Photoregulin 1 | 0.1 | ~0.95 ± 0.06 |
| 0.3 | ~0.85 ± 0.07 | |
| 1.0 | ~0.70 ± 0.08 | |
| 3.0 | ~0.60 ± 0.09 | |
| This compound | 0.1 | ~0.75 ± 0.06 |
| 0.3 | ~0.50 ± 0.05 | |
| 1.0 | ~0.30 ± 0.04 | |
| 3.0 | ~0.25 ± 0.03 |
Data is approximated from the dose-response curve presented in Nakamura et al., 2017.[1]
Data Presentation: In Vivo Efficacy of this compound
Due to the limitations of Photoregulin 1, in vivo studies were conducted with this compound in the RhoP23H mouse model of retinitis pigmentosa.
| Treatment | Outcome Measure | Result |
| This compound | Photoreceptor Survival | Significant preservation of photoreceptors.[2][4] |
| Visual Function (Scotopic b-wave amplitude) | Significant rescue of visual function compared to vehicle-treated controls.[1] | |
| Rod Gene Expression | Decreased expression of rod-specific transcripts.[2] | |
| Cone Gene Expression | Increased number of S-Opsin positive cells in the ventral retina.[2] |
Signaling Pathway
Both Photoregulin 1 and this compound exert their effects by modulating the activity of the orphan nuclear receptor Nr2e3.[1][3] Nr2e3 is a key transcription factor in the photoreceptor development pathway. It plays a dual role: it activates rod-specific genes while repressing cone-specific genes. By inhibiting Nr2e3, the Photoregulins can reduce the expression of rod genes, including the disease-causing mutant Rhodopsin in some forms of RP. This reduction in the toxic gene product is thought to slow the progression of rod photoreceptor death.[5][6]
Caption: Signaling pathway of Photoregulin 1 and 3 via Nr2e3 modulation.
Experimental Protocols
Dissociated Retinal Cell Culture for Rhodopsin Expression Assay
This protocol is adapted from the methods described in Nakamura et al., 2017.[1]
-
Tissue Preparation: Retinas are dissected from postnatal day 5 (P5) mice and collected in a dissociation medium.
-
Dissociation: The retinal tissue is incubated in a papain solution to enzymatically dissociate the cells. The tissue is then gently triturated to create a single-cell suspension.
-
Cell Plating: The dissociated cells are plated on poly-L-lysine and laminin-coated culture dishes at a desired density.
-
Treatment: The cultured retinal cells are treated with varying concentrations of Photoregulin 1, this compound, or a vehicle control (DMSO) for 48 hours.
-
Immunofluorescence Staining: After treatment, the cells are fixed and stained with an antibody against Rhodopsin. A nuclear counterstain (e.g., DAPI or ToPro3) is also used.
-
Imaging and Analysis: The stained cells are imaged using a fluorescence microscope. The intensity of the Rhodopsin signal is quantified and normalized to the number of cells (determined by the nuclear stain) to assess the dose-dependent effect of the compounds.
References
- 1. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 3. Potential of Small Molecule-Mediated Reprogramming of Rod Photoreceptors to Treat Retinitis Pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
Validating Photoregulin 3's On-Target Effects Using Nr2e3 Knockout Mice (rd7): A Comparative Guide
This guide provides a comprehensive comparison of Photoregulin 3 (PR3) and its analogs, with a focus on validating its on-target effects using the Nr2e3 knockout mouse model (rd7). This document is intended for researchers, scientists, and drug development professionals working in the fields of retinal biology and pharmacology.
Introduction to this compound and Nr2e3
This compound (PR3) is a small molecule modulator of the nuclear receptor Nr2e3, a key transcription factor in the retina.[1][2][3] Nr2e3 plays a critical role in photoreceptor differentiation, promoting rod cell fate while suppressing cone-specific gene expression.[4][5][6] The rd7 mouse model harbors a loss-of-function mutation in the Nr2e3 gene, leading to a phenotype characterized by an increased number of S-cones and progressive retinal degeneration, making it an invaluable tool for studying Nr2e3 function and validating the on-target effects of compounds like PR3.[7][8][9]
Comparison of this compound and Alternatives
PR3 was developed as a more potent and stable analog of its predecessor, Photoregulin 1 (PR1). Both compounds aim to modulate Nr2e3 activity to regulate photoreceptor gene expression.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments comparing the effects of PR3 and PR1, and validating the on-target effects of PR3 in wild-type versus rd7 mice.
Table 1: In Vitro Efficacy of Photoregulin Compounds on Rhodopsin Expression
| Compound | Concentration (µM) | Method | Relative Rhodopsin Expression (Normalized to DMSO) | Reference |
| Photoregulin 1 (PR1) | 0.3 | qPCR | ~0.8 | [1][2][3] |
| This compound (PR3) | 0.3 | qPCR | ~0.5 | [1][2][3] |
Note: Lower relative expression indicates higher potency in reducing rhodopsin expression.
Table 2: On-Target Validation of this compound using rd7 Mice
| Genotype | Treatment | Method | Relative Rhodopsin Expression (Fold Change vs. WT DMSO) | p-value | Reference |
| Wild-type (WT) | DMSO | qPCR | 1.0 | - | [1][2] |
| Wild-type (WT) | PR3 (1 µM) | qPCR | ~0.6 | p=0.033 | [1] |
| Nr2e3rd7/rd7 (rd7) | DMSO | qPCR | ~1.1 | - | [1][2] |
| Nr2e3rd7/rd7 (rd7) | PR3 (1 µM) | qPCR | ~1.0 | p=0.13 | [1] |
Note: The lack of significant reduction in Rhodopsin expression in rd7 mice treated with PR3 demonstrates its on-target effect through Nr2e3.
Table 3: Retinal Function Assessment by Electroretinography (ERG) in rd7 Mice
| Genotype | ERG Wave | Amplitude (µV) | Implicit Time (ms) | Phenotype Summary | Reference |
| Wild-type (WT) | Scotopic a-wave | ~300-400 | ~15-20 | Normal rod function | [10][11][12][13] |
| Scotopic b-wave | ~600-800 | ~40-50 | Normal bipolar cell function | [10][11][12][13] | |
| Nr2e3rd7/rd7 (rd7) | Scotopic a-wave | Reduced (~50% of WT) | Delayed | Impaired rod function | [7][10] |
| Scotopic b-wave | Reduced (~50% of WT) | Delayed | Impaired bipolar cell function secondary to rod dysfunction | [7][10] |
Note: Specific ERG values can vary based on stimulus intensity and recording conditions. The data presented are representative values to illustrate the typical phenotype.
Table 4: Retinal Morphology in Wild-Type and rd7 Mice
| Genotype | Age | Outer Nuclear Layer (ONL) Thickness (µm) | Key Morphological Features | Reference |
| Wild-type (C57BL/6) | 3-5 months | ~63 | Organized photoreceptor layer with 10-12 rows of nuclei. | [14][15][16] |
| Nr2e3rd7/rd7 (rd7) | 3-5 months | Variable, progressive thinning | Retinal folds and rosettes, progressive loss of photoreceptor nuclei. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantitative Real-Time PCR (qPCR) for Retinal Gene Expression
Objective: To quantify the relative expression levels of target genes (e.g., Rhodopsin) in retinal tissue following treatment with Photoregulin compounds.
Protocol:
-
Retinal Tissue Collection: Euthanize mice according to approved institutional protocols. Enucleate eyes and dissect the retina in ice-cold PBS.
-
RNA Extraction: Immediately homogenize retinal tissue in a lysis buffer (e.g., TRIzol) and extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., Hprt or Sdha), and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing treated samples to vehicle-treated controls.[17]
Electroretinography (ERG)
Objective: To assess the function of rod and cone photoreceptors and downstream retinal neurons.
Protocol:
-
Dark Adaptation: Dark-adapt mice overnight (minimum 12 hours) before the experiment.
-
Animal Preparation: Under dim red light, anesthetize the mouse with an intraperitoneal injection of ketamine/xylazine. Dilate the pupils with a drop of 1% tropicamide and 2.5% phenylephrine.
-
Electrode Placement: Place a ground electrode subcutaneously in the tail, a reference electrode subcutaneously on the forehead, and a gold-wire loop recording electrode on the cornea, which is kept moist with a drop of methylcellulose.
-
Scotopic ERG (Rod-driven responses): In complete darkness, present single-flash stimuli of increasing intensity. Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells).[13][18]
-
Photopic ERG (Cone-driven responses): Light-adapt the mouse for 10 minutes to a background light to saturate rod responses. Present single-flash stimuli of increasing intensity against this background light to record cone-driven responses.
-
Data Analysis: Measure the amplitude (in µV) and implicit time (in ms) of the a- and b-waves for each stimulus intensity.[11][12][19]
Retinal Histology and Morphometry
Objective: To evaluate the morphology of the retina and quantify the thickness of retinal layers, particularly the outer nuclear layer (ONL).
Protocol:
-
Tissue Fixation and Processing: Euthanize mice and enucleate the eyes. Create a small puncture at the limbus and fix the eyes in 4% paraformaldehyde or Davidson's fixative overnight.
-
Embedding and Sectioning: Dehydrate the eyes through a graded ethanol series, clear with xylene, and embed in paraffin. Cut 5 µm thick sections through the optic nerve head.
-
Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin and eosin (H&E) for general morphology.
-
Imaging: Acquire images of the stained retinal sections using a light microscope.
-
Morphometric Analysis: Using image analysis software (e.g., ImageJ), measure the thickness of the ONL at defined distances from the optic nerve head in the superior and inferior retina. The thickness can be measured in micrometers or by counting the number of rows of photoreceptor nuclei.[14][15]
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.
Caption: Nr2e3 Signaling Pathway in Photoreceptor Differentiation.
Caption: Experimental Workflow for Validating this compound.
References
- 1. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A deletion in a photoreceptor-specific nuclear receptor mRNA causes retinal degeneration in the rd7 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Rod Photoreceptor-Specific Nuclear Receptor Nr2e3 Represses Transcription of Multiple Cone-Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corbolab.wustl.edu [corbolab.wustl.edu]
- 10. Excess cones in the retinal degeneration rd7 mouse, caused by the loss of function of orphan nuclear receptor Nr2e3, originate from early-born photoreceptor precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electroretinographic Abnormalities and Sex Differences Detected with Mesopic Adaptation in a Mouse Model of Schizophrenia: A and B Wave Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interpretation of the mouse electroretinogram - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinal Thickness Normative Data in Wild-Type Mice Using Customized Miniature SD-OCT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retinal Thickness Normative Data in Wild-Type Mice Using Customized Miniature SD-OCT | PLOS One [journals.plos.org]
- 16. tvst.arvojournals.org [tvst.arvojournals.org]
- 17. Robust RT-qPCR Data Normalization: Validation and Selection of Internal Reference Genes during Post-Experimental Data Analysis | PLOS One [journals.plos.org]
- 18. Frontiers | The origins of the full-field flash electroretinogram b-wave [frontiersin.org]
- 19. The Electroretinogram and Electro-oculogram: Clinical Applications by Donnell J. Creel – Webvision [webvision.pitt.edu]
A Comparative Analysis of Photoregulin 3 Treatment and CRISPR-Cas9 Mediated Nr2e3 Deletion in Retinal Phenotype Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent strategies for modulating retinal phenotype: pharmacological treatment with Photoregulin 3 (PR3) and genetic deletion of the Nr2e3 gene via CRISPR-Cas9. This analysis is supported by experimental data to delineate the functional outcomes and methodologies of each approach.
The orphan nuclear receptor Nr2e3 is a critical transcription factor in the intricate process of photoreceptor cell fate determination within the retina. It plays a pivotal role in promoting rod photoreceptor identity while concurrently suppressing the cone cell lineage.[1][2][3] Consequently, the manipulation of Nr2e3 function, either through small molecule modulation or genetic ablation, presents a compelling avenue for therapeutic intervention in various retinal degenerative diseases. This guide will explore the distinct phenotypes, underlying mechanisms, and experimental considerations associated with PR3 treatment and CRISPR-Cas9 mediated Nr2e3 deletion.
Phenotypic Comparison: A Tale of Two Interventions
The functional consequences of PR3 treatment and Nr2e3 deletion, while both centered on the modulation of photoreceptor identity, manifest in distinct yet related phenotypes.
CRISPR-Cas9 Mediated Nr2e3 Deletion: The genetic ablation of Nr2e3 leads to a profound and permanent alteration in photoreceptor development. The most striking feature of this intervention is the dramatic increase in the number of short-wavelength-sensitive cones (S-cones) and a corresponding reduction or absence of rod photoreceptors.[4][5] This phenotype is characteristic of Enhanced S-cone Syndrome (ESCS), a human retinal dystrophy caused by mutations in the NR2E3 gene.[1][4][6] In some instances, depending on the specific mutation induced by CRISPR-Cas9, the phenotype can progress to a more severe retinal degeneration resembling retinitis pigmentosa (RP).[7][8] The retina of Nr2e3 knockout models often exhibits disorganization, with abnormal layering and progressive photoreceptor loss.[4]
This compound (PR3) Treatment: In contrast to the developmental reprogramming seen with Nr2e3 deletion, PR3 treatment offers a more nuanced and potentially reversible modulation of photoreceptor gene expression. PR3 acts as a small molecule modulator that inhibits the expression of rod-specific genes, likely through its interaction with Nr2e3.[9][10] This intervention has demonstrated a significant neuroprotective effect in a mouse model of retinitis pigmentosa (RhoP23H), where it preserves photoreceptor structure and function.[9][10][11] Unlike the complete loss of rods and surge in S-cones observed in Nr2e3 knockouts, PR3 treatment leads to a downregulation of rod-specific transcripts, which in the context of certain retinal degenerations, alleviates cellular stress and promotes photoreceptor survival.[9][12] The effect of PR3 is dependent on the presence of functional Nr2e3, as it has been shown to have no effect in Nr2e3 mutant (rd7) retinas.[9][10][13]
Quantitative Data Summary
The following tables summarize the key quantitative differences observed between the two interventions.
| Parameter | CRISPR-Cas9 Mediated Nr2e3 Deletion | This compound (PR3) Treatment | Reference |
| Rod Photoreceptors | Significant decrease or complete absence | Downregulation of rod-specific gene expression (e.g., Rhodopsin) | [4][9] |
| S-Cone Photoreceptors | ~2-fold increase in total cones, with a vast majority being S-cones | No significant increase reported; focus on photoreceptor preservation | [4] |
| L/M-Cone Photoreceptors | Decreased numbers | Preservation of existing cones in disease models | [4] |
| Outer Nuclear Layer (ONL) Thickness | Progressive thinning in degenerative models | Preservation of ONL thickness in the RhoP23H mouse model of RP | [9][14] |
| Retinal Function (Electroretinography) | Absent rod function, enhanced S-cone function | Significant rescue of both scotopic (rod) and photopic (cone) responses in the RhoP23H mouse model | [4][9] |
| Gene/Protein | CRISPR-Cas9 Mediated Nr2e3 Deletion | This compound (PR3) Treatment | Reference |
| Rhodopsin | Significantly reduced or absent expression | Decreased mRNA expression | [6][9] |
| S-Opsin | Markedly increased expression | Not reported to be significantly altered | [6] |
| Cone-specific genes (e.g., Gnat2, Gnb3) | Upregulated | Not the primary reported effect; focus is on downregulating rod genes | [6] |
Signaling Pathways and Mechanisms of Action
The differential phenotypic outcomes of PR3 treatment and Nr2e3 deletion stem from their distinct impacts on the underlying molecular pathways governing photoreceptor development and maintenance.
Nr2e3 Signaling Pathway: Nr2e3 functions as a key node in the transcriptional network that determines photoreceptor cell fate. It acts in concert with other transcription factors, notably NRL (Neural Retina Leucine Zipper) and CRX (Cone-Rod Homeobox), to activate the expression of rod-specific genes while simultaneously repressing the expression of cone-specific genes.[2][3][15] The deletion of Nr2e3 disrupts this delicate balance, leading to a default developmental pathway towards an S-cone fate for photoreceptor precursors.
Caption: Nr2e3 signaling in photoreceptor development.
Mechanism of CRISPR-Cas9 Mediated Nr2e3 Deletion: The CRISPR-Cas9 system introduces a permanent, heritable deletion or mutation in the Nr2e3 gene. This genetic ablation completely removes the repressive function of Nr2e3 on the cone developmental program, leading to the observed increase in S-cones.
Caption: CRISPR-Cas9 mediated Nr2e3 deletion workflow.
Mechanism of this compound (PR3) Treatment: PR3 is a small molecule that modulates the activity of Nr2e3. It has been shown to inhibit the expression of rod-specific genes.[9] This reduction in the expression of key rod proteins, such as rhodopsin, can alleviate the metabolic burden on photoreceptors in certain disease states, thereby promoting their survival. The action of PR3 is transient and dependent on the continued administration of the compound.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
CRISPR-Cas9 Mediated Nr2e3 Knockout in Mouse Retina
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting a specific exon of the Nr2e3 gene are designed using online tools and cloned into an adeno-associated virus (AAV) vector co-expressing SpCas9.[16]
-
AAV Production and Purification: High-titer AAV vectors (e.g., AAV8) are produced in HEK293T cells and purified by iodixanol gradient ultracentrifugation.[17]
-
Animal Model: Transgenic mice ubiquitously expressing Cas9 (e.g., Rosa26-LSL-Cas9) are often used to ensure efficient editing upon gRNA delivery.[16]
-
Subretinal Injection: At a designated postnatal age (e.g., P21), mice are anesthetized, and a small volume (e.g., 1 µL) of the AAV suspension is injected into the subretinal space of one eye using a fine glass needle. The contralateral eye may be injected with a control AAV expressing a non-targeting gRNA.[16]
-
Phenotypic Analysis: At various time points post-injection, retinal structure and function are assessed using methods such as:
-
Immunohistochemistry: Retinal sections are stained with antibodies against photoreceptor-specific markers (e.g., rhodopsin for rods, S-opsin and M/L-opsin for cones) to visualize changes in photoreceptor populations.[4]
-
Electroretinography (ERG): Scotopic and photopic ERG recordings are performed to measure rod and cone function, respectively.[9]
-
Optical Coherence Tomography (OCT): In vivo imaging to monitor retinal layer thickness over time.
-
Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing is used to confirm the downregulation of Nr2e3 and assess changes in the expression of other photoreceptor-specific genes.[6]
-
This compound (PR3) Treatment in a Mouse Model of Retinitis Pigmentosa
-
Compound Preparation: this compound is dissolved in a suitable vehicle, such as dimethyl sulfoxide (DMSO), for in vivo administration.[9][10]
-
Animal Model: A mouse model of retinitis pigmentosa, such as the RhoP23H knock-in mouse, is used to assess the therapeutic efficacy of PR3.[9][10]
-
In Vivo Administration:
-
Systemic Injection: PR3 is administered systemically via intraperitoneal (IP) injection at a specified dose (e.g., 10 mg/kg).[9][10]
-
Treatment Regimen: Injections are typically performed on a regular schedule (e.g., every other day) starting at a pre-symptomatic or early symptomatic stage of the disease.[9]
-
-
Ex Vivo Retinal Explant Culture:
-
Outcome Assessment:
-
Histology and Immunohistochemistry: Retinal sections are analyzed for photoreceptor morphology and survival, and stained for specific markers as described for the CRISPR-Cas9 protocol.[9]
-
Electroretinography (ERG): Functional assessment of the retina is performed as described above.[9]
-
Gene and Protein Expression Analysis: qPCR and Western blotting are used to quantify the expression levels of rod-specific genes (e.g., Rhodopsin) and proteins.[9]
-
Conclusion
This compound treatment and CRISPR-Cas9 mediated Nr2e3 deletion represent two powerful but fundamentally different approaches to manipulating the retinal phenotype. CRISPR-Cas9 offers a permanent genetic alteration that can reprogram photoreceptor cell fate, providing a valuable tool for studying retinal development and modeling diseases like ESCS. However, its irreversibility and potential for off-target effects are critical considerations for therapeutic applications. PR3 treatment, on the other hand, provides a pharmacological and potentially reversible means of modulating photoreceptor gene expression. Its demonstrated neuroprotective effects in a model of retinitis pigmentosa highlight its potential as a therapeutic strategy to slow disease progression. The choice between these two approaches will ultimately depend on the specific research question or therapeutic goal, with considerations for the desired duration of effect, the specific cellular target, and the underlying pathology of the retinal disease . Further research into the long-term efficacy and safety of both strategies is warranted to fully realize their potential in the field of retinal biology and drug development.
References
- 1. Nuclear Receptor Subfamily 2 Group E Member 3 (NR2E3): Role in Retinal Development and Disease [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Nr2e3-Directed Transcriptional Regulation of Genes Involved in Photoreceptor Development and Cell-Type Specific Phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nr2e3 functional domain ablation by CRISPR-Cas9D10A identifies a new isoform and generates retinitis pigmentosa and enhanced S-cone syndrome models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 11. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Peer review in Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 14. Germline knockout of Nr2e3 protects photoreceptors in three distinct mouse models of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Nr2e3 is a genetic modifier that rescues retinal degeneration and promotes homeostasis in multiple models of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Photoregulin 3 with Other Known Nr2e3 Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Photoregulin 3 (PR3) with other modulators of the nuclear receptor Nr2e3, a key regulator of photoreceptor development and maintenance. This analysis is supported by experimental data to objectively evaluate performance and potential therapeutic applications in retinal degenerative diseases.
The orphan nuclear receptor Nr2e3 is a critical transcription factor predominantly expressed in retinal photoreceptor cells. It plays a dual role by activating rod-specific genes while simultaneously repressing cone-specific genes, ensuring the proper identity and function of these light-sensing cells.[1][2][3][4] Mutations in the NR2E3 gene are associated with various retinal diseases, including Enhanced S-Cone Syndrome and retinitis pigmentosa (RP), making it a significant target for therapeutic intervention.[2][5][6] Modulators of Nr2e3, which can be either activators (agonists) or inhibitors (antagonists/inverse agonists), offer a promising avenue for treating these conditions by correcting aberrant gene expression.[7]
This guide focuses on this compound (PR3), a small molecule Nr2e3 modulator, and compares its activity with other known modulators, including small molecules and genetic approaches.
Mechanism of Nr2e3 Modulation
Nr2e3 modulators typically function by binding to the ligand-binding domain of the receptor. This interaction induces a conformational change that alters the receptor's affinity for transcriptional co-regulators. Agonists promote the recruitment of co-activators, enhancing gene transcription, while antagonists block this interaction or recruit co-repressors, thereby inhibiting gene expression.[7][8]
Quantitative Comparison of Nr2e3 Modulators
The following table summarizes the quantitative data from various studies on different Nr2e3 modulators. It is important to note that these results are from different studies and experimental systems, which may not allow for direct, head-to-head comparisons.
| Modulator | Type | Model System | Key Quantitative Effects | Reference |
| This compound (PR3) | Small Molecule (Inhibitor) | RhoP23H mice (in vivo) | - Significant preservation of outer nuclear layer (ONL) thickness. - Decrease in rod-specific gene transcripts (e.g., Rhodopsin). | [6] |
| Wild-type mice (in vivo) | - Significant reduction in Rhodopsin expression in wild-type retinas, but not in Rd7 (Nr2e3 mutant) retinas, confirming specificity. | [6] | ||
| Photoregulin 1 (PR1) | Small Molecule (Inhibitor) | Retinal degeneration models (in vitro) | - Slowed the progression of retinal degeneration. - Not suitable for in vivo analysis. | [2][6] |
| CA88 | Small Molecule (Putative Modulator) | P0 mouse retinal explants (in vitro) | - Decreased expression of rod genes: Nrl, Nr2e3, Rho, Gnat1. | [9] |
| P12 mouse retinal explants (in vitro) | - Decreased expression of Nrl, Nr2e3, Rho, Gnat1, Pde6b. - Increased number of S-opsin positive cells. | [9] | ||
| AAV8-Nr2e3 | Gene Therapy (Activator/Regulator) | Five mouse models of RP (in vivo) | - Increased number of photoreceptor cells. - Improved electroretinogram (ERG) responses. - Reset key transcription factors and gene networks. | [5][10] |
| Nr2e3 Knockout (rd7) | Genetic (Loss-of-function) | Rho-/- and rd10 mice (in vivo) | - Preserved photopic visual acuity (~35-fold higher contrast sensitivity in Rho-/-;rd7 mice at 4 months). - Fully corrected the decline of photopic ERG b-wave responses in rd10 mice. | [11] |
| 9-cis Retinoic Acid | Small Molecule (Activator) | Not specified | - Serves as a ligand for retinoic acid receptors which can form heterodimers with Nr2e3, enhancing its ability to regulate gene expression. | [12] |
Signaling Pathways and Experimental Workflows
Nr2e3 Signaling Pathway in Photoreceptor Differentiation
The following diagram illustrates the central role of Nr2e3 in the transcriptional regulation of rod and cone photoreceptor cell fate. Nr2e3, in concert with other transcription factors like NRL and CRX, activates rod-specific genes while actively repressing the expression of cone-specific genes in rod cells.
References
- 1. Nr2e3-Directed Transcriptional Regulation of Genes Involved in Photoreceptor Development and Cell-Type Specific Phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor Subfamily 2 Group E Member 3 (NR2E3): Role in Retinal Development and Disease [mdpi.com]
- 3. Mutations in NR2E3 can cause dominant or recessive retinal degenerations in a same family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nr2e3 nuclear receptor subfamily 2, group E, member 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Nr2e3 is a genetic modifier that rescues retinal degeneration and promotes homeostasis in multiple models of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NR2E3 modulators and how do they work? [synapse.patsnap.com]
- 8. In Pursuit of Synthetic Modulators for the Orphan Retina-Specific Nuclear Receptor NR2E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Germline knockout of Nr2e3 protects photoreceptors in three distinct mouse models of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
Photoregulin 3: A Comparative Analysis of its Efficacy in Preclinical Models of Retinitis Pigmentosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Photoregulin 3 (PR3), a novel small molecule modulator of the nuclear receptor Nr2e3, across different preclinical models of retinitis pigmentosa (RP). We present a detailed analysis of its performance, supported by experimental data, and contextualize its therapeutic potential against alternative strategies.
Executive Summary
This compound has emerged as a promising therapeutic candidate for retinitis pigmentosa by targeting the underlying pathophysiology of rod photoreceptor degeneration. By modulating the transcription factor Nr2e3, PR3 has demonstrated significant efficacy in preserving retinal structure and function in the widely studied RhoP23H mouse model of autosomal dominant RP. Furthermore, in a human model utilizing patient-derived retinal organoids with a rhodopsin copy number variation, PR3 effectively reduced the overexpression of rhodopsin mRNA. While its direct predecessor, Photoregulin 1 (PR1), showed in vitro efficacy in both the RhoP23H and Pde6bRd1 models, the in vivo potential of PR3 in the Pde6bRd1 model remains to be reported. This guide synthesizes the available quantitative data, details the experimental methodologies employed in these key studies, and provides a comparative overview with other therapeutic modalities.
Data Presentation: Performance of this compound
The following tables summarize the key quantitative outcomes of this compound treatment in various retinitis pigmentosa models.
Table 1: Efficacy of this compound in the RhoP23H Mouse Model
| Parameter | Treatment Group | Outcome | Fold Change/Percent Improvement | p-value | Reference |
| Structural Rescue | |||||
| Outer Nuclear Layer (ONL) Thickness (rows of nuclei) | PR3 (10 mg/kg) | ~5-6 rows | ~2-fold increase vs. Vehicle | <0.0014 (central), <0.015 (peripheral) | [1](--INVALID-LINK--) |
| Vehicle | ~2-3 rows | - | [1](--INVALID-LINK--) | ||
| Functional Rescue (Electroretinography - ERG) | |||||
| Scotopic b-wave amplitude (max response) | PR3 (10 mg/kg) | ~150 µV | ~3-fold increase vs. Vehicle | <0.05 | [2](3--INVALID-LINK-- |
| Vehicle | ~50 µV | - | [2](3--INVALID-LINK-- | ||
| Photopic b-wave amplitude (max response) | PR3 (10 mg/kg) | ~50 µV | ~2.5-fold increase vs. Vehicle | <0.05 | [2](3--INVALID-LINK-- |
| Vehicle | ~20 µV | - | [2](3--INVALID-LINK-- | ||
| Gene Expression (qPCR) | |||||
| Recoverin | PR3 (10 mg/kg) | Increased Expression | Significant increase vs. Vehicle | <0.0001 | [1](4--INVALID-LINK-- |
| Rhodopsin | PR3 (10 mg/kg) | Increased Expression | Significant increase vs. Vehicle | <0.0001 | [1](4--INVALID-LINK-- |
| S-Opsin | PR3 (10 mg/kg) | Increased Expression | Trend towards increase vs. Vehicle | 0.076 | [1](4--INVALID-LINK-- |
Table 2: Efficacy of this compound in Human Retinal Organoids with RHO Copy Number Variation
| Parameter | Treatment Group | Outcome | Fold Change/Percent Improvement | p-value | Reference |
| Gene Expression (qRT-PCR) | |||||
| RHO mRNA Levels | PR3 (0.1 µM) | Decreased Expression | ~10-fold decrease vs. Vehicle | Not specified | [5](--INVALID-LINK--) |
| PR3 (0.25 µM) | Decreased Expression | ~20-fold decrease vs. Vehicle | Not specified | [5](--INVALID-LINK--) | |
| PR3 (0.5 µM) | Decreased Expression | ~30-fold decrease vs. Vehicle | Not specified | [5](--INVALID-LINK--) | |
| Protein Localization | |||||
| Rhodopsin Protein | PR3 (0.1-0.5 µM) | Partial rescue of transport from cell bodies to inner/outer segments | Qualitative Improvement | Not applicable | [5](--INVALID-LINK--) |
Comparison with Alternative Therapeutic Strategies
The therapeutic landscape for retinitis pigmentosa is rapidly evolving. Here, we compare the preclinical efficacy of this compound with other emerging modalities in relevant RP models.
Table 3: Comparative Efficacy of Different Therapeutic Approaches in RP Mouse Models
| Therapeutic Approach | RP Model | Key Efficacy Readout | Outcome | Reference |
| Small Molecule (this compound) | RhoP23H | ONL Thickness & ERG b-wave | ~2-fold increase in ONL; ~3-fold increase in scotopic b-wave | [1](--INVALID-LINK--) |
| Gene Therapy (siRNA + RHO cDNA) | RhoP23H | ERG a- and b-wave | >5-fold increase in a- and b-waves at 9 months | [6](--INVALID-LINK--) |
| Gene Editing (CRISPR/Cas9) | RhoP23H | ONL Thickness | 1-2 more rows of ONL in treated area | [7](--INVALID-LINK--) |
| Gene Editing (hfCas13X) | hRHOP23H/WT | ONL Thickness & ERG b-wave | Significant preservation of ONL and b-wave amplitude | [8](9--INVALID-LINK-- |
| Antioxidant (N-acetylcysteine amide - NACA) | rd10 | Photopic ERG b-wave | 50% higher amplitude vs. NAC-treated mice | [10](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Treatment of RhoP23H Mice with this compound
-
Animal Model: RhoP23H knock-in mice, which model autosomal dominant retinitis pigmentosa.
-
Treatment Regimen: Daily intraperitoneal (IP) injections of this compound (10 mg/kg body weight) or vehicle (DMSO) were administered from postnatal day 12 (P12) to P21.
-
Outcome Measures: At P21, retinal structure was assessed by measuring the outer nuclear layer (ONL) thickness from retinal cross-sections stained with DAPI. Retinal function was evaluated using electroretinography (ERG). Gene expression was analyzed by quantitative real-time PCR (qPCR) on whole retinal lysates.
Treatment of Human Retinal Organoids
-
Model System: 3D retinal organoids were differentiated from induced pluripotent stem cells (iPSCs) derived from a patient with an autosomal dominant RP caused by a rhodopsin (RHO) copy number variation.
-
Treatment: At day 300-350 of differentiation, organoids were treated with varying concentrations of this compound (0.1, 0.25, and 0.5 µM) or vehicle for one week.
-
Analysis: The effect on RHO mRNA levels was quantified using qRT-PCR. Changes in rhodopsin protein localization were assessed by immunofluorescence staining and confocal microscopy.
Electroretinography (ERG) in Mice
-
Animal Preparation: Mice were dark-adapted overnight. Under dim red light, animals were anesthetized, and their pupils were dilated.
-
Recording: A contact lens electrode was placed on the cornea, with reference and ground electrodes placed subcutaneously.
-
Scotopic ERG: To assess rod function, responses to flashes of increasing light intensity were recorded in the dark-adapted state.
-
Photopic ERG: To assess cone function, mice were light-adapted for at least 10 minutes, followed by recording responses to light flashes against a background light to suppress rod activity.
-
Data Analysis: The amplitudes of the a-wave (photoreceptor response) and b-wave (inner retinal response) were measured.
Retinal Immunohistochemistry
-
Tissue Preparation: Eyes were enucleated and fixed in 4% paraformaldehyde. The retinas were then dissected and cryoprotected in sucrose solutions.
-
Sectioning: Retinas were embedded in OCT compound and sectioned on a cryostat.
-
Staining: Retinal sections were blocked and then incubated with primary antibodies against specific retinal markers (e.g., Rhodopsin, S-Opsin, Cone Arrestin). This was followed by incubation with fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Imaging: Stained sections were imaged using a confocal microscope.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA was isolated from retinal tissue or organoids using a commercial kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase.
-
qPCR Reaction: The qPCR reaction was set up with cDNA, gene-specific primers, and a SYBR Green master mix.
-
Data Analysis: The relative expression of target genes was calculated using the ΔΔCt method, normalizing to a stable housekeeping gene.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound in photoreceptor gene regulation.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for assessing this compound efficacy in the RhoP23H mouse model.
Logical Relationship of Therapeutic Strategies
Caption: Logical relationship of different therapeutic strategies for retinitis pigmentosa.
References
- 1. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 3. elifesciences.org [elifesciences.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Treatment of autosomal dominant retinitis pigmentosa caused by RHO-P23H mutation with high-fidelity Cas13X in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Assessing the Specificity of Photoregulin 3 for Nr2e3 Over Other Retinal Transcription Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Photoregulin 3 (PR3) and its specificity for the retinal transcription factor Nr2e3. The information presented herein is supported by experimental data to assist researchers in evaluating the potential of PR3 as a selective modulator of Nr2e3 for therapeutic applications in retinal diseases.
Executive Summary
This compound (PR3) is a small molecule modulator that has been identified as an inhibitor of rod photoreceptor gene expression. Its primary mechanism of action is reported to be through the modulation of the nuclear receptor transcription factor Nr2e3, a key regulator of photoreceptor cell fate and function. This guide assesses the experimental evidence supporting the specificity of PR3 for Nr2e3 over other critical retinal transcription factors, providing a valuable resource for researchers in the fields of ophthalmology, pharmacology, and drug development.
Data Presentation: Specificity of this compound
The following table summarizes the quantitative and qualitative data assessing the interaction of this compound with Nr2e3 and other relevant retinal transcription factors.
| Target Transcription Factor | Interaction Metric | Value/Observation | Experimental Method | Citation |
| Nr2e3 | Binding Affinity (Kd) | ~67 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| Nr2e3 | Functional Inhibition | PR3 reduces Rhodopsin expression in wild-type retinas but not in Nr2e3-mutant (Rd7) retinas. | qPCR in retinal explants | [2] |
| Nr2e3/Nrl/Crx Complex | Functional Inhibition | PR3 inhibits the co-activation of the Rhodopsin promoter. | Luciferase Reporter Assay | [1] |
| RORβ (Retinoid-related orphan receptor beta) | Off-Target Effect Assessment | Expression of Prdm1, a specific RORβ target gene, is unchanged by PR3 treatment. | qPCR in retinal explants | [2] |
| NRL (Neural retina-specific leucine zipper protein) | Interaction Assessment | No direct binding data available. Nr2e3, NRL, and CRX form a functional complex. | - | [3][4][5] |
| CRX (Cone-rod homeobox) | Interaction Assessment | No direct binding data available. Nr2e3, NRL, and CRX form a functional complex. | - | [3][4][5] |
| RORA (RAR-related orphan receptor A) | Interaction Assessment | No direct binding data available. | - | |
| THRB (Thyroid hormone receptor beta) | Interaction Assessment | No direct binding data available. | - |
Note: While direct binding affinity data for PR3 with other retinal transcription factors is not currently available in the public domain, the existing evidence from functional assays in wild-type versus Nr2e3-mutant models strongly supports the specificity of PR3 for Nr2e3.
Mandatory Visualizations
Signaling Pathway of Nr2e3 in Photoreceptor Development
References
- 1. Peer review in Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic Acid Regulates the Expression of Photoreceptor Transcription Factor NRL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rod differentiation factor NRL activates the expression of nuclear receptor NR2E3 to suppress the development of cone photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRL and CRX define photoreceptor identity and reveal subgroup-specific dependencies in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Direct Binding Partners of Nr2e3: A Comparative Analysis of Crx and Rev-erb-alpha
Initial inquiries for studies confirming the direct binding of "Photoregulin 3" to the nuclear receptor Nr2e3 did not yield any specific results under that name. However, extensive research has been conducted on the direct interactions of Nr2e3 with other key regulatory proteins, namely the Cone-rod homeobox (Crx) transcription factor and the nuclear receptor Rev-erb-alpha (Nr1d1). This guide provides a comparative analysis of the experimental evidence for the direct binding of these two proteins to Nr2e3.
This comparison is intended for researchers, scientists, and drug development professionals interested in the molecular interactions governing photoreceptor development and function.
Comparison of Nr2e3 Interacting Proteins
The following table summarizes the key findings from studies investigating the direct binding of Crx and Rev-erb-alpha to Nr2e3. While direct interaction has been confirmed through various methods, quantitative binding affinity data such as dissociation constants (Kd) are not prominently available in the reviewed literature.
| Feature | Nr2e3 Interaction with Crx | Nr2e3 Interaction with Rev-erb-alpha (Nr1d1) |
| Confirmation of Direct Binding | Yes[1][2][3][4] | Yes[5][6][7] |
| Primary Experimental Evidence | Yeast Two-Hybrid, Co-Immunoprecipitation, Bioluminescence Resonance Energy Transfer (BRET2)[1][4][8] | Yeast Two-Hybrid, GST Pull-Down Assay, Co-Immunoprecipitation[5] |
| Interacting Domains | The DNA-binding domain (DBD) of Nr2e3 interacts with the DNA-binding domain of Crx[1][2][3] | The specific interaction domains have been mapped, and the interaction is confirmed to be direct[5][6] |
| Functional Consequence of Binding | Modulates the transcriptional activity of Crx on photoreceptor-specific genes. The complex enhances the expression of rod-specific genes (e.g., rhodopsin) and represses cone-specific genes[1][2][4]. | Synergistically activates the rhodopsin promoter along with Nr2e3, Crx, and Nrl. This interaction is crucial for the regulation of transcriptional networks in the retina[5][6][7]. |
| Quantitative Binding Data (e.g., Kd) | Not explicitly reported in the reviewed literature. BRET2 assays have been used to show relative binding efficiencies between wild-type and mutant proteins[8]. | Not explicitly reported in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the confirmation of direct protein-protein interactions are provided below.
Yeast Two-Hybrid (Y2H) Assay
The Yeast Two-Hybrid system is a molecular biology technique used to discover protein-protein interactions. The interaction of two proteins is detected by the activation of a reporter gene.
Protocol for Nr2e3-Crx Interaction Screen[1][4]:
-
Bait and Prey Vector Construction: The full-length cDNA of human Nr2e3 was cloned into a "bait" vector (e.g., pGBKT7), which contains a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A bovine retinal cDNA library was cloned into a "prey" vector (e.g., pGADT7), which contains the activation domain (AD) of the transcription factor.
-
Yeast Transformation: The bait and prey plasmids were co-transformed into a suitable yeast strain (e.g., AH109).
-
Selection and Screening: Transformed yeast cells were plated on selective media lacking specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact will be able to grow. The interaction brings the DBD and AD of the transcription factor into proximity, reconstituting its function and activating the reporter genes that allow for growth on the selective media.
-
Confirmation: Positive clones were isolated, and the prey plasmids were sequenced to identify the interacting protein (Crx in this case). The interaction was further confirmed by one-on-one yeast two-hybrid assays with the identified prey plasmid.
Co-Immunoprecipitation (Co-IP) Assay
Co-Immunoprecipitation is a technique used to identify and study protein-protein interactions in vitro or in cell lysates.
Protocol for in vitro Nr2e3-Crx Co-Immunoprecipitation[1][3][4]:
-
Protein Expression: Full-length and truncated versions of Nr2e3 and Crx proteins were synthesized and labeled with 35S-methionine using an in vitro transcription/translation system.
-
Antibody Preparation: An antibody specific to one of the proteins (the "bait," e.g., Crx) was coupled to protein A/G-agarose beads.
-
Immunoprecipitation: The in vitro translated "bait" (Crx) and "prey" (Nr2e3) proteins were incubated together to allow for interaction. The antibody-bead complex was then added to the protein mixture to capture the bait protein and any interacting proteins.
-
Washing: The beads were washed several times to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins were eluted from the beads and separated by SDS-PAGE. The presence of the prey protein (Nr2e3) was detected by autoradiography, confirming its interaction with the bait protein (Crx).
Mandatory Visualizations
The following diagrams illustrate the signaling pathway involving the Nr2e3-Crx interaction and the workflows of the key experimental protocols.
Caption: Nr2e3-Crx signaling pathway in photoreceptor cells.
Caption: Experimental workflow for the Yeast Two-Hybrid (Y2H) assay.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. The photoreceptor-specific nuclear receptor Nr2e3 interacts with Crx and exerts opposing effects on the transcription of rod versus cone genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Mutations in the DNA-Binding Domain of NR2E3 Affect In Vivo Dimerization and Interaction with CRX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The Rod Photoreceptor-Specific Nuclear Receptor Nr2e3 Represses Transcription of Multiple Cone-Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and functional analysis of Nr2e3, a photoreceptor-specific nuclear receptor, suggest common mechanisms in retinal development between avians and mammals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Therapeutic Strategies Targeting the Nr2e3 Signaling Pathway for Retinitis Pigmentosa
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for retinitis pigmentosa (RP), the modulation of the Nr2e3 signaling pathway has emerged as a promising strategy. This guide provides a comparative analysis of three distinct approaches targeting this pathway: the small molecule modulator Photoregulin 3 (PR3), AAV-CRISPR/Cas9-mediated knockdown of the upstream regulator Nrl, and germline knockout of Nr2e3. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform future research and development efforts.
Retinitis pigmentosa is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to vision loss. A key pathological feature is the initial death of rod photoreceptors, followed by the secondary demise of cones, which are responsible for high-acuity and color vision. The transcription factor Nr2e3 plays a crucial role in rod photoreceptor development and function. Consequently, therapeutic strategies aimed at modulating its activity or the expression of its upstream regulators are of significant interest.
Mechanism of Action and Therapeutic Rationale
The therapeutic approaches discussed herein converge on the modulation of the genetic program of rod photoreceptors to enhance their survival.
-
This compound (PR3) is a small molecule that acts as a modulator of the nuclear receptor Nr2e3. By inhibiting rod photoreceptor gene expression, PR3 is hypothesized to reduce the metabolic stress on these cells, thereby slowing down the degenerative process in certain forms of RP, such as that caused by mutations in the Rhodopsin gene.[1][2][3]
-
AAV-CRISPR/Cas9-mediated knockdown of Nrl targets the neural retina leucine zipper (Nrl) gene, a master regulator that promotes rod cell fate. Knockdown of Nrl reprograms rods into a more cone-like state, which has been shown to be more resistant to degeneration in various RP models.[4] This approach offers a gene-independent therapeutic strategy.
-
Germline knockout of Nr2e3 provides a genetic model to understand the long-term consequences of ablating this pathway. Studies in Nr2e3 knockout mice have demonstrated prolonged photoreceptor survival in several models of retinal degeneration, suggesting that targeting Nr2e3 can confer neuroprotection.[5][6][7][8]
Comparative Efficacy: A Review of Preclinical Data
The following tables summarize the quantitative data from preclinical studies in mouse models of retinitis pigmentosa, primarily the RhoP23H model, which mimics a common form of human autosomal dominant RP.
Table 1: Structural Outcomes in the RhoP23H Mouse Model of Retinitis Pigmentosa
| Therapeutic Strategy | Mouse Model | Age at Analysis | Outcome Measure | Result | Citation(s) |
| This compound | RhoP23H/P23H | P21 | Outer Nuclear Layer (ONL) Thickness | Significantly more rows of photoreceptors compared to vehicle-treated controls. At P21, treated mice had several rows of photoreceptors remaining, while controls had only 2-3 rows. | [1][2] |
| AAV-CRISPR/Cas9 (Nrl knockdown) | Not directly tested in RhoP23H, but in other RP models. | Varies by study | ONL Thickness | Significantly thicker photoreceptor layer compared to control eyes in three different mouse models of retinal degeneration. | [4] |
| Germline Knockout of Nr2e3 | Rho-/- | 4 months | ONL Nuclei Count | >5-fold more photoreceptor nuclei in Rho-/-;rd7 mice compared to Rho-/- mice. | [5] |
Table 2: Functional Outcomes in Mouse Models of Retinitis Pigmentosa
| Therapeutic Strategy | Mouse Model | Age at Analysis | Outcome Measure | Result | Citation(s) |
| This compound | RhoP23H/P23H | P21 | Scotopic & Photopic ERG b-wave amplitudes | Significantly elevated scotopic and photopic b-wave amplitudes at most stimulation intensities compared to littermate controls. | [1][2] |
| AAV-CRISPR/Cas9 (Nrl knockdown) | Multiple RP models | Varies | Cone ERG amplitude | Greater cone ERG amplitude in treated eyes compared to control eyes. | [4] |
| Germline Knockout of Nr2e3 | Rho-/- | Up to 6 months | M-cone function (ERG) | Preserved at wild-type levels for up to 6 months in Rho-/-;rd7 mice, whereas it was absent by 4 months in Rho-/- mice. | [7] |
| Germline Knockout of Nr2e3 | rd10 | Multiple time points | Scotopic & Photopic Visual Acuity and Contrast Sensitivity | Long-term preservation of both scotopic and photopic vision in rd10;rd7 mice. | [5] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of these findings.
This compound Administration
-
Animal Model: RhoP23H mice, which carry a proline to histidine substitution at codon 23 of the rhodopsin gene.[2]
-
Compound and Formulation: this compound was dissolved in a vehicle solution for administration.
-
Dosing and Administration: Mice were treated with PR3 or vehicle from postnatal day 12-14 (P12-P14) until P21. The specific dosage and route of administration (e.g., intraperitoneal injection) would be as described in the primary literature.[2]
-
Endpoint Analysis: At P21, retinal structure was assessed by measuring the thickness of the outer nuclear layer (ONL), and retinal function was evaluated using electroretinography (ERG).[2]
AAV-CRISPR/Cas9-Mediated Nrl Knockdown
-
Vector Design and Production: Two adeno-associated virus (AAV) vectors were constructed. One vector expressed the Cas9 nuclease, and the other carried a single-guide RNA (sgRNA) targeting the Nrl gene.[4] The specific serotype of AAV (e.g., AAV2) and the promoters driving Cas9 and sgRNA expression are critical details for retinal targeting.
-
Animal Models: Various mouse models of retinitis pigmentosa were used, including those with either recessive or dominant rod-specific mutations.[4]
-
Surgical Procedure: The two AAV vectors were co-delivered into the subretinal space of the mice via a surgical injection.[4] This technique requires precision to target the photoreceptor cells effectively.
-
Outcome Assessment: The efficacy of Nrl knockdown was confirmed at the molecular level. Therapeutic effects were evaluated through histological analysis of retinal sections (measuring ONL thickness), functional assessment with ERG, and behavioral tests to assess visual function.[4]
Generation and Analysis of Nr2e3 Knockout Mice
-
Genetic Modification: Nr2e3 knockout mice (often referred to as rd7 mice) have a spontaneous or engineered deletion in the Nr2e3 gene.[9] For comparative studies, these mice are crossed with various RP mouse models, such as the Rho-/- or rd10 mice.[5][7]
-
Animal Husbandry and Genotyping: Standard procedures for mouse breeding and genotyping are employed to generate the desired experimental cohorts.
-
Long-term Follow-up: Retinal function and structure were analyzed at different ages, with some studies extending up to 6 months or longer.[5][7]
-
Analytical Techniques: A comprehensive analysis typically includes in vivo electroretinography to measure retinal function, immunohistochemistry to assess retinal morphology, and optomotor behavior tests to evaluate visual acuity and contrast sensitivity.[5][7]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Nr2e3 signaling pathway in photoreceptor fate.
Caption: Comparative experimental workflows.
Discussion and Future Directions
The modulation of the Nr2e3 signaling pathway represents a promising avenue for the development of therapies for retinitis pigmentosa. Each of the discussed approaches has distinct advantages and disadvantages.
This compound offers the potential for a non-invasive, small molecule therapy. However, the current preclinical data is limited to short-term studies.[1][2] Long-term efficacy and potential off-target effects need to be thoroughly investigated. The development of more potent and orally bioavailable analogs is also a critical next step for clinical translation.[2]
AAV-CRISPR/Cas9-mediated knockdown of Nrl demonstrates long-term efficacy in preserving photoreceptor structure and function in multiple RP models.[4] This gene-independent approach could potentially benefit a broad range of patients. However, the delivery of AAV vectors via subretinal injection is an invasive procedure, and the long-term safety of CRISPR/Cas9-based therapies in the retina requires further evaluation.
Germline knockout of Nr2e3 provides strong proof-of-concept for the therapeutic potential of targeting this pathway. The long-term preservation of photoreceptors in various RP models is encouraging.[5][6][7][8] However, as a germline modification, this is not a direct therapeutic strategy for patients. Instead, it provides a valuable tool for understanding the underlying mechanisms of neuroprotection and for screening potential therapeutic agents.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]
- 3. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. corbolab.wustl.edu [corbolab.wustl.edu]
- 6. Germline knockout of Nr2e3 protects photoreceptors in three distinct mouse models of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Germline knockout of Nr2e3 protects photoreceptors in three distinct mouse models of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyagen.com [cyagen.com]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Photoregulin 3 in a Research Environment
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental responsibility. While the novel small molecule Photoregulin 3 (PR3) shows promise in preclinical studies for retinitis pigmentosa, its recent emergence means that specific disposal guidelines are not yet widely established.[1][2] In the absence of a dedicated Safety Data Sheet (SDS), a cautious and compliant approach based on established laboratory chemical waste procedures is paramount. This guide provides essential, step-by-step instructions for the safe and logistical management of this compound waste, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
All laboratory personnel handling chemical waste should be trained in proper procedures and be aware of the specific regulations at their institution.[3] The foundation of safe disposal rests on several key principles:
-
Treat as Hazardous: Unless explicitly confirmed to be non-hazardous by an authoritative body like your institution's Environmental Health and Safety (EHS) office, all chemical waste, including this compound and its solutions, should be treated as hazardous.[3]
-
Segregation is Key: Never mix incompatible chemicals.[4][5] this compound waste should be collected in a designated container, separate from other waste streams, to prevent unintended reactions.[4][5]
-
Proper Containment: Use only approved, chemically compatible containers for waste accumulation.[5][6] The container must be in good condition, with a secure, leak-proof lid.[5]
-
Clear Labeling: All waste containers must be accurately and clearly labeled with their contents.[6]
-
Point of Generation: Accumulate waste at or near the location where it is generated to minimize transport and the risk of spills.[5]
Step-by-Step Disposal Protocol for this compound
Given that this compound is often dissolved in solvents like DMSO for experimental use, the resulting waste is a chemical mixture that must be disposed of as hazardous waste.[1]
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish a designated SAA in your laboratory for the collection of this compound waste.[4][6] This area must be under the direct control of laboratory personnel and should be inspected weekly for any signs of leakage or container degradation.[4]
Step 2: Prepare the Hazardous Waste Container
-
Select an Appropriate Container: Choose a container that is chemically resistant to this compound and any solvents used (e.g., DMSO). Plastic containers are often preferred.[6] The container should have a screw-top or other secure lid.[4]
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in Dimethyl Sulfoxide")
-
An estimate of the concentration
-
The date the first waste was added
-
The name of the principal investigator and the laboratory location
-
Step 3: Waste Collection
-
Carefully transfer all waste containing this compound, including unused stock solutions, experimental residues, and contaminated materials (e.g., pipette tips, gloves), into the designated hazardous waste container.
-
Keep the container closed at all times, except when adding waste.[3][6]
Step 4: Managing Full Containers
-
Do not overfill the container. Leave adequate headspace to prevent spills.
-
Once the container is full, or within one year of the start date (whichever comes first), arrange for its removal.[4]
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup.[6]
Step 5: Disposal of Empty Containers
-
A container that held this compound is considered "empty" when all contents have been removed to the extent possible.
-
To be disposed of as regular trash, the empty container must be triple-rinsed with a suitable solvent.[3]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, deface or remove the hazardous waste label before placing the container in the regular trash.[3]
Summary of Key Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Treat as Hazardous Chemical Waste | [3][6] |
| Segregation | Store separately from incompatible materials (e.g., acids, bases, oxidizers). | [4][5] |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | [5][6] |
| Labeling | Must include "Hazardous Waste," full chemical names, and start date. | [6] |
| Storage Location | Designated Satellite Accumulation Area at or near the point of generation. | [4][6] |
| Maximum Accumulation Time | Typically up to one year for partially filled containers. | [4] |
| Disposal of Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | [3] |
| Final Disposal Route | Through the institution's designated hazardous waste collection program. | [3] |
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) protocols and the relevant local, state, and federal regulations for chemical waste disposal.[6][7] Always prioritize safety and compliance in the laboratory.
References
- 1. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa. | Sigma-Aldrich [sigmaaldrich.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Photoregulin 3
The following procedures are based on established safety protocols for handling new chemical entities and the known properties of DMSO. A thorough risk assessment should be conducted by your institution's environmental health and safety (EHS) department before commencing any work.[1][2]
Personal Protective Equipment (PPE)
Given that Photoregulin 3 is a novel compound with unknown toxicological properties, and it is often dissolved in DMSO, which can facilitate skin absorption of other chemicals, a comprehensive PPE strategy is crucial.[3] The following table outlines the recommended PPE for handling this compound in a DMSO solution.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential to protect against splashes of the chemical solution.[4][5] |
| Hand Protection | Butyl Rubber or Neoprene Gloves | DMSO can penetrate many common laboratory gloves, such as nitrile, in a short amount of time.[6] Butyl rubber or neoprene gloves are recommended for extended contact. Always inspect gloves for any signs of degradation or perforation before use.[7] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against minor spills and contamination of personal clothing.[4][8] |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | All handling of this compound powder and solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[9][10] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to administration in a research setting, is critical to minimize exposure and ensure experimental integrity.
Preparation of this compound Solution
-
Designated Work Area : All work with this compound, both in powder and solution form, must be conducted in a designated area within a certified chemical fume hood.[9]
-
Weighing : When weighing the powdered form of this compound, use an analytical balance inside the fume hood or a powder containment hood.
-
Dissolving in DMSO :
-
Slowly add the pre-weighed this compound to the required volume of DMSO in a suitable container (e.g., a sterile, capped vial).
-
Ensure the container is clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.[8]
-
-
Mixing : If necessary, use a vortex mixer or sonicator to ensure the compound is fully dissolved. Keep the container capped during this process to prevent aerosol generation.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo experiment using a this compound/DMSO solution.
Caption: Workflow for preparing and administering this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment. As this compound is a novel compound, it should be treated as hazardous waste. The disposal plan will be dictated by the nature of the waste stream.
| Waste Stream | Disposal Procedure |
| Solid this compound Powder | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Unused this compound/DMSO Solution | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[11] |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid hazardous waste container. |
| Contaminated Sharps (e.g., needles, syringes) | Dispose of immediately in an approved sharps container for hazardous chemical waste. |
| Contaminated PPE (e.g., gloves) | Place in a designated hazardous waste bag for incineration. |
All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[6][12]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate : If the spill is large or you are unsure of the hazard, evacuate the immediate area and alert your supervisor and EHS.
-
Contain : For small spills within the fume hood, use a chemical spill kit with absorbent pads to contain the spill.
-
Decontaminate : Clean the affected area thoroughly with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste.
In case of personal exposure:
-
Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Eye Contact : Flush eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[11]
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive research environment.
References
- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. fishersci.com [fishersci.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. quora.com [quora.com]
- 9. marquette.edu [marquette.edu]
- 10. carlroth.com [carlroth.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
